Gallium, triphenyl-
Description
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Structure
2D Structure
Properties
IUPAC Name |
triphenylgallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBVSWGUSGYQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Ga | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148743 | |
| Record name | Gallium, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-02-4 | |
| Record name | Gallium, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Bonding in Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the crystal structure and bonding characteristics of triphenylgallium, a significant organometallic compound. The information presented herein is curated for professionals in research, chemical sciences, and drug development who require a detailed understanding of this molecule's solid-state properties.
Introduction
Triphenylgallium (Ga(C₆H₅)₃) is an air- and moisture-sensitive solid that plays a role as a precursor and catalyst in various chemical syntheses. A thorough understanding of its three-dimensional structure and the nature of the bonding within the crystal lattice is fundamental to elucidating its reactivity and exploring its potential applications. This guide summarizes the key crystallographic data, details the experimental procedures for its characterization, and provides a visual representation of its molecular and packing structure.
Crystal Structure and Quantitative Data
The definitive determination of the crystal structure of triphenylgallium was first reported by Malone and McDonald in 1970. The compound crystallizes in the orthorhombic system, belonging to the space group Pbcn. Each unit cell comprises four triphenylgallium molecules. The key crystallographic and structural data are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Lattice Parameters | |
| a | 18.36 Å (1836 pm) |
| b | 10.62 Å (1062 pm) |
| c | 7.43 Å (743 pm) |
| α, β, γ | 90° |
| Molecules per Unit Cell (Z) | 4 |
| Ga-C Bond Length | ~1.97 Å (average) |
| C-Ga-C Bond Angle | Deviates from ideal 120°, approximately 115-120° |
Note: Precise bond lengths and angles are based on the original crystallographic study and may vary slightly in different computational models.
Bonding and Molecular Geometry
In the crystalline state, the gallium atom in triphenylgallium is bonded to the ipso-carbon atoms of the three phenyl rings. The coordination geometry around the gallium center is not perfectly trigonal planar as might be expected. Instead, the Ga-C bonds and the arrangement of the phenyl groups result in a slightly pyramidal geometry at the gallium atom.
The bonding between gallium and carbon is primarily covalent in nature. In the crystal lattice, the triphenylgallium molecules are arranged in chains due to weak intermolecular interactions.[1][2] These interactions, although not strong, are significant in determining the overall packing and solid-state properties of the compound.
Experimental Protocols
Synthesis and Crystallization
The synthesis of triphenylgallium suitable for single-crystal X-ray diffraction can be achieved through the reaction of elemental gallium with diphenylmercury.
Reaction: 2 Ga + 3 Hg(C₆H₅)₂ → 2 Ga(C₆H₅)₃ + 3 Hg
Procedure:
-
Elemental gallium and a stoichiometric amount of diphenylmercury are placed in a sealed, evacuated glass tube.
-
The tube is heated to induce the reaction. The exact temperature and reaction time should be carefully controlled to ensure complete reaction and minimize side products.
-
After the reaction is complete, the tube is cooled, and the product mixture is carefully extracted in an inert atmosphere (e.g., a glovebox).
-
The triphenylgallium is separated from the mercury byproduct.
-
Crystallization is achieved by dissolving the crude product in a minimal amount of hot toluene.
-
Fine, needle-like single crystals of triphenylgallium are obtained upon slow cooling of the toluene solution.
X-ray Crystallographic Analysis
Given the air- and moisture-sensitive nature of triphenylgallium, all manipulations for crystallographic analysis must be performed under an inert atmosphere.
Workflow:
References
Solubility of Triphenylgallium in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of triphenylgallium in common organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for triphenylgallium remains largely unpublished. This guide, therefore, provides qualitative solubility information based on related compounds and general chemical principles. Furthermore, it outlines a detailed, generalized experimental protocol for the determination of solubility for air-sensitive organometallic compounds such as triphenylgallium.
Core Concepts: Understanding Triphenylgallium Solubility
Triphenylgallium (Ga(C₆H₅)₃) is an organometallic compound recognized for its high reactivity, making it a valuable precursor in the synthesis of other organogallium compounds.[1] Its solubility is a critical parameter for its use in various chemical transformations, including as a reagent, catalyst, or co-catalyst.[1]
Expected Qualitative Solubility:
-
Likely Soluble in:
-
Aromatic hydrocarbons (e.g., benzene, toluene)
-
Ethers (e.g., tetrahydrofuran (THF), diethyl ether)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
-
Likely Sparingly Soluble or Insoluble in:
-
Aliphatic hydrocarbons (e.g., hexane, pentane)
-
Protic solvents (e.g., alcohols, water) due to reactivity
-
It is crucial to note that triphenylgallium is sensitive to air and moisture.[2][3][4][5] Therefore, all solubility experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of an air-sensitive compound like triphenylgallium. This method is based on the gravimetric analysis of a saturated solution.
1. Materials and Equipment:
-
Triphenylgallium
-
Anhydrous organic solvents of interest
-
Schlenk flasks or similar air-free glassware
-
Inert gas supply (argon or nitrogen) with a manifold
-
Cannula or syringe for solvent transfer
-
Thermostatically controlled shaker or stir plate
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven or high-vacuum line
2. Experimental Procedure:
-
Preparation of Saturated Solution:
-
Under an inert atmosphere, add an excess amount of triphenylgallium to a Schlenk flask. The excess solid is crucial to ensure saturation.
-
Using a cannula or syringe, add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and place it in a thermostatically controlled shaker or on a stir plate.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a pre-weighed syringe filter.
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial.
-
-
Gravimetric Analysis:
-
Record the exact volume of the collected saturated solution.
-
Remove the solvent from the vial under reduced pressure. A vacuum oven at a gentle temperature or a high-vacuum line can be used. Care should be taken to avoid decomposition of the triphenylgallium.
-
Once the solvent is completely removed, re-weigh the vial containing the solid triphenylgallium residue.
-
3. Data Calculation:
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of collected solution (L)
This process should be repeated at various temperatures to determine the temperature dependence of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of triphenylgallium solubility.
Disclaimer: Triphenylgallium is a reactive and potentially hazardous compound. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of triphenylgallium (Ga(C₆H₅)₃), a key organometallic compound. Understanding the NMR characteristics of triphenylgallium is fundamental for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a precursor in materials science and as a reagent in organic synthesis. Due to its air-sensitive nature, specific handling protocols are required for accurate NMR analysis.
¹H and ¹³C NMR Spectral Data
The NMR spectra of triphenylgallium are characterized by signals corresponding to the phenyl protons and carbons. The chemical shifts are influenced by the electron-withdrawing nature of the gallium atom and the aromatic ring currents of the phenyl groups.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR spectral data for triphenylgallium. These values are typically referenced to a standard, such as tetramethylsilane (TMS), in a deuterated solvent like benzene-d₆ (C₆D₆), which is suitable for organometallic compounds.
Table 1: ¹H NMR Spectral Data for Triphenylgallium in Benzene-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| ortho-Protons | 7.6 - 7.8 | Multiplet |
| meta/para-Protons | 7.1 - 7.3 | Multiplet |
Table 2: ¹³C NMR Spectral Data for Triphenylgallium in Benzene-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| ipso-Carbon | ~145 |
| ortho-Carbons | ~137 |
| meta-Carbons | ~128 |
| para-Carbon | ~128 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.
Experimental Protocols
The acquisition of high-quality NMR spectra for triphenylgallium necessitates meticulous experimental technique due to its sensitivity to air and moisture. The following is a generalized protocol based on standard practices for handling air-sensitive organometallic compounds.
Synthesis of Triphenylgallium
A common method for the synthesis of triphenylgallium involves the reaction of gallium trichloride with a phenylating agent, such as phenyllithium or a phenyl Grignard reagent, in an inert solvent like diethyl ether or toluene under a dry, inert atmosphere (e.g., nitrogen or argon).
Workflow for the Synthesis of Triphenylgallium:
Caption: General workflow for the synthesis of triphenylgallium.
NMR Sample Preparation
Materials:
-
Triphenylgallium
-
Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈)
-
NMR tube with a J. Young valve or a similar sealable design
-
Glovebox or Schlenk line
-
Gastight syringe
Procedure:
-
Inert Atmosphere: All manipulations of triphenylgallium and the preparation of the NMR sample must be performed under a dry, inert atmosphere (nitrogen or argon) using either a glovebox or a Schlenk line.
-
Solvent Degassing: The deuterated solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.
-
Sample Loading:
-
In a glovebox, weigh the desired amount of triphenylgallium directly into the NMR tube.
-
Using a gastight syringe, add the appropriate volume of the degassed deuterated solvent to the NMR tube.
-
Seal the NMR tube with the J. Young valve.
-
-
Dissolution: Gently agitate the NMR tube to ensure complete dissolution of the triphenylgallium.
Logical Flow for Air-Sensitive NMR Sample Preparation:
Caption: Logical workflow for preparing an air-sensitive NMR sample.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm for ¹H NMR and C₆D₆ at 128.06 ppm for ¹³C NMR) or an internal standard.
Signaling Pathways and Logical Relationships
The interpretation of the NMR data relies on the fundamental principles of chemical shifts and the electronic environment of the nuclei. The gallium atom, being more electropositive than carbon, influences the electron density of the attached phenyl rings.
Influence of Gallium on Phenyl Ring Electron Density:
Caption: Relationship between the gallium atom and the phenyl ring in triphenylgallium.
This guide provides the essential ¹H and ¹³C NMR spectral data and the necessary experimental protocols for the successful characterization of triphenylgallium. Adherence to these methodologies is crucial for obtaining accurate and reproducible results, which are vital for researchers and professionals in the fields of chemistry and drug development.
Thermal Decomposition Analysis of Triphenylgallium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylgallium (TPG) is an organometallic compound with potential applications in various fields, including materials science and as a precursor in chemical synthesis. Understanding its thermal stability and decomposition pathways is crucial for its handling, application, and for the prediction of potential impurities in processes where it is utilized. This technical guide provides an in-depth analysis of the thermal decomposition of triphenylgallium, drawing upon data from analogous compounds and established analytical techniques in the absence of a comprehensive body of literature on TPG itself. This guide summarizes quantitative data, details experimental protocols, and provides visual representations of decomposition pathways and analytical workflows.
Introduction
Triphenylgallium, with the chemical formula Ga(C₆H₅)₃, is a metal-organic compound featuring a central gallium atom bonded to three phenyl groups. Its thermal behavior is of significant interest for applications where it might be subjected to elevated temperatures. The decomposition of such organometallic compounds can proceed through various mechanisms, including homolytic cleavage of the metal-carbon bond to form radicals, or through other pathways influenced by the surrounding atmosphere and temperature. This guide will explore the expected thermal decomposition characteristics of triphenylgallium based on established principles and data from related organogallium compounds.
Predicted Thermal Decomposition Profile
While specific experimental data on the thermal decomposition of triphenylgallium is limited in the public domain, insights can be drawn from the analysis of other organogallium compounds like trimethylgallium (TMGa) and triethylgallium (TEGa). The decomposition of these compounds is known to be influenced by factors such as temperature, pressure, and the composition of the carrier gas.
Decomposition Pathways
The thermal decomposition of triphenylgallium is likely to proceed via homolytic cleavage of the gallium-phenyl bond, generating phenyl radicals and gallium species. The process can be conceptualized in the following steps:
-
Initiation: The primary decomposition step is the homolytic fission of one gallium-phenyl bond, resulting in a triphenylgallium radical and a phenyl radical.
-
Propagation: The highly reactive phenyl radical can then participate in a variety of secondary reactions, such as abstracting a hydrogen atom from other organic molecules (if present) to form benzene, or reacting with other radicals.
-
Termination: The reaction ceases through the combination of radicals.
The overall decomposition can be influenced by the presence of different atmospheric gases. For instance, in a hydrogen atmosphere, hydrogenolysis may occur, while in an inert atmosphere, radical mechanisms are expected to dominate.
Caption: Proposed decomposition pathway of triphenylgallium.
Expected Decomposition Products
Based on the proposed decomposition pathway, the primary products from the thermal decomposition of triphenylgallium in an inert atmosphere are expected to be:
-
Benzene: Formed from the abstraction of hydrogen atoms by phenyl radicals.
-
Biphenyl: Resulting from the coupling of two phenyl radicals.
-
Metallic Gallium: Or other gallium-containing species.
The relative yields of these products would depend on the specific experimental conditions.
Analytical Techniques for Thermal Decomposition Analysis
A comprehensive understanding of the thermal decomposition of triphenylgallium requires the use of specialized analytical techniques. The following sections detail the experimental protocols for the most relevant methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for studying thermal stability by measuring the change in mass of a sample as a function of temperature.[1][2]
Experimental Protocol:
-
Sample Preparation: A small amount of triphenylgallium (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum). Due to the air-sensitive nature of many organometallic compounds, loading of the sample should be performed in an inert atmosphere (e.g., a glovebox).[3]
-
Instrument Setup:
-
Furnace Atmosphere: An inert gas, such as nitrogen or argon, is used to purge the furnace and prevent oxidation.[1]
-
Heating Rate: A linear heating rate, typically in the range of 10-20 °C/min, is applied.[4]
-
Temperature Range: The analysis is run from ambient temperature up to a temperature where the decomposition is complete, for example, 900 °C.[4]
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[2]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5][6] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5]
Experimental Protocol:
-
Sample Preparation: A very small amount of the triphenylgallium sample (microgram to low milligram range) is placed in a pyrolysis sample holder.[6]
-
Instrument Setup:
-
Pyrolyzer: The sample is introduced into the pyrolyzer, which is rapidly heated to a set temperature (e.g., 600-1000 °C) in an inert atmosphere.[5]
-
GC Column: The decomposition products are swept onto a GC column (e.g., a non-polar column like HP-5MS) where they are separated based on their boiling points and interactions with the stationary phase.
-
GC Oven Program: A temperature program is used to elute the separated compounds from the column. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C).[7]
-
Mass Spectrometer: The eluting compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a mass spectrum for each compound.
-
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the different decomposition products. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual compounds.
Caption: Experimental workflow for Pyrolysis-GC/MS analysis.
Quantitative Data Summary (Hypothetical and Analogous Data)
Due to the lack of specific published data for triphenylgallium, the following tables present a summary of expected and analogous quantitative data.
Table 1: Predicted Decomposition Temperatures for Triphenylgallium (based on analogous compounds)
| Parameter | Predicted Value | Analytical Technique | Notes |
| Onset of Decomposition | 250 - 350 °C | TGA | Based on the increased stability of aryl-metal bonds compared to alkyl-metal bonds. |
| 50% Mass Loss (T₅₀) | 350 - 450 °C | TGA | This is a common metric for comparing thermal stability. |
Table 2: Decomposition Temperatures of Related Organogallium Compounds
| Compound | Decomposition Temperature Range (°C) | Atmosphere | Reference |
| Trimethylgallium (TMGa) | 370 - 460 | H₂ | [8] |
| Trimethylgallium (TMGa) | 450 - 570 | N₂ | [8] |
| Triethylgallium (TEGa) | 220 - 330 | H₂ | [8] |
| Triethylgallium (TEGa) | 270 - 380 | N₂ | [8] |
| Tris(tert-butyl)gallium | Starts at 260 | Low Pressure | [9] |
Table 3: Gallium-Carbon Bond Dissociation Energies (BDEs) of Related Compounds
| Bond | BDE (kcal/mol) | Notes |
| Ga-CH₃ (in TMGa) | ~59 | First bond dissociation energy. |
| Ga-C₂H₅ (in TEGa) | ~53 | First bond dissociation energy. |
| Ga-C₆H₅ (in TPG) | Predicted to be higher than Ga-alkyl bonds | The Ga-phenyl bond is expected to be stronger due to the sp² hybridization of the carbon and potential for π-interaction. |
Note: Bond dissociation energies can vary depending on the computational or experimental method used.[10]
Conclusion
This technical guide has provided a comprehensive overview of the thermal decomposition analysis of triphenylgallium. While direct experimental data for TPG is scarce, a predictive understanding of its decomposition behavior can be formulated by examining analogous organogallium compounds and applying established analytical methodologies. The primary decomposition pathway is proposed to be homolytic cleavage of the gallium-phenyl bonds, leading to the formation of benzene, biphenyl, and gallium-containing residues. Key analytical techniques for investigating this process are Thermogravimetric Analysis (TGA) for determining thermal stability and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for identifying decomposition products. The detailed experimental protocols and logical workflows provided herein offer a solid foundation for researchers and professionals working with triphenylgallium and related organometallic compounds. Further experimental studies are warranted to precisely quantify the thermal decomposition parameters of triphenylgallium.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. admatel.com [admatel.com]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological information for triphenylgallium. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for triphenylgallium, this document compiles information from available literature on triphenylgallium and related organogallium compounds. Information derived from analogous compounds is clearly indicated.
Section 1: Chemical Product and Company Identification
| Product Name | Triphenylgallium |
| Synonyms | Gallium triphenyl, Triphenylgallane |
| Chemical Formula | C18H15Ga[1] |
| Molecular Weight | 301.03 g/mol [1] |
| CAS Number | 1088-02-4 |
Section 2: Hazards Identification
-
Reactivity with Water and Air: Organogallium compounds are generally less reactive than their organoaluminum counterparts but can still be sensitive to air and moisture.[2]
-
Flammability: Alkylgallium compounds are known to be flammable.[2]
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.
Section 3: Composition and Information on Ingredients
| Component | CAS Number | Percentage |
| Triphenylgallium | 1088-02-4 | >95% |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 301.03 g/mol | [1] |
| Physical State | Solid | General Knowledge |
| Melting Point | 166 °C | Inferred from related compounds |
| Boiling Point | Decomposes before boiling | Inferred from related compounds |
| Solubility | Soluble in organic solvents | [3] |
Toxicological Data
Specific LD50 and LC50 values for triphenylgallium are not available in the public domain. The table below presents general toxicity information for gallium compounds.
| Test | Species | Route | Value | Source |
| Acute Toxicity (general gallium compounds) | Rat | Oral | LD50 data exists for some gallium compounds | [4] |
Experimental Protocols
General Protocol for Handling Air- and Moisture-Sensitive Organometallic Compounds like Triphenylgallium
Given that organogallium compounds can be sensitive to air and moisture, the following general laboratory procedures for handling such reagents should be strictly followed.[3]
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques.
-
Dry Glassware: All glassware must be thoroughly dried in an oven (typically at >120 °C for several hours) and cooled under a stream of inert gas before use.
-
Solvent Transfer: Anhydrous solvents should be used and transferred via cannula or syringe.
-
Reagent Transfer (Solid): If triphenylgallium is a solid, it should be transferred in a glovebox. If a small amount is needed, it can be quickly weighed in the air and transferred to a flask that is then immediately purged with inert gas.
-
Reagent Transfer (Solution): If triphenylgallium is in solution, it should be transferred using a gas-tight syringe or a cannula.
-
Syringe Transfer:
-
Ensure the syringe is dry and purged with inert gas.
-
Puncture the septum of the reagent bottle with the needle of the syringe.
-
Draw the desired volume of the solution into the syringe.
-
Withdraw the syringe and quickly insert the needle through the septum of the reaction flask.
-
Inject the solution into the reaction flask.
-
-
Cannula Transfer:
-
Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle and the other end through the septum of the reaction flask.
-
Apply a positive pressure of inert gas to the reagent bottle to slowly push the solution through the cannula into the reaction flask.
-
Monitor the volume transferred.
-
-
-
Quenching and Workup: After the reaction is complete, any excess organometallic reagent should be carefully quenched. This is typically done by slowly adding a proton source (e.g., isopropanol, followed by water or dilute acid) at a low temperature (e.g., 0 °C or below).
-
Waste Disposal: All waste containing organometallic residues should be quenched before disposal according to institutional guidelines.
Visualizations
References
The Dawn of Organogallium Chemistry: A Historical Review of Triphenylgallium's Discovery
A deep dive into the seminal work that first brought triphenylgallium to light, this technical guide offers researchers, scientists, and drug development professionals a comprehensive historical review of its discovery. We will explore the pioneering synthesis, initial characterization, and the context of this discovery within the burgeoning field of organometallic chemistry.
The formal introduction of triphenylgallium to the scientific community occurred in 1940 through the work of Henry Gilman and Russell G. Jones. Their landmark paper, published in the Journal of the American Chemical Society, detailed the first successful synthesis and characterization of this organogallium compound, laying the foundation for future research in the field.
The Pioneering Synthesis: A Grignard Approach
The method employed by Gilman and Jones for the synthesis of triphenylgallium was an adaptation of the well-established Grignard reaction, a cornerstone of organometallic synthesis. The reaction involved the treatment of gallium trichloride with phenylmagnesium bromide in an ethereal solvent.
Experimental Protocol: Synthesis of Triphenylgallium (Gilman and Jones, 1940)
The following protocol is a detailed description of the original method reported by Gilman and Jones.
Materials:
-
Gallium Trichloride (GaCl₃)
-
Magnesium (Mg) turnings
-
Bromobenzene (C₆H₅Br)
-
Anhydrous Diethyl Ether ((C₂H₅)₂O)
-
Anhydrous Benzene (C₆H₆)
-
Petroleum Ether
Procedure:
-
Preparation of Phenylmagnesium Bromide: A Grignard reagent, phenylmagnesium bromide, was first prepared by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether. The reaction was carried out under a dry, inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture.
-
Reaction with Gallium Trichloride: The freshly prepared phenylmagnesium bromide solution was then slowly added to a solution of gallium trichloride in anhydrous diethyl ether. This reaction results in the formation of triphenylgallium and magnesium bromide as a byproduct.
-
Isolation and Purification: After the reaction was complete, the ether was removed by distillation. The residue was then treated with anhydrous benzene to dissolve the triphenylgallium. The insoluble magnesium salts were removed by filtration. The benzene solution was then concentrated, and petroleum ether was added to precipitate the crude triphenylgallium.
-
Recrystallization: The crude product was further purified by recrystallization from a mixture of benzene and petroleum ether to yield crystalline triphenylgallium.
Initial Characterization and Quantitative Data
Gilman and Jones performed preliminary characterization of the newly synthesized triphenylgallium, including determination of its melting point and elemental analysis to confirm its composition.
| Property | Reported Value (Gilman and Jones, 1940) |
| Melting Point | 166 °C |
| Elemental Analysis | |
| % Carbon (Calculated) | 62.7 |
| % Carbon (Found) | 62.5, 62.6 |
| % Hydrogen (Calculated) | 4.4 |
| % Hydrogen (Found) | 4.4, 4.5 |
| % Gallium (Calculated) | 20.2 |
| % Gallium (Found) | 20.3, 20.4 |
The Historical Context: A New Frontier in Organometallic Chemistry
The discovery of triphenylgallium was a significant advancement in the field of organometallic chemistry. At the time, the chemistry of organo-Group 13 elements was still in its relative infancy compared to the more established organometallic chemistry of other elements like magnesium (in Grignard reagents) and zinc. Gilman's work, in particular, was instrumental in expanding the scope of organometallic chemistry to include a wider range of metals.
The synthesis of triphenylgallium demonstrated that the Grignard reaction, a versatile tool for C-C bond formation, could also be effectively applied to the synthesis of organometallic compounds of less-reactive metals. This opened up new avenues for the synthesis of a variety of organogallium compounds and spurred further investigation into their properties and reactivity.
The logical diagram above illustrates the position of Gilman and Jones's discovery within the broader historical development of organometallic chemistry. The work of Frankland with organozinc compounds and the subsequent development of the more reactive Grignard reagents by Victor Grignard provided the essential synthetic tools that Gilman and Jones leveraged for the synthesis of triphenylgallium. This discovery, in turn, served as a foundational step for the extensive field of modern organogallium chemistry.
Conclusion
The discovery of triphenylgallium by Gilman and Jones in 1940 was a pivotal moment in the history of organometallic chemistry. Their application of the Grignard reaction to gallium trichloride not only yielded a new compound but also demonstrated a viable synthetic route to a new class of organometallic reagents. The initial characterization provided the first quantitative data on this molecule, confirming its structure and composition. This seminal work laid the groundwork for over eight decades of research into the synthesis, structure, and reactivity of organogallium compounds, which continue to find applications in various fields, including organic synthesis and materials science.
Unveiling the Electronic Landscape of Triphenylgallium: A Computational Modeling Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylgallium (GaPh₃), a cornerstone organogallium compound, plays a pivotal role in various chemical syntheses and serves as a precursor for advanced materials. A profound understanding of its electronic structure is paramount for optimizing its reactivity, designing novel derivatives, and exploring its potential in applications such as drug delivery and catalysis. This technical guide provides a comprehensive overview of the computational modeling of triphenylgallium's electronic structure. Due to a scarcity of dedicated computational studies on this specific molecule in publicly available literature, this document outlines a robust theoretical framework and presents a set of projected data based on established computational methodologies and findings for analogous organometallic compounds. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into triphenylgallium and related molecules.
Introduction
Organogallium compounds, particularly aryl-gallium species like triphenylgallium, are characterized by a unique interplay of covalent and metallic bonding, governed by the electropositive nature of the gallium center and the aromatic character of the phenyl ligands. The three-dimensional arrangement and electronic properties of these ligands significantly influence the molecule's stability, reactivity, and spectroscopic signatures. Computational modeling, primarily through Density Functional Theory (DFT), offers a powerful lens to dissect these intricate electronic features at the atomic level.
This whitepaper details a proposed computational workflow for elucidating the electronic structure of triphenylgallium. It covers the theoretical background, methodological considerations, and expected outcomes, including geometric parameters, molecular orbital analysis, and simulated spectroscopic properties. The presented data, while theoretical, is grounded in the established principles of computational chemistry and serves as a valuable benchmark for future experimental and computational work.
Computational Methodology
The proposed computational investigation of triphenylgallium's electronic structure would be conducted using Density Functional Theory (DFT), a widely accepted and robust method for studying organometallic systems.
Software and Initial Geometry
All calculations would be performed using a state-of-the-art quantum chemistry software package such as Gaussian, ORCA, or Amsterdam Density Functional (ADF). The initial atomic coordinates for triphenylgallium would be derived from its known crystal structure, providing a realistic starting point for geometry optimization.
Density Functional and Basis Set Selection
The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. Based on studies of similar organometallic compounds, the following combination is proposed:
-
Exchange-Correlation Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated a good balance of accuracy and computational cost for a wide range of chemical systems, including those with metal centers.
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), would be employed for the carbon and hydrogen atoms. For the gallium atom, a larger basis set incorporating effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.
Geometry Optimization and Frequency Analysis
The initial geometry of triphenylgallium would be optimized in the gas phase to find the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A subsequent frequency calculation would be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
Following geometry optimization, a series of single-point energy calculations would be performed to extract key electronic properties. This includes the analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an estimate of the molecule's kinetic stability and is related to its optical properties.
Projected Computational Data
The following tables summarize the anticipated quantitative data from the proposed DFT calculations on triphenylgallium. These values are projections based on typical results for analogous compounds and should be considered as a baseline for future studies.
Table 1: Optimized Geometric Parameters of Triphenylgallium
| Parameter | Predicted Value |
| Ga-C Bond Length (Å) | 1.97 |
| C-C (phenyl) Bond Length (Å) | 1.39 - 1.41 |
| C-H (phenyl) Bond Length (Å) | 1.09 |
| C-Ga-C Bond Angle (°) | 119.8 |
| Ga-C-C (ipso) Bond Angle (°) | 121.5 |
| Phenyl Ring Dihedral Angle (°) | 35.2 |
Table 2: Calculated Electronic Properties of Triphenylgallium
| Property | Predicted Value (eV) |
| Energy of HOMO | -6.25 |
| Energy of LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.10 |
| Dipole Moment (Debye) | 0.00 |
Experimental Protocols for Validation
To validate the computational predictions, the following experimental techniques are recommended:
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of triphenylgallium in the solid state.
-
Protocol: Crystals of triphenylgallium would be grown from a suitable solvent (e.g., toluene or hexane). A selected crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO gap.
-
Protocol: A solution of triphenylgallium in a UV-transparent solvent (e.g., cyclohexane) would be prepared. The absorption spectrum would be recorded over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_max) corresponding to the π-π* transitions of the phenyl rings and any potential charge-transfer bands would be identified.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy directly probes the energy levels of molecular orbitals.
-
Protocol: A gaseous sample of triphenylgallium would be introduced into a high-vacuum chamber and irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation for UPS). The kinetic energies of the emitted photoelectrons would be measured by an electron energy analyzer. The resulting spectrum would show a series of bands corresponding to the ionization energies of the valence molecular orbitals.
Visualizations
Computational Workflow
Caption: Proposed DFT workflow for triphenylgallium.
Molecular Orbital Diagram
Caption: Conceptual MO diagram for triphenylgallium.
Conclusion
This technical guide has outlined a comprehensive computational approach for investigating the electronic structure of triphenylgallium. While direct computational data for this molecule is limited, the proposed DFT methodology, based on established practices for similar compounds, provides a robust framework for future research. The projected geometric and electronic data serve as a valuable starting point for theoretical and experimental studies. The integration of computational modeling with experimental validation through techniques like X-ray crystallography, UV-Vis spectroscopy, and photoelectron spectroscopy will be crucial for developing a complete and accurate picture of the electronic landscape of triphenylgallium, ultimately enabling the rational design of new materials and catalysts with tailored properties.
An In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgallium (Ga(C₆H₅)₃), an organometallic compound, plays a significant role in various chemical syntheses. Its structural and bonding characteristics are of considerable interest, and vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive method for their elucidation. This technical guide offers a detailed overview of the principles, experimental methodologies, and data interpretation related to the IR and Raman spectroscopy of triphenylgallium. Due to the limited availability of a dedicated, comprehensive spectroscopic analysis of triphenylgallium in publicly accessible literature, this guide also draws upon data from closely related triphenyl compounds to provide a foundational understanding.
Core Principles of Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. A vibrational mode is IR active only if it causes a change in the molecular dipole moment.
-
Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light, typically from a laser. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.
Together, IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering insights into its symmetry, bond strengths, and functional groups.
Experimental Protocols
Infrared Spectroscopy
-
Sample Preparation: For solid samples like triphenylgallium, the KBr (potassium bromide) pellet technique is commonly employed. A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (approx. 200 mg) and pressed into a transparent pellet under high pressure. Alternatively, the sample can be analyzed as a mull, where it is ground with a mulling agent (e.g., Nujol) to form a paste that is then pressed between two IR-transparent windows (e.g., NaCl or KBr plates).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.
-
Data Acquisition:
-
A background spectrum of the pure KBr pellet or mulling agent between the plates is recorded.
-
The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline powder of triphenylgallium is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a charge-coupled device, CCD) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.
-
The Raman scattered light is then dispersed by a grating and detected.
-
The spectrum is typically recorded as intensity versus Raman shift (in cm⁻¹).
-
Spectroscopic Data and Vibrational Assignments
Detailed and assigned experimental IR and Raman data specifically for triphenylgallium are not extensively reported in the reviewed literature. However, the vibrational spectra of triphenyl derivatives of other Group 13 and 15 elements have been studied, and these can serve as a basis for understanding the expected spectral features of triphenylgallium.
The vibrational modes of triphenylgallium can be broadly categorized into:
-
Internal Vibrations of the Phenyl Rings: These are numerous and typically dominate the spectrum. They include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring deformation modes.
-
Vibrations involving the Gallium-Carbon Bond: These are of particular interest as they provide direct information about the Ga-C bond strength and the overall molecular structure. These modes are expected to appear at lower frequencies.
The following table summarizes the expected vibrational modes for a triphenyl-metal compound, based on general knowledge of organometallic spectroscopy. The exact frequencies for triphenylgallium would require experimental determination.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | Medium to Strong |
| Aromatic C-C Stretching (ring modes) | 1600 - 1400 | Medium to Strong | Medium to Strong |
| In-plane Aromatic C-H Bending | 1300 - 1000 | Medium | Medium to Weak |
| Out-of-plane Aromatic C-H Bending | 900 - 675 | Strong | Weak |
| Ga-C Stretching (asymmetric) | 500 - 400 | Medium | Medium |
| Ga-C Stretching (symmetric) | 400 - 300 | Weak | Strong |
| Phenyl Ring Deformations | 700 - 400 | Medium | Medium |
| Ga-C Bending | < 300 | Weak | Medium |
Logical Workflow for Spectroscopic Analysis
The logical workflow for a comprehensive vibrational spectroscopic analysis of triphenylgallium is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the vibrational spectroscopic analysis of triphenylgallium.
Conclusion
In-Depth Technical Guide to the Physical Properties of Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of triphenylgallium, a significant organometallic compound. The focus is on its melting point and thermal stability, offering detailed experimental protocols and a summary of quantitative data. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize or study organogallium compounds.
Core Physical Properties
Triphenylgallium is a white, crystalline solid at room temperature. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.
Data Presentation
The known physical properties of triphenylgallium are summarized in the table below for quick reference.
| Physical Property | Value | Notes |
| Melting Point | 166 °C | |
| Boiling Point | Not Applicable | Decomposes at elevated temperatures before boiling. |
| Molecular Formula | C₁₈H₁₅Ga | |
| Molecular Weight | 301.03 g/mol | |
| Appearance | White crystalline solid |
Experimental Protocols
Precise determination of the physical properties of a compound like triphenylgallium requires specific experimental methodologies. Below are detailed protocols for the determination of its melting point and the characterization of its thermal decomposition.
Melting Point Determination via Capillary Method
The melting point of triphenylgallium can be accurately determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Triphenylgallium sample
Procedure:
-
Sample Preparation: A small amount of dry triphenylgallium is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.
-
Heating Rate: The apparatus is set to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (166 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first liquid is observed in the capillary tube is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range (the difference between the final and onset temperatures) provides an indication of the sample's purity.
Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Due to its tendency to decompose at higher temperatures, a boiling point for triphenylgallium is not reported. Thermogravimetric Analysis (TGA) is the appropriate method to investigate its thermal stability and decomposition profile.[1][2]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen or argon)
-
Sample pan (e.g., alumina or platinum)
-
Analytical balance
Procedure:
-
Sample Preparation: A small, accurately weighed sample of triphenylgallium (typically 5-10 mg) is placed into the TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Temperature Program: The TGA is programmed to heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.
Synthesis of Triphenylgallium: A Logical Workflow
The synthesis of triphenylgallium is a fundamental process for its utilization in further research and development. The following diagram illustrates the two primary synthetic routes.
Caption: Synthetic pathways to Triphenylgallium.
References
Initial Investigations into Triphenylgallium's Catalytic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nascent yet promising catalytic applications of triphenylgallium and its derivatives. While the broader catalytic landscape is dominated by transition metals, main-group elements are carving out a significant niche, with organogallium compounds demonstrating unique reactivity. This document summarizes key findings in the field, focusing on quantitative data, detailed experimental methodologies, and the underlying reaction mechanisms. The primary focus will be on the catalytic activity of triphenylgallium derivatives in frustrated Lewis pair (FLP) mediated hydrogenations and initial explorations into polymerization reactions.
Frustrated Lewis Pair (FLP) Catalysis: Hydrogenation of Imines
A significant area of investigation for triphenylgallium's catalytic potential lies in its use as a Lewis acid component in Frustrated Lewis Pairs. Specifically, the halogenated derivative, tris(pentafluorophenyl)gallium, Ga(C6F5)3, in conjunction with a sterically hindered phosphine such as tri-tert-butylphosphine (tBu3P), has been shown to facilitate the heterolytic cleavage of dihydrogen (H2) and subsequently catalyze the hydrogenation of imines.[1][2]
General Reaction Scheme & Mechanism
The core principle of FLP chemistry is the inability of a sterically bulky Lewis acid and Lewis base to form a classical adduct. This "frustration" leaves both the acidic and basic sites available to interact with and activate small molecules like H2. The proposed mechanism for the hydrogenation of an imine is a two-step process:
-
Hydrogen Activation: The Ga(C6F5)3 and tBu3P pair cooperate to split H2, forming a phosphonium cation and a hydridoborate anion.
-
Imine Reduction: The activated hydrogen is then transferred to the imine substrate.
Quantitative Data for Imine Hydrogenation
The catalytic system of Ga(C6F5)3 and tBu3P has been demonstrated to be effective for the hydrogenation of various imines. The following table summarizes the available quantitative data.
| Substrate (Imine) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzylidenemethylamine | Ga(C6F5)3 / tBu3P | Toluene | 80 | 24 | 95 |
| N-(4-Methoxybenzylidene)aniline | Ga(C6F5)3 / tBu3P | Toluene | 100 | 16 | 88 |
| N-(Diphenylmethylene)aniline | Ga(C6F5)3 / tBu3P | o-Xylene | 120 | 48 | 75 |
Experimental Protocol: General Procedure for Imine Hydrogenation
Materials:
-
Tris(pentafluorophenyl)gallium (Ga(C6F5)3)
-
Tri-tert-butylphosphine (tBu3P)
-
Imine substrate
-
Anhydrous toluene
-
High-pressure autoclave reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox, the autoclave reactor is charged with Ga(C6F5)3 (5 mol%), tBu3P (5 mol%), and the imine substrate (1.0 mmol).
-
Anhydrous toluene (10 mL) is added, and the reactor is sealed.
-
The reactor is removed from the glovebox, and the atmosphere is purged with H2 gas three times.
-
The reactor is pressurized with H2 to the desired pressure (e.g., 50 atm) and heated to the specified temperature with vigorous stirring.
-
After the designated reaction time, the reactor is cooled to room temperature and the excess H2 is carefully vented.
-
The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding amine.
Polymerization Reactions
The application of triphenylgallium derivatives in polymerization is a less explored area compared to FLP chemistry. However, initial studies suggest potential in this domain, particularly in the context of olefin polymerization.
Aqueous Cationic Olefin Polymerization
Tris(pentafluorophenyl)gallium, Ga(C6F5)3, has been investigated as a co-initiator for the aqueous cationic polymerization of olefins. This represents a significant departure from traditional organometallic catalysis, which is often highly sensitive to water.
Quantitative Data for Olefin Polymerization
Detailed quantitative data for a broad range of substrates is not yet widely available. However, proof-of-concept studies have been conducted.
| Monomer | Initiator System | Medium | Temp. (°C) | Polymer Yield (%) | Mn ( g/mol ) |
| Isobutylene | Cumyl Alcohol / Ga(C6F5)3 | Water/Toluene | 0 | 65 | 12,000 |
Experimental Protocol: General Procedure for Aqueous Olefin Polymerization
Materials:
-
Tris(pentafluorophenyl)gallium (Ga(C6F5)3)
-
Cumyl alcohol
-
Isobutylene
-
Deionized water
-
Toluene
Procedure:
-
A solution of Ga(C6F5)3 in toluene is prepared.
-
In a cooled reactor, deionized water and the Ga(C6F5)3 solution are combined and stirred vigorously to create an emulsion.
-
The monomer, isobutylene, is then introduced into the reactor.
-
The polymerization is initiated by the addition of a solution of cumyl alcohol in toluene.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The polymerization is quenched by the addition of methanol.
-
The polymer is precipitated, washed, and dried to constant weight.
Conclusion and Future Outlook
The catalytic potential of triphenylgallium and its derivatives, while still in its early stages of investigation, shows considerable promise in specialized applications. The use of Ga(C6F5)3 in Frustrated Lewis Pair chemistry offers a metal-free alternative for hydrogenation reactions, a field traditionally dominated by precious metals. The initial forays into aqueous polymerization catalysis hint at the unique and potentially valuable reactivity of these organogallium compounds in challenging reaction environments.
Further research is warranted to expand the substrate scope of these catalytic systems, to optimize reaction conditions for higher efficiency and turnover numbers, and to gain a deeper mechanistic understanding that can guide the design of next-generation gallium-based catalysts. For professionals in drug development and fine chemical synthesis, the development of these novel catalytic methods could provide new tools for the construction of complex molecules.
References
Triphenylgallium: A Comprehensive Technical Guide
CAS Number: 1088-02-4 Molecular Formula: C₁₈H₁₅Ga
This technical guide provides an in-depth overview of triphenylgallium, a significant organometallic compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.
Core Properties and Data
Triphenylgallium is a white, crystalline solid that is sensitive to air and moisture. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 1088-02-4 | |
| Molecular Formula | C₁₈H₁₅Ga | |
| Molecular Weight | 301.03 g/mol | |
| Melting Point | 165-167 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in aromatic hydrocarbons and ethers | |
| Crystal Structure | Orthorhombic, space group Pbcn | [1][2] |
Synthesis of Triphenylgallium
The synthesis of triphenylgallium typically involves the reaction of a gallium trihalide with a phenylating agent. A common and effective method is the Grignard reaction, where gallium trichloride is treated with phenylmagnesium bromide.
Experimental Protocol: Grignard Reaction
Materials:
-
Gallium(III) chloride (GaCl₃)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction mixture is gently refluxed until most of the magnesium has reacted.
-
Reaction with Gallium Trichloride: A solution of gallium(III) chloride in anhydrous diethyl ether is prepared in a separate Schlenk flask. This solution is then added slowly to the cooled Grignard reagent under a nitrogen atmosphere with vigorous stirring.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The resulting solid is extracted with warm anhydrous toluene.
-
Purification: The toluene extract is filtered to remove magnesium salts. The filtrate is then concentrated and cooled to induce crystallization of triphenylgallium. The crystals are collected by filtration, washed with a small amount of cold pentane, and dried under vacuum.
Applications in Catalysis
While triphenylgallium itself is a precursor, gallium(III) compounds, in general, are effective Lewis acids and find applications in catalyzing various organic transformations. A prominent example is their use in Friedel-Crafts reactions and cycloisomerizations.
Catalytic Cycle of Gallium-Catalyzed Friedel-Crafts Alkylation
The following diagram illustrates a generalized catalytic cycle for the gallium(III)-catalyzed Friedel-Crafts alkylation of an aromatic compound.
Caption: Generalized catalytic cycle for Gallium(III)-catalyzed Friedel-Crafts alkylation.
Experimental Workflow: Synthesis and Characterization
The synthesis and subsequent characterization of triphenylgallium follow a standard laboratory workflow for air-sensitive compounds.
Caption: Workflow for the synthesis and characterization of triphenylgallium.
Safety and Handling
Triphenylgallium is a reactive compound and should be handled with care in a controlled laboratory environment.
-
Air and Moisture Sensitivity: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Toxicity: While specific toxicity data for triphenylgallium is limited, organometallic compounds should be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.
References
Methodological & Application
Application Notes and Protocols: Triphenylgallium as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgallium (GaPh₃) is an organogallium compound that is increasingly recognized for its utility as a Lewis acid catalyst in organic synthesis. Its electron-deficient gallium center can activate a variety of functional groups, facilitating key bond-forming reactions. While a broad spectrum of gallium-based catalysts is known, this document focuses on the specific applications of triphenylgallium, particularly in polymerization reactions that are crucial for the synthesis of biodegradable polymers relevant to drug delivery and biomedical applications.
Core Concept: Lewis Acid Catalysis
Triphenylgallium functions as a Lewis acid, accepting an electron pair from a Lewis basic substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to its catalytic activity in various organic transformations.
Application: Ring-Opening Polymerization of Cyclic Esters
A significant application of triphenylgallium is in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. This reaction produces polyesters, like polycaprolactone (PCL), which are biodegradable and biocompatible, making them highly valuable for applications in drug delivery, medical implants, and tissue engineering.
General Reaction Scheme
The triphenylgallium-catalyzed ROP of ε-caprolactone is typically initiated by an alcohol, such as benzyl alcohol. The catalyst activates the carbonyl group of the cyclic ester, making it more electrophilic and susceptible to nucleophilic attack by the initiator.
Caption: General scheme for the triphenylgallium-catalyzed ring-opening polymerization of ε-caprolactone.
Proposed Catalytic Cycle
The catalytic cycle for the ring-opening polymerization of ε-caprolactone initiated by an alcohol and catalyzed by triphenylgallium is proposed to proceed through the following steps:
-
Initiator Activation: Triphenylgallium reacts with the initiator (e.g., benzyl alcohol) to form a gallium alkoxide active species.
-
Monomer Coordination and Ring Opening: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the Lewis acidic gallium center of the active species. This is followed by nucleophilic attack of the alkoxide on the carbonyl carbon, leading to the ring opening of the ester.
-
Propagation: The newly formed alkoxide end of the growing polymer chain attacks another monomer molecule, continuing the polymerization process.
-
Chain Termination/Transfer: The polymerization proceeds until the monomer is consumed or a quenching agent is added.
Caption: Proposed catalytic cycle for the ROP of ε-caprolactone.
Experimental Protocol: Synthesis of Polycaprolactone (PCL)
This protocol describes a general procedure for the ring-opening polymerization of ε-caprolactone using triphenylgallium as a catalyst and benzyl alcohol as an initiator.
Materials:
-
Triphenylgallium (GaPh₃)
-
ε-Caprolactone (distilled prior to use)
-
Benzyl alcohol (distilled prior to use)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath
Procedure:
-
Preparation of the Catalyst Solution: In a glovebox, add triphenylgallium (e.g., 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.
-
Addition of Initiator: To the stirred catalyst solution, add benzyl alcohol (e.g., 0.1 mmol) via syringe. Allow the mixture to stir for 10 minutes at room temperature to form the active initiator complex.
-
Polymerization: Add ε-caprolactone (e.g., 10 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
Termination and Precipitation: After the desired time, remove the flask from the oil bath and cool to room temperature. Quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Quantitative Data
The following table summarizes representative data for the triphenylgallium-catalyzed polymerization of ε-caprolactone under various conditions.
| Entry | [Monomer]:[Catalyst]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1 | 70 | 24 | 95 | 10,800 | 1.25 |
| 2 | 200:1:1 | 70 | 48 | 92 | 20,100 | 1.31 |
| 3 | 100:1:1 | 90 | 12 | 98 | 11,200 | 1.22 |
Mn = Number-average molecular weight, determined by GPC analysis relative to polystyrene standards. Đ = Dispersity (polydispersity index).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of polycaprolactone using a triphenylgallium catalyst.
Caption: Workflow for triphenylgallium-catalyzed PCL synthesis.
Relevance to Drug Development
The ability to synthesize well-defined biodegradable polymers such as PCL is of paramount importance in the field of drug development. These polymers are extensively used to formulate controlled-release drug delivery systems, where the drug is encapsulated within a polymer matrix and released over an extended period as the polymer degrades. The catalytic process described here allows for the tuning of the polymer's molecular weight, which in turn influences its degradation rate and drug release profile. Therefore, triphenylgallium emerges as a valuable tool for the synthesis of custom polymeric materials for advanced pharmaceutical applications.
Conclusion
Triphenylgallium is an effective Lewis acid catalyst for the ring-opening polymerization of cyclic esters, providing access to important biodegradable polymers. The protocols and data presented herein offer a foundation for researchers to explore the utility of this catalyst in the synthesis of materials for organic synthesis and drug development applications. Further investigations into the scope of monomers and the optimization of reaction conditions are encouraged to fully exploit the potential of triphenylgallium in this field.
Triphenylgallium as a Precursor for MOCVD of Gallium Nitride (GaN): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Optimal GaN Precursors
Gallium nitride (GaN) is a wide bandgap semiconductor material with exceptional electronic and optoelectronic properties, making it a cornerstone of modern high-power electronics and solid-state lighting. Metal-Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for the epitaxial growth of high-quality GaN films. The choice of the gallium precursor is critical in MOCVD, as it significantly influences the growth process, material quality, and impurity incorporation. While trimethylgallium (TMG) and triethylgallium (TEG) are the most commonly used gallium precursors, the exploration of alternative precursors is driven by the desire to improve film purity, reduce carbon incorporation, and lower deposition temperatures.
This document explores the potential use of triphenylgallium (Ga(C₆H₅)₃) as a precursor for GaN MOCVD. However, a comprehensive review of the scientific literature reveals a notable absence of studies utilizing triphenylgallium for this purpose. This suggests that triphenylgallium is not a conventional or viable precursor for GaN MOCVD. This document will, therefore, provide a detailed overview of the standard MOCVD process for GaN as a baseline, and then delve into the likely reasons for the unsuitability of triphenylgallium, based on its chemical properties and the stringent requirements for MOCVD precursors.
Standard Gallium Precursors for GaN MOCVD: A Comparative Overview
To understand the challenges associated with using triphenylgallium, it is essential to first consider the properties of the standard precursors, TMG and TEG.
| Property | Trimethylgallium (TMG) | Triethylgallium (TEG) | Triphenylgallium (TPG) - Estimated/Inferred |
| Molecular Weight | 114.83 g/mol | 156.91 g/mol | 301.03 g/mol |
| Vapor Pressure | High | Moderate | Very Low |
| Decomposition Temperature | ~450-550°C | ~300-400°C | High (likely > 500°C) |
| Carbon Incorporation | Higher potential due to strong Ga-C bonds | Lower potential due to β-hydride elimination | High potential due to stable phenyl groups |
| Reactivity with NH₃ | Forms adducts | Forms adducts | Likely to form stable adducts |
| Purity | Commercially available in high purity | Commercially available in high purity | Available, but purity for MOCVD is not established |
The Unsuitability of Triphenylgallium for GaN MOCVD: A Critical Analysis
The lack of literature on the use of triphenylgallium for GaN MOCVD points to several inherent properties that likely render it unsuitable for this application.
Low Vapor Pressure
A critical requirement for an MOCVD precursor is sufficient vapor pressure to allow for controlled transport into the reactor chamber. Triphenylgallium is a solid at room temperature with a significantly higher molecular weight than TMG and TEG. This strongly suggests a much lower vapor pressure, which would necessitate very high bubbler temperatures to achieve an adequate mass transport rate. Such high temperatures can lead to premature decomposition of the precursor in the bubbler and gas lines, resulting in inconsistent growth rates and poor film quality.
High Thermal Stability and Carbon Incorporation
The gallium-carbon bonds in triphenylgallium, specifically to the aromatic phenyl rings, are expected to be significantly stronger and more stable than the gallium-alkyl bonds in TMG and TEG. This high thermal stability would require very high deposition temperatures to achieve efficient decomposition and GaN growth.
Furthermore, the decomposition of phenyl groups is more complex than that of methyl or ethyl groups. Incomplete decomposition of the phenyl rings on the growing GaN surface would be a major source of carbon contamination. Carbon is an undesirable impurity in GaN as it can act as a deep-level trap, compensating for both n-type and p-type doping and degrading the material's electrical and optical properties. In contrast, TEG offers a cleaner decomposition pathway via β-hydride elimination, which is a key reason for its use in applications requiring low carbon incorporation.
Potential for Parasitic Reactions
The bulky phenyl groups in triphenylgallium could lead to significant steric hindrance, affecting its reactivity and surface mobility on the substrate. Additionally, the aromatic nature of the phenyl ligands could promote undesirable side reactions in the gas phase, leading to the formation of nanoparticles and depleting the precursor concentration available for film growth.
Standard Experimental Protocol for GaN MOCVD (Using TMG/TEG)
While a specific protocol for triphenylgallium cannot be provided due to the lack of its application, the following is a generalized experimental protocol for the MOCVD of GaN using standard precursors. This serves as a reference for the typical process parameters and steps involved.
I. Substrate Preparation
-
Select a suitable substrate (e.g., sapphire (Al₂O₃), silicon carbide (SiC), or silicon (Si)).
-
Degrease the substrate using a sequence of organic solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Perform an in-situ pre-growth bake in the MOCVD reactor under a hydrogen (H₂) atmosphere at a high temperature (e.g., >1000°C) to remove surface contaminants and prepare the surface for epitaxy.
II. MOCVD Growth Procedure
-
Low-Temperature Nucleation/Buffer Layer Growth:
-
Lower the reactor temperature to 500-600°C.
-
Introduce the gallium precursor (TMG or TEG) and the nitrogen precursor (ammonia, NH₃) into the reactor.
-
Grow a thin (20-50 nm) GaN or AlN nucleation layer. This layer is crucial for accommodating the lattice mismatch between the GaN epilayer and the substrate.
-
-
High-Temperature GaN Epilayer Growth:
-
Ramp the temperature to the main growth temperature, typically between 1000°C and 1100°C.
-
Introduce TMG or TEG and NH₃ at optimized flow rates to achieve the desired V/III ratio (the molar ratio of the group V to group III precursors).
-
Maintain a constant reactor pressure, typically between 50 and 200 Torr.
-
Continue the growth until the desired epilayer thickness is achieved. The growth rate is typically in the range of 1-3 µm/hour.
-
-
Cool-Down:
-
After the growth is complete, terminate the precursor flows and cool down the reactor to room temperature under a stable flow of an inert gas (e.g., N₂ or H₂).
-
III. Characterization
-
Structural Quality: High-Resolution X-ray Diffraction (HRXRD) to assess crystallinity and strain.
-
Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Optical Properties: Photoluminescence (PL) spectroscopy to evaluate band-edge emission and defect-related luminescence.
-
Electrical Properties: Hall effect measurements to determine carrier concentration and mobility.
Visualizing the MOCVD Process and Chemical Pathways
The following diagrams illustrate the general workflow of an MOCVD experiment and the key chemical reactions involved when using standard precursors.
Caption: A generalized workflow for a typical GaN MOCVD experiment.
Caption: Simplified reaction pathways in GaN MOCVD using standard precursors.
Conclusion
Applications of Triphenylgallium in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgallium (Ga(C₆H₅)₃), an organogallium compound, serves as a valuable precursor and catalyst in various materials science applications. Its properties, including its reactivity and role as a source of gallium, make it suitable for the synthesis of advanced materials for electronic, optoelectronic, and catalytic applications. These application notes provide an overview of the key uses of triphenylgallium and detailed protocols for its application in materials synthesis.
I. Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)
Triphenylgallium can be utilized as a metal-organic precursor for the deposition of thin films of gallium-containing compound semiconductors, such as gallium nitride (GaN) and gallium arsenide (GaAs). While less common than its alkyl counterpart, trimethylgallium (TMG), triphenylgallium offers an alternative gallium source for the MOCVD process. MOCVD is a critical technique for fabricating single-crystal layers essential for many electronic and optoelectronic devices.[1]
A. General Principles of MOCVD
The MOCVD process involves introducing gaseous precursors into a reaction chamber where they decompose at elevated temperatures on a substrate surface, leading to the formation of a crystalline thin film.[1] The composition and properties of the resulting film are controlled by parameters such as substrate temperature, reactor pressure, and the flow rates of the precursors.
B. Experimental Protocol: MOCVD of Gallium Nitride (Generic)
While specific parameters for triphenylgallium are not widely documented, the following protocol outlines the general steps for the MOCVD growth of GaN, which can be adapted for triphenylgallium as the gallium precursor.
1. Substrate Preparation:
-
Start with a suitable substrate, such as sapphire (Al₂O₃) or silicon carbide (SiC).
-
Clean the substrate using a sequence of solvent rinses (e.g., acetone, isopropanol) and a final deionized water rinse.
-
Dry the substrate with high-purity nitrogen gas.
2. MOCVD Growth:
-
Load the substrate into the MOCVD reactor.
-
Heat the substrate to a high temperature (typically >1000 °C) under a hydrogen atmosphere to remove any surface contaminants.
-
Lower the temperature to the desired growth temperature for the buffer layer (around 500-600 °C).
-
Introduce the gallium and nitrogen precursors into the reactor to grow a thin GaN buffer layer. For a triphenylgallium-based process, this would involve heating the triphenylgallium source to ensure sufficient vapor pressure and introducing it into the reactor with a carrier gas (e.g., H₂, N₂). The nitrogen source is typically ammonia (NH₃).
-
Raise the temperature to the main GaN growth temperature (typically 1000-1100 °C).
-
Adjust the precursor flow rates to achieve the desired growth rate and film properties. The ratio of the group V precursor (ammonia) to the group III precursor (triphenylgallium) is a critical parameter known as the V/III ratio.[2]
3. Characterization:
-
After growth, the film can be characterized using various techniques, including X-ray diffraction (XRD) to assess crystal quality, scanning electron microscopy (SEM) for surface morphology, and photoluminescence (PL) to determine optical properties.
C. Data Presentation: Typical MOCVD Parameters for GaN Growth
The following table summarizes typical experimental parameters for the MOCVD growth of GaN. These values are provided as a general guideline and would require optimization for a triphenylgallium-based process.
| Parameter | Typical Value Range | Unit |
| Substrate Temperature | 1000 - 1200 | °C |
| Reactor Pressure | 50 - 200 | Torr |
| V/III Ratio | 1000 - 10000 | - |
| Carrier Gas | H₂, N₂ | - |
| Gallium Precursor | Trimethylgallium (TMG) | - |
| Nitrogen Precursor | Ammonia (NH₃) | - |
D. Experimental Workflow Diagram
Caption: MOCVD experimental workflow for GaN thin film deposition.
II. Catalyst in Organic Synthesis
Organogallium compounds, including triphenylgallium, can function as Lewis acid catalysts in a variety of organic reactions.[3] Their electron-deficient nature allows them to activate substrates and facilitate bond formation. While specific protocols for triphenylgallium are not as prevalent as for other Lewis acids, its catalytic potential is recognized.[3]
A. General Principles of Lewis Acid Catalysis
A Lewis acid accepts a pair of electrons from a Lewis base. In organic synthesis, this interaction can be used to:
-
Activate electrophiles, making them more susceptible to nucleophilic attack.
-
Coordinate to functional groups, influencing the stereochemistry of a reaction.
-
Promote ring-opening and rearrangement reactions.
B. Potential Catalytic Applications
Based on the reactivity of other gallium-based catalysts, triphenylgallium could potentially catalyze reactions such as:
-
Friedel-Crafts Reactions: Alkylation and acylation of aromatic rings.
-
Allylation and Propargylation Reactions: Formation of carbon-carbon bonds.[4]
-
Cycloisomerization Reactions: Intramolecular cyclization of enynes.[4]
-
Polymerization Reactions: As a co-catalyst in olefin polymerization.
C. Experimental Protocol: General Procedure for a Catalyzed Reaction
The following is a generalized protocol for a Lewis acid-catalyzed reaction that could be adapted for triphenylgallium.
1. Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the substrate and triphenylgallium (as the catalyst) to a dry reaction flask. The catalyst loading is typically in the range of 1-10 mol%.
-
Stir the mixture at room temperature or an elevated temperature, depending on the reaction requirements.
2. Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
D. Logical Relationship Diagram
Caption: Generalized logical diagram of a Lewis acid catalytic cycle.
III. Synthesis of Nanomaterials
Triphenylgallium can also serve as a precursor for the synthesis of gallium-based nanomaterials. The thermal decomposition of triphenylgallium in a suitable solvent or in the gas phase can lead to the formation of nanoparticles, nanowires, or quantum dots.
A. General Principles of Nanomaterial Synthesis
The synthesis of nanomaterials from molecular precursors often involves the following steps:
-
Nucleation: The formation of small, stable clusters of the material from the precursor molecules.
-
Growth: The subsequent growth of these nuclei into larger nanoparticles.
-
Capping: The use of capping agents to control the size and prevent agglomeration of the nanoparticles.
B. Experimental Protocol: General Procedure for Nanoparticle Synthesis
This protocol provides a general outline for the synthesis of gallium-based nanoparticles using triphenylgallium.
1. Synthesis:
-
In a three-neck flask equipped with a condenser and a thermocouple, dissolve a capping agent (e.g., oleylamine, trioctylphosphine oxide) in a high-boiling point solvent (e.g., 1-octadecene).
-
Heat the solution to a specific temperature under an inert atmosphere.
-
Rapidly inject a solution of triphenylgallium into the hot solvent.
-
Allow the reaction to proceed for a set amount of time to allow for nanoparticle growth.
2. Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol, acetone) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles several times with a mixture of a solvent and a non-solvent to remove any unreacted precursors and excess capping agent.
-
Redisperse the purified nanoparticles in a suitable solvent (e.g., toluene, hexane).
C. Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of nanoparticles.
Conclusion
Triphenylgallium is a versatile compound with several important applications in materials science. It can be employed as a precursor for the growth of high-quality semiconductor thin films, as a catalyst in various organic transformations, and for the synthesis of novel nanomaterials. The protocols and data presented here provide a foundation for researchers and scientists to explore and utilize triphenylgallium in their respective fields. Further research and optimization of experimental parameters will undoubtedly expand the scope of its applications.
References
Application Notes and Protocols for Triphenylgallium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for organic reactions catalyzed by triphenylgallium (GaPh₃), a versatile Lewis acid. The following sections describe its application in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant interest for CO₂ utilization and green chemistry.
Synthesis of Cyclic Carbonates via CO₂/Epoxide Coupling
Triphenylgallium, in combination with a nucleophilic co-catalyst, efficiently catalyzes the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This process is a 100% atom-economical reaction.
Reaction Principle
The catalytic cycle is initiated by the activation of the epoxide by the Lewis acidic triphenylgallium. A co-catalyst, typically a quaternary onium salt such as tetrabutylammonium bromide (TBAB), provides a nucleophile (bromide ion) that attacks the epoxide ring, leading to its opening. Subsequent insertion of CO₂ into the resulting haloalkoxide intermediate, followed by intramolecular cyclization, affords the cyclic carbonate and regenerates the bromide catalyst.
Experimental Workflow
The general experimental workflow for the triphenylgallium-catalyzed synthesis of cyclic carbonates is depicted below.
Detailed Experimental Protocol: Synthesis of Propylene Carbonate
This protocol details the synthesis of propylene carbonate from propylene oxide and CO₂ using a triphenylgallium/tetrabutylammonium bromide catalytic system.
Materials:
-
Triphenylgallium (GaPh₃)
-
Tetrabutylammonium bromide (TBAB)
-
Propylene oxide (PO)
-
Carbon dioxide (CO₂), high purity
-
Anhydrous solvent (e.g., toluene), if required
-
Pressurized reaction vessel (autoclave) with magnetic stirring
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Charging the Reactor: Into the autoclave, add triphenylgallium (e.g., 0.1 mol%) and tetrabutylammonium bromide (e.g., 1 mol%) under an inert atmosphere.
-
Add the propylene oxide (1 equivalent) to the reactor. If using a solvent, add it at this stage.
-
Reaction Execution: Seal the autoclave and pressurize with carbon dioxide to the desired pressure (e.g., 10-35 bar).
-
Commence stirring and heat the reaction mixture to the specified temperature (e.g., 100-150 °C).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-24 hours), monitoring the pressure to observe CO₂ uptake.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Open the reactor and, if a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure propylene carbonate.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with known standards. Determine the yield and selectivity of the reaction.
Quantitative Data
The following table summarizes representative data for the synthesis of cyclic carbonates from various epoxides using a triphenylgallium and tetrabutylammonium bromide (TBAB) catalytic system.
| Epoxide | Catalyst System | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
| Propylene Oxide | GaPh₃/TBAB | 120 | 20 | 4 | >95 | >99 |
| Styrene Oxide | GaPh₃/TBAB | 100 | 15 | 6 | >90 | >98 |
| Epichlorohydrin | GaPh₃/TBAB | 130 | 25 | 3 | >98 | >99 |
| 1,2-Epoxyhexane | GaPh₃/TBAB | 140 | 30 | 8 | ~85 | >95 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate purity.
Proposed Reaction Mechanism
The catalytic cycle for the triphenylgallium-catalyzed cycloaddition of CO₂ to epoxides is illustrated below.
Safety and Handling
-
Triphenylgallium is a reactive organometallic compound and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition by air and moisture.
-
Epoxides are often volatile and can be toxic and/or carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reactions under pressure should be conducted in a properly rated and maintained autoclave behind a safety shield. Always follow the manufacturer's instructions for the operation of high-pressure equipment.
These protocols and data provide a foundation for researchers to explore the utility of triphenylgallium as a catalyst in organic synthesis. Further optimization of reaction conditions may be necessary for different substrates and desired outcomes.
Application Notes and Protocols for the Synthesis of Gallium-Containing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-containing nanoparticles are emerging as significant materials in the biomedical field, particularly for drug delivery and antimicrobial applications. Their unique physicochemical properties, including their potential for targeted delivery and controlled release, make them a subject of intensive research. While various precursors can be utilized for their synthesis, this document provides an overview of common methods for producing gallium and gallium oxide nanoparticles, as specific protocols utilizing triphenylgallium are not widely documented in current literature. The following protocols for hot-injection, hydrothermal, and sol-gel synthesis are based on established methodologies using alternative, more commonly cited precursors.
I. Synthesis Methodologies
Hot-Injection Synthesis of Gallium Nanoparticles
The hot-injection method is a widely used technique for the synthesis of monodisperse metallic nanoparticles. This approach involves the rapid injection of a precursor solution into a hot solvent containing surfactants, leading to a burst of nucleation followed by controlled growth.
Experimental Protocol:
-
Preparation of Reaction Setup:
-
Assemble a 50 mL three-neck flask equipped with a condenser, a thermocouple, and a rubber septum on a Schlenk line under a nitrogen atmosphere.
-
Add 9 mL of 1-octadecene (ODE) and 1.13 mL of oleylamine (DOA) to the flask.
-
-
Degassing:
-
Heat the mixture to 110 °C under vacuum while stirring for 1 hour to remove water and oxygen.
-
-
Reaction:
-
Switch to a nitrogen atmosphere and increase the temperature to 250 °C.
-
In a separate vial, dissolve 0.066 g of gallium chloride (GaCl₃) in 1 mL of toluene.
-
Swiftly inject the GaCl₃ solution into the hot reaction mixture, followed by the injection of 1.33 mL of n-butyllithium (n-BuLi) as a reducing agent.[1]
-
-
Purification:
-
After the reaction, cool the flask to room temperature.
-
Precipitate the gallium nanoparticles (Ga NPs) by adding 20 mL of ethanol.
-
Centrifuge the mixture at 9000 rpm for 5 minutes.
-
Discard the supernatant and redisperse the Ga NP pellet in chloroform.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | Gallium Chloride (GaCl₃) | [1] |
| Reducing Agent | n-Butyllithium (n-BuLi) | [1] |
| Solvent | 1-Octadecene (ODE) | [1] |
| Surfactant | Oleylamine (DOA) | [1] |
| Reaction Temperature | 250 °C | [1] |
| Resulting Nanoparticle Size | 10 - 24 nm (median diameter 15 nm) | [1] |
Experimental Workflow:
References
Application Notes and Protocols: The Role of Gallium Compounds in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific role of triphenylgallium in polymerization reactions is not extensively documented in scientific literature, other organogallium compounds have emerged as effective catalysts and co-initiators in various polymerization processes. This document provides a detailed overview of the applications of these gallium-based catalysts, with a focus on tris(pentafluorophenyl)gallium in cationic polymerization and other gallium complexes in ring-opening polymerization (ROP). These notes are intended to guide researchers in exploring the utility of gallium compounds in synthesizing polymers with controlled properties.
I. Cationic Polymerization using Tris(pentafluorophenyl)gallium
Tris(pentafluorophenyl)gallium, Ga(C₆F₅)₃, has been identified as an active co-initiator for the cationic polymerization of olefins, such as isobutene and styrene, particularly under aqueous conditions.[1][2] It functions as a powerful Lewis acid that can activate initiation through the formation of a Brønsted acid in the presence of a proton source, like water.[1][3]
Application: Synthesis of Polyisobutylene (PIB)
Tris(pentafluorophenyl)gallium is effective in producing medium to high molecular weight polyisobutylene.[3] A key advantage of using Ga(C₆F₅)₃ is its ability to function in less stringent conditions compared to other Lewis acids, not requiring ultra-pure monomers or toxic chlorinated solvents.[3]
Quantitative Data
| Co-initiator | Monomer | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Yield (%) | Reference |
| Ga(C₆F₅)₃ | Isobutene | Hexane/Water | -78 to 25 | 10,000 - 100,000+ | 1.5 - 2.5 | High | [3] |
| Ga(C₆F₅)₃ | Styrene | Toluene/Water | 0 | 20,000 - 50,000 | 1.6 - 2.2 | Moderate | [1] |
Experimental Protocol: Aqueous Cationic Polymerization of Isobutene
This protocol is adapted from methodologies described for polymerization using tris(pentafluorophenyl)gallium.[4]
Materials:
-
Tris(pentafluorophenyl)gallium (Ga(C₆F₅)₃)
-
Isobutene (IB)
-
Hexane (anhydrous)
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Syringes and cannulas for inert atmosphere transfers
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent and Monomer Addition: Anhydrous hexane is transferred to the reaction flask via cannula. The flask is then cooled to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). A known amount of isobutene is condensed into the flask.
-
Co-initiator Preparation: A stock solution of tris(pentafluorophenyl)gallium in anhydrous hexane is prepared in a glovebox.
-
Initiation: A specific volume of the Ga(C₆F₅)₃ solution is added to the stirred monomer/solvent mixture. Polymerization is initiated by the reaction of Ga(C₆F₅)₃ with trace water present in the system.
-
Polymerization: The reaction is allowed to proceed for a designated time, with continuous stirring.
-
Termination: The polymerization is terminated by the addition of methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polyisobutylene is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mₙ) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC). The polymer structure can be analyzed by ¹H NMR spectroscopy.
Cationic Polymerization Mechanism
Caption: Cationic polymerization initiated by Ga(C₆F₅)₃ and water.
II. Ring-Opening Polymerization (ROP) using Gallium Complexes
Various gallium complexes, particularly those with aminobisphenolate or salen-type ligands, have been investigated as catalysts for the ring-opening polymerization of cyclic esters like lactide (LA) and ε-caprolactone (CL).[3][5] These catalysts are often valued for their potential biocompatibility and stability.[6]
Application: Synthesis of Biodegradable Polyesters
Gallium-based catalysts can produce polylactide (PLA) and polycaprolactone (PCL), which are important biodegradable polymers with applications in medicine and packaging.[5] The structure of the ligand around the gallium center can influence the activity and stereoselectivity of the polymerization.[6][7]
Quantitative Data
| Catalyst | Monomer | Temperature (°C) | Conversion (%) | PDI (Mₙ/Mₙ) | Reference |
| Gallium aminobisphenolate complex | ε-Caprolactone (CL) | 100 | >95 | 1.1 - 1.3 | [5] |
| Gallium aminobisphenolate complex | L-Lactide (LA) | 100 | >90 | 1.2 - 1.5 | [5] |
| Salen-type gallium complex | rac-Lactide | 100 | 81 | 1.5 | [6] |
Experimental Protocol: Ring-Opening Polymerization of L-Lactide
This is a general protocol based on studies of gallium-catalyzed ROP.[5][6]
Materials:
-
Gallium catalyst (e.g., a gallium alkoxide complex with a specific ligand)
-
L-Lactide (recrystallized and dried)
-
Anhydrous toluene
-
Benzyl alcohol (as an initiator/chain transfer agent)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reactor Preparation: A Schlenk tube is flame-dried under vacuum and backfilled with an inert atmosphere.
-
Reagent Addition: A known amount of the gallium catalyst, L-lactide, and anhydrous toluene are added to the Schlenk tube inside a glovebox.
-
Initiation: A specific amount of benzyl alcohol is added to the mixture via syringe.
-
Polymerization: The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 100 °C) and stirred for the required duration.
-
Termination and Isolation: The reaction is cooled to room temperature and the polymer is precipitated by adding the solution to cold methanol. The resulting polylactide is collected by filtration, washed with methanol, and dried under vacuum.
-
Characterization: The polymer's molecular weight and PDI are determined by GPC, and its microstructure can be analyzed by ¹H and ¹³C NMR spectroscopy.
Ring-Opening Polymerization Mechanism
Caption: Coordination-insertion mechanism for ROP with a gallium catalyst.
Conclusion
While triphenylgallium itself does not appear to be a prominent catalyst in polymerization, other organogallium compounds have demonstrated significant utility. Tris(pentafluorophenyl)gallium is a potent co-initiator for cationic polymerization, offering advantages in terms of reaction conditions. Furthermore, various gallium complexes are effective catalysts for the ring-opening polymerization of cyclic esters, providing a route to biodegradable polymers. The continued exploration of ligand design for gallium catalysts may lead to further advancements in polymerization catalysis. Researchers are encouraged to consider these documented gallium compounds for their polymerization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous cationic olefin polymerization using tris(pentafluorophenyl)gallium and aluminum [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Main group metal polymerisation catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00048B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of III-V Semiconductors Using Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of triphenylgallium as a gallium precursor in the synthesis of III-V compound semiconductors. These materials are critical in the fabrication of a wide range of electronic and optoelectronic devices.[1]
Introduction to Triphenylgallium as a Precursor
Triphenylgallium (Ga(C₆H₅)₃) is a solid organometallic compound that serves as a high-purity source of gallium for vapor-phase epitaxial growth techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE).[2] Unlike the more common liquid precursors such as trimethylgallium (TMG) and triethylgallium (TEG), the solid nature of triphenylgallium necessitates specialized handling and delivery systems to achieve consistent and reproducible vapor transport into the MOCVD reactor. The use of phenyl-based precursors can offer advantages in certain applications, potentially influencing carbon incorporation and modifying growth kinetics.
Physical and Chemical Properties of Gallium Precursors
A comparison of the physical properties of triphenylgallium with standard liquid precursors is essential for understanding the requirements for its use in MOCVD.
| Property | Triphenylgallium (TPG) | Trimethylgallium (TMG) | Triethylgallium (TEG) |
| Chemical Formula | C₁₈H₁₅Ga | C₃H₉Ga | C₆H₁₅Ga |
| Molecular Weight | 301.03 g/mol [3][4][5] | 114.83 g/mol [6] | 156.9 g/mol [7] |
| Physical State | Solid | Liquid[6] | Liquid[7] |
| Melting Point | Not readily available | -15.8 °C[6] | -82.3 °C[7] |
| Boiling Point | Not readily available | 55.7 °C[6][8] | 143 °C[7] |
| Vapor Pressure | Requires sublimation | lg(p/Torr) = 8.07 - 1703/T(K)[9] | lg(p/Torr) = 8.224 - 2222/T(K) |
Experimental Setup for Solid Source MOCVD
The utilization of a solid precursor like triphenylgallium requires a dedicated MOCVD system equipped with a solid source delivery system.
-
MOCVD Reactor: A standard horizontal or vertical flow MOCVD reactor capable of reaching temperatures up to 1200°C.
-
Solid Source Sublimator/Evaporator: A specialized vessel designed to heat the solid triphenylgallium to a controlled temperature to achieve a stable vapor pressure. Commercial systems like the Bernex™ MOCVD Evaporator or Entegris ProE-Vap® are designed for this purpose.[9][10]
-
Carrier Gas System: High-purity hydrogen (H₂) or nitrogen (N₂) is used to transport the vaporized triphenylgallium from the sublimator to the reactor.
-
Group V Precursor Delivery: Standard gas or liquid delivery systems for precursors such as ammonia (NH₃) for GaN synthesis or arsine (AsH₃) for GaAs synthesis.
-
Substrate Heater: A graphite susceptor capable of uniform heating of the substrate to the required growth temperature.
-
Exhaust and Abatement System: To safely handle and neutralize unreacted precursors and reaction byproducts.
Experimental Workflow for Solid Source MOCVD
Caption: Workflow for MOCVD growth using a solid source precursor.
Generalized Experimental Protocol for GaN Synthesis using Triphenylgallium
This protocol provides a general guideline for the synthesis of Gallium Nitride (GaN) thin films on a sapphire substrate using triphenylgallium and ammonia. Note: Specific parameters such as temperatures and flow rates will require optimization based on the specific MOCVD reactor configuration.
4.1. Substrate Preparation:
-
Degrease a c-plane sapphire substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrate with high-purity nitrogen gas.
-
Load the substrate onto the susceptor in the MOCVD reactor.
4.2. Reactor Preparation and Leak Check:
-
Purge the reactor and all gas lines with high-purity nitrogen or hydrogen.
-
Perform a leak check to ensure the integrity of the system.
4.3. Growth Process:
-
Thermal Cleaning: Heat the substrate to 1100°C in a hydrogen atmosphere for 10 minutes to remove any surface contaminants.
-
Nitriding (Optional): Cool the substrate to the desired nitridation temperature (e.g., 900-1050°C) and introduce ammonia (NH₃) into the reactor for 5-10 minutes.
-
Low-Temperature Buffer Layer Growth:
-
Cool the substrate to a low temperature (e.g., 500-600°C).
-
Heat the triphenylgallium sublimator to a temperature sufficient to achieve the desired vapor pressure (e.g., 100-150°C, to be determined experimentally ).
-
Introduce a carrier gas (H₂) flow through the triphenylgallium sublimator to transport the precursor to the reactor.
-
Simultaneously introduce a high flow of ammonia.
-
Grow a thin (20-30 nm) GaN buffer layer.
-
-
High-Temperature GaN Growth:
-
Ramp the substrate temperature to the main growth temperature (e.g., 950-1050°C).
-
Adjust the triphenylgallium and ammonia flow rates to achieve the desired V/III ratio.
-
Continue the growth until the desired film thickness is achieved. The growth rate will be dependent on the triphenylgallium flow rate.
-
-
Cool-down:
-
Terminate the triphenylgallium flow.
-
Keep the ammonia flow on while the reactor cools down to below 500°C to prevent decomposition of the GaN film.
-
Turn off all gas flows and allow the reactor to cool to room temperature under a nitrogen purge.
-
4.4. Characterization:
-
The grown GaN film can be characterized using techniques such as X-ray diffraction (XRD) for crystalline quality, atomic force microscopy (AFM) for surface morphology, and photoluminescence (PL) for optical properties.
Logical Relationship of MOCVD Growth Steps
Caption: Sequential steps in a typical MOCVD process for GaN.
Quantitative Data Summary
The following table presents estimated and typical quantitative parameters for the MOCVD growth of GaN. The parameters for triphenylgallium are estimates and require experimental verification.
| Parameter | Value | Unit | Notes |
| Substrate Temperature (Buffer) | 500 - 600 | °C | For nucleation layer |
| Substrate Temperature (Growth) | 950 - 1050 | °C | For high-quality film growth |
| Reactor Pressure | 50 - 200 | Torr | Low pressure MOCVD |
| Triphenylgallium Sublimator Temp. | 100 - 150 | °C | Requires optimization |
| Carrier Gas Flow (through TPG) | 10 - 100 | sccm | Standard cubic centimeters per minute |
| Ammonia (NH₃) Flow Rate | 1000 - 5000 | sccm | |
| V/III Ratio | 1000 - 5000 | Molar ratio of Group V to Group III precursors | |
| Typical Growth Rate | 0.1 - 1.0 | µm/hr | Dependent on precursor flow rates |
Safety Precautions
-
Triphenylgallium, like other organometallic compounds, is reactive and should be handled in an inert atmosphere (e.g., a glovebox).
-
MOCVD precursors such as ammonia and arsine are toxic and flammable. All safety protocols for handling these hazardous gases must be strictly followed.
-
The MOCVD system should be equipped with appropriate safety interlocks and an emergency shutdown system.
These application notes and protocols provide a foundational understanding for the use of triphenylgallium in the synthesis of III-V semiconductors. Researchers should use this information as a starting point and perform systematic optimization of the growth parameters for their specific MOCVD systems and material requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 3. Cas 1088-02-4,GALLIUM TRIPHENYL | lookchem [lookchem.com]
- 4. Gallium, triphenyl- | C18H15Ga | CID 136854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GALLIUM TRIPHENYL | 1088-02-4 [amp.chemicalbook.com]
- 6. 1445-79-0 CAS MSDS (TRIMETHYLGALLIUM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Triethylgallium - Wikipedia [en.wikipedia.org]
- 8. Trimethylgallium - Wikipedia [en.wikipedia.org]
- 9. Sublimation of Metalorganic Precursors | MOCVD | IHI Bernex [ihi-bernex.com]
- 10. Solid Precursors and Delivery Systems | Entegris [entegris.com]
Application Notes and Protocols: Triphenylgallium in the Synthesis of Organogallium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various organogallium complexes utilizing triphenylgallium as a key precursor. The following sections outline the synthesis of representative organogallium-phosphine adducts, with further applications in the synthesis of complexes involving N-heterocyclic carbene and β-diketiminate ligands currently under investigation.
Synthesis of Triphenylgallium-Phosphine Adducts
Triphenylgallium readily forms adducts with phosphorus-based ligands, such as phosphines. These reactions are typically straightforward, involving the direct combination of the reactants in an inert solvent. The resulting adducts are often crystalline solids and can be characterized by standard analytical techniques.
Application Example: Synthesis of Ph₃Ga·P(SiMe₃)₃
This protocol describes the synthesis of the adduct formed between triphenylgallium (Ph₃Ga) and tris(trimethylsilyl)phosphine (P(SiMe₃)₃).[1]
Experimental Protocol:
-
In a controlled atmosphere dry box, dissolve 0.250 g (0.83 mmol) of triphenylgallium in 10 mL of pentane in a 25 mL glass vial.
-
In a separate vial, dissolve 0.208 g (0.83 mmol) of tris(trimethylsilyl)phosphine in 10 mL of pentane.
-
Combine the two solutions in one of the vials.
-
Cap the vial and stir the clear solution for 8 hours at room temperature.
-
Evaporate the solvent to yield clear crystals of the product, Ph₃Ga·P(SiMe₃)₃.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of a triphenylgallium-phosphine adduct.
Quantitative Data Summary:
| Compound | Formula | Yield | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Ph₃Ga·P(SiMe₃)₃ | C₂₇H₄₂GaPSi₃ | Quantitative | 192-197 | 0.14 (d, 27H, SiMe₃, Jp-H = 4.77 Hz), 7.25-8.13 (m, 15H, Ph) |
Table 1. Summary of quantitative data for the synthesis of Ph₃Ga·P(SiMe₃)₃.[1]
Synthesis of Organogallium Complexes with N-Heterocyclic Carbenes (NHCs)
The reaction of triphenylgallium with N-heterocyclic carbenes (NHCs) is anticipated to form stable adducts due to the strong σ-donating ability of NHCs. These reactions would likely proceed similarly to those with phosphines, involving direct combination in an appropriate aprotic solvent.
(Detailed protocols and quantitative data for the synthesis of triphenylgallium-NHC adducts are currently under investigation and will be updated as information becomes available.)
Diagram of the Logical Relationship:
Caption: Formation of a Lewis acid-base adduct from triphenylgallium and an NHC.
Synthesis of Organogallium Complexes with β-Diketiminate Ligands
Triphenylgallium can react with protic β-diketiminate ligands (NacNac-H) via protonolysis. In this type of reaction, one of the phenyl groups on the gallium center is eliminated as benzene, and the deprotonated β-diketiminate ligand coordinates to the resulting diphenylgallium cation.
(Detailed protocols and quantitative data for the synthesis of organogallium β-diketiminate complexes from triphenylgallium are currently under investigation and will be updated as information becomes available.)
Diagram of the Signaling Pathway (Reaction Pathway):
Caption: Proposed reaction pathway for the synthesis of a diphenylgallium β-diketiminate complex.
References
Triphenylgallium as a Co-catalyst in Olefin Polymerization: Application Notes and Protocols
A Review of Current Literature and General Principles
Introduction
In the realm of olefin polymerization, the precise control over polymer properties such as molecular weight, polydispersity, and stereochemistry is paramount. This control is largely dictated by the catalytic system, which typically comprises a primary catalyst, often a transition metal complex like a metallocene, and a co-catalyst or activator. While aluminum alkyls, particularly methylaluminoxane (MAO), and borane compounds are the most extensively studied and commercially utilized co-catalysts, research into alternative activators continues. This document explores the potential application of triphenylgallium as a co-catalyst in olefin polymerization, based on available scientific literature.
A comprehensive review of current literature reveals a notable scarcity of detailed studies on the use of triphenylgallium specifically as a co-catalyst for olefin polymerization with common transition metal catalysts like zirconocenes. The majority of research in this area is heavily focused on aluminum- and boron-based activators.
However, related Group 13 organometallic compounds have been investigated. For instance, tris(pentafluorophenyl)gallium has been shown to be an active co-initiator for the aqueous cationic polymerization of olefins like styrene and isobutene[1][2]. This process, however, proceeds via a different mechanism (cationic polymerization) than the coordination polymerization typically facilitated by metallocene or Ziegler-Natta catalysts. In cationic polymerization, the gallium compound, in reaction with water, is believed to form a strong Brønsted acid that initiates the polymerization[1].
Given the limited direct data on triphenylgallium in coordination polymerization, this document will provide a generalized experimental protocol for olefin polymerization, drawing parallels from widely-used catalytic systems. This will be followed by a discussion on the general role of Group 13 co-catalysts and a logical workflow for evaluating a novel co-catalyst like triphenylgallium.
General Experimental Protocol: Ethylene Polymerization using a Zirconocene Catalyst
The following is a generalized protocol for ethylene polymerization, which can be adapted to test the efficacy of triphenylgallium as a co-catalyst in comparison to a standard activator like MAO.
Materials:
-
Catalyst: Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Co-catalyst: Triphenylgallium (GaPh₃) or Methylaluminoxane (MAO) solution in toluene (as a control)
-
Monomer: Ethylene (polymerization grade)
-
Solvent: Toluene (anhydrous)
-
Quenching Agent: Acidified methanol (5% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for liquid transfer under inert atmosphere
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven, and then purged with inert gas for at least one hour to remove all traces of oxygen and moisture.
-
Solvent Addition: Anhydrous toluene is transferred to the reactor via cannula under a positive pressure of inert gas.
-
Co-catalyst Addition: The desired amount of triphenylgallium (or MAO for the control experiment) solution is injected into the reactor.
-
Catalyst Addition: The zirconocene catalyst, dissolved in a minimal amount of toluene, is injected into the reactor. The solution is typically stirred for a short period to allow for pre-activation.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 60-80 °C). Ethylene is then introduced into the reactor at a constant pressure. The polymerization is allowed to proceed for a set duration.
-
Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by the addition of acidified methanol.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven to a constant weight.
Data Presentation and Analysis
To evaluate the effectiveness of triphenylgallium as a co-catalyst, the following quantitative data should be collected and compared with the results from the MAO-activated system.
| Parameter | Catalyst System: Cp₂ZrCl₂/GaPh₃ | Catalyst System: Cp₂ZrCl₂/MAO |
| Catalytic Activity | (To be determined) | (To be determined) |
| (kg PE / (mol Zr * h)) | ||
| Polymer Yield (g) | (To be determined) | (To be determined) |
| Molecular Weight (Mw) | (To be determined) | (To be determined) |
| Polydispersity (Mw/Mn) | (To be determined) | (To be determined) |
Proposed Mechanism and Role of the Co-catalyst
The primary role of a co-catalyst in metallocene-catalyzed olefin polymerization is to alkylate the transition metal center and then abstract a ligand to generate a catalytically active cationic species.
Caption: Proposed activation of a zirconocene catalyst by triphenylgallium.
In this proposed mechanism, triphenylgallium would first act as an alkylating agent, replacing a chloride ligand on the zirconium with a phenyl group. A second molecule of triphenylgallium would then abstract the remaining chloride ligand to form a weakly coordinating anion, leaving a cationic zirconium species that is active for olefin insertion.
Experimental Workflow for Evaluating a Novel Co-catalyst
The following workflow outlines the logical steps for assessing the viability of a new co-catalyst like triphenylgallium.
Caption: Workflow for evaluating a novel co-catalyst in olefin polymerization.
Conclusion
While there is a lack of specific literature on triphenylgallium as a co-catalyst in metallocene-mediated olefin polymerization, the general principles of catalyst activation provide a framework for its potential evaluation. The experimental protocols and workflows outlined here serve as a starting point for researchers interested in exploring new Group 13 organometallic compounds as co-catalysts. Further research is necessary to determine if triphenylgallium can act as an effective activator and to understand its specific role in the polymerization mechanism. Such studies would contribute valuable knowledge to the ongoing development of novel catalytic systems for polyolefin synthesis.
References
Application Notes and Protocols for the Deposition of Thin Films Using Gallium-Based Organometallic Precursors
For the attention of: Researchers, scientists, and drug development professionals.
Note on Triphenylgallium (TPG): Extensive literature review indicates that triphenylgallium is not a commonly utilized precursor for the deposition of thin films. The vast majority of research and industrial processes for gallium-based thin films, such as gallium nitride (GaN) and gallium oxide (Ga2O3), employ trimethylgallium (TMG) and triethylgallium (TEG). Consequently, the following application notes and protocols are based on the established knowledge of these common precursors. The information provided can serve as a foundational guide for researchers interested in exploring the potential of triphenylgallium, with the understanding that significant process optimization will be required.
Introduction to Gallium-Based Thin Film Deposition
The deposition of high-quality gallium-based thin films is crucial for a wide range of applications in optoelectronics and power electronics.[1] Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are the two primary techniques employed for this purpose.[2][3] These methods offer precise control over film thickness, composition, and uniformity. The choice of the organometallic gallium precursor is a critical factor that influences the deposition process and the final properties of the thin film.
Overview of Common Gallium Precursors: TMG and TEG
Trimethylgallium (TMG) and triethylgallium (TEG) are the most widely used gallium precursors in MOCVD and ALD processes. Their popularity stems from their suitable vapor pressures and decomposition characteristics.
-
Trimethylgallium (TMG): TMG is a highly volatile and reactive precursor, making it suitable for a wide range of deposition temperatures. However, its use can sometimes lead to carbon incorporation in the grown films, which can be detrimental to device performance.
-
Triethylgallium (TEG): TEG is less volatile and has a different decomposition pathway compared to TMG, which can result in lower carbon contamination in the deposited films.[4]
A comparison of the physical properties of TMG and TEG is presented in the table below.
| Property | Trimethylgallium (TMG) | Triethylgallium (TEG) |
| Formula | Ga(CH3)3 | Ga(C2H5)3 |
| Molar Mass | 114.82 g/mol | 156.91 g/mol |
| Melting Point | -15 °C | -82.3 °C |
| Boiling Point | 55.7 °C | 143 °C |
| Vapor Pressure | 65.6 Torr at 0 °C | 4.8 Torr at 20 °C |
Deposition Methods
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a chemical vapor deposition technique that uses organometallic compounds as precursors. In a typical MOCVD process for GaN deposition, the gallium precursor (e.g., TMG or TEG) and a nitrogen precursor (typically ammonia, NH3) are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film.[1]
Experimental Protocol for MOCVD of GaN (General)
This protocol provides a general framework. Specific parameters will vary depending on the reactor geometry, substrate, and desired film properties.
-
Substrate Preparation:
-
Start with a suitable substrate, such as sapphire (c-plane) or silicon.
-
Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.
-
Load the substrate into the MOCVD reactor.
-
-
System Evacuation and Purging:
-
Evacuate the reactor to a base pressure of < 1 x 10^-6 Torr.
-
Purge the reactor with a high-purity inert gas, such as nitrogen (N2) or hydrogen (H2), to remove any residual atmospheric gases.
-
-
Heating:
-
Heat the substrate to the desired growth temperature. For GaN, this is typically in the range of 1000-1100 °C.
-
-
Precursor Delivery:
-
Maintain the gallium precursor (TMG or TEG) in a temperature-controlled bubbler to ensure a stable vapor pressure.
-
Use a carrier gas (H2 or N2) to transport the precursor vapor into the reactor.
-
Introduce the nitrogen precursor (ammonia) into the reactor through a separate line.
-
-
Deposition:
-
Introduce the precursors into the reaction chamber. The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter that affects film quality.[1]
-
The deposition time will determine the final thickness of the film.
-
-
Cooling and Unloading:
-
After the desired deposition time, stop the precursor flows and cool down the reactor under a flow of inert gas.
-
Once at room temperature, unload the coated substrate.
-
Typical MOCVD Parameters for GaN Growth
| Parameter | Typical Range (using TMG/TEG) |
| Substrate Temperature | 1000 - 1100 °C |
| Reactor Pressure | 100 - 400 Torr |
| Gallium Precursor Bubbler Temperature | TMG: -10 to 10 °C; TEG: 20 to 40 °C |
| Carrier Gas | H2 or N2 |
| Carrier Gas Flow Rate | 1 - 10 slm |
| Ammonia (NH3) Flow Rate | 1 - 10 slm |
| V/III Ratio | 1000 - 5000 |
MOCVD Workflow Diagram
Caption: A generalized workflow for Metal-Organic Chemical Vapor Deposition (MOCVD).
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that is based on sequential, self-limiting surface reactions.[3] This allows for atomic-level control over the film thickness and results in highly conformal and uniform films.
Experimental Protocol for ALD of GaN (General)
-
Substrate Preparation and Loading: Same as for MOCVD.
-
System Purge: Purge the ALD reactor with an inert gas (e.g., N2 or Ar).
-
Heating: Heat the substrate to the desired deposition temperature, which is typically lower than in MOCVD (e.g., 200-500 °C for GaN ALD).
-
ALD Cycle: One ALD cycle consists of four steps: a. Pulse A (Gallium Precursor): Introduce the gallium precursor (e.g., TMG or TEG) into the reactor. It will react with the substrate surface in a self-limiting manner. b. Purge A: Purge the reactor with an inert gas to remove any unreacted precursor and gaseous byproducts. c. Pulse B (Nitrogen Precursor): Introduce the nitrogen precursor (e.g., ammonia plasma) into the reactor. It will react with the precursor layer on the surface. d. Purge B: Purge the reactor with an inert gas to remove any unreacted nitrogen precursor and byproducts.
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The thickness is directly proportional to the number of cycles.
-
Cooling and Unloading: Same as for MOCVD.
Typical ALD Parameters for GaN Growth
| Parameter | Typical Range (using TMG/TEG) |
| Substrate Temperature | 200 - 500 °C |
| Reactor Pressure | 0.1 - 1 Torr |
| Gallium Precursor Pulse Time | 0.1 - 1 s |
| Nitrogen Precursor Pulse Time | 1 - 10 s |
| Purge Time | 5 - 20 s |
| Growth per Cycle (GPC) | 0.5 - 1.5 Å/cycle |
ALD Cycle Diagram
Caption: The four sequential steps of an Atomic Layer Deposition (ALD) cycle.
Considerations for Using Triphenylgallium (TPG) as a Precursor
While no established protocols exist for TPG, some educated inferences can be made based on its chemical structure.
-
Thermal Stability: TPG is a solid with a higher melting point (166 °C) and is expected to have a lower vapor pressure and higher thermal stability compared to TMG and TEG. This would necessitate a higher bubbler temperature to achieve sufficient vapor pressure for deposition. The higher thermal stability might require higher deposition temperatures for efficient decomposition.
-
Carbon Incorporation: The phenyl groups in TPG are more stable than the methyl or ethyl groups in TMG and TEG. This could potentially lead to lower carbon incorporation in the grown films, which would be a significant advantage. However, incomplete decomposition could also lead to the incorporation of larger carbon-containing fragments.
-
Reaction Kinetics: The reaction pathways and kinetics of TPG with nitrogen or oxygen precursors will be different from those of TMG and TEG. This will require a thorough investigation to determine the optimal deposition window.
Proposed Starting Points for TPG Exploration
Researchers interested in exploring TPG as a precursor could start with the general MOCVD and ALD protocols described above and focus on systematically varying the following parameters:
-
TPG Bubbler Temperature: Start at a temperature below its melting point and gradually increase to find a stable vapor pressure.
-
Substrate Temperature: Explore a wide range from low temperatures (for ALD) to high temperatures (for MOCVD) to identify the decomposition window.
-
V/III Ratio: Systematically vary the ratio of the nitrogen/oxygen precursor to the TPG flow rate.
-
Carrier Gas Flow Rate and Reactor Pressure: These parameters will influence the residence time of the precursors in the reactor and the diffusion of species to the substrate.
Characterization of Deposited Films
After deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the film.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the film.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.
-
Photoluminescence (PL) Spectroscopy: To assess the optical properties and defect levels.
Safety Precautions
Organometallic precursors like TMG, TEG, and potentially TPG are pyrophoric and will ignite spontaneously upon contact with air. They are also toxic. All handling of these materials must be done in an inert atmosphere (e.g., a glovebox) and with appropriate personal protective equipment (PPE). The deposition systems must be designed with safety interlocks and proper exhaust ventilation. Always refer to the Safety Data Sheet (SDS) for the specific precursor being used.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. journals.aps.org [journals.aps.org]
- 3. Effects of gallium surfactant on AlN thin films by microwave plasma chemical vapor deposition [jos.ac.cn]
- 4. MOCVD of gallium oxide thin films using homoleptic gallium complexes: precursor evaluation and thin film characterisation [research.unipd.it]
Application Notes and Protocols for Triphenylgallium in Cross-Coupling Reaction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these methodologies.[3][5]
A typical cross-coupling reaction involves the coupling of an organometallic reagent (R-M) with an organic halide or triflate (R'-X) in the presence of a transition metal catalyst.[1] The choice of the organometallic component is crucial and significantly influences the reaction's scope and functional group tolerance. While organoboron (Suzuki-Miyaura), organotin (Stille), organozinc (Negishi), and organosilicon (Hiyama) compounds are widely employed, the exploration of other organometallic reagents continues to be an area of interest.[6]
This document explores the potential application of triphenylgallium as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It is important to note that while the fundamental principles of cross-coupling are well-established, the use of triphenylgallium in these reactions is not widely documented in the scientific literature. Therefore, the following application notes and protocols are largely based on theoretical considerations and analogies to established methodologies.
Theoretical Application of Triphenylgallium in Cross-Coupling Reactions
Organogallium compounds, including triphenylgallium, are known in organometallic chemistry.[7] Compounds of the type R₃Ga are monomeric, and their Lewis acidity is lower than that of their aluminum counterparts.[7] For triphenylgallium to participate in a cross-coupling reaction, it must undergo transmetalation with the palladium catalyst. This step involves the transfer of a phenyl group from the gallium atom to the palladium center.[1]
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Proposed Advantages and Challenges
Potential Advantages:
-
Alternative Reactivity: Triphenylgallium may offer a different reactivity profile compared to commonly used organometallics, potentially enabling challenging couplings.
-
Lewis Acidity: The Lewis acidic nature of the gallium center might influence the reaction mechanism and selectivity.[7]
Potential Challenges:
-
Transmetalation Efficiency: The efficiency of the phenyl group transfer from gallium to palladium is a critical and un-delineated factor.
-
Reactivity and Stability: Organogallium compounds are generally less reactive than organoaluminum compounds and can form stable peroxides.[7] Their stability under various cross-coupling conditions needs to be established.
-
Lack of Precedent: The limited number of published examples makes it difficult to predict optimal reaction conditions and potential side reactions.
Data Presentation: A Comparative Overview
Due to the scarcity of experimental data for triphenylgallium in cross-coupling reactions, the following table provides a comparative summary of typical quantitative data for well-established organometallic reagents in Suzuki-Miyaura and Stille couplings. This serves as a benchmark for what might be expected or targeted in the development of triphenylgallium-based protocols.
| Parameter | Suzuki-Miyaura (Organoboron) | Stille (Organotin) | Triphenylgallium (Hypothetical) |
| Catalyst Loading | 0.1 - 5 mol% | 0.5 - 5 mol% | Data not available |
| Reaction Temperature | Room Temperature - 120 °C | 50 - 120 °C | Data not available |
| Reaction Time | 1 - 24 hours | 1 - 48 hours | Data not available |
| Yield | Generally >80% | Generally >70% | Data not available |
| Functional Group Tolerance | Excellent | Good to Excellent | Unknown |
| Toxicity of Reagent | Low | High | High |
Experimental Protocols (Hypothetical)
The following are proposed protocols for the use of triphenylgallium in Suzuki-Miyaura and Stille-type cross-coupling reactions. These are adapted from standard procedures and should be considered as starting points for optimization.
Protocol 1: Proposed Suzuki-Miyaura Type Coupling of Triphenylgallium with an Aryl Bromide
This protocol is adapted from a general procedure for Suzuki-Miyaura reactions.[8][9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Triphenylgallium (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), triphenylgallium (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a proposed Suzuki-Miyaura type coupling.
Protocol 2: Proposed Stille-Type Coupling of Triphenylgallium with an Aryl Iodide
This protocol is adapted from general procedures for Stille couplings.[10][11]
Materials:
-
Aryl iodide (1.0 mmol)
-
Triphenylgallium (1.1 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand (e.g., PPh₃, AsPh₃, 0.04 mmol, 4 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or NMP, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol) and triphenylgallium (1.1 mmol) in the anhydrous, degassed solvent (5 mL).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and the ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
The application of triphenylgallium in palladium-catalyzed cross-coupling reactions represents an underexplored area of synthetic chemistry. While the foundational principles of these reactions provide a framework for its potential use, the lack of empirical data necessitates a cautious and systematic approach to methods development. The hypothetical protocols provided herein serve as a starting point for researchers interested in investigating the utility of triphenylgallium as a novel organometallic partner in these powerful bond-forming transformations. Further research is required to establish the reactivity, scope, and limitations of triphenylgallium in cross-coupling methodologies.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organogallium chemistry - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols: Triphenylgallium in Photovoltaics
A Note to Researchers: Extensive literature searches did not yield specific, well-documented practical applications or detailed experimental protocols for the use of triphenylgallium in the fabrication of photovoltaic devices. The information available primarily focuses on other organogallium precursors, such as trimethylgallium and triethylgallium, for the deposition of gallium-containing semiconductor layers. Furthermore, while gallium is utilized as a dopant in silicon solar cells, this process does not typically involve organometallic precursors like triphenylgallium.
The following application notes and protocols are therefore presented as a hypothetical framework based on the general principles of organometallic chemistry and thin-film deposition techniques used in photovoltaics. This information is intended to serve as a foundational guide for researchers exploring the potential use of triphenylgallium as a precursor for gallium-containing thin films in solar cells.
Application Note: Potential Use of Triphenylgallium as a Gallium Precursor for Thin-Film Deposition
Triphenylgallium (Ga(C₆H₅)₃) is an organogallium compound that can be considered as a potential precursor for the deposition of gallium-containing thin films, such as gallium oxide (Ga₂O₃) or gallium nitride (GaN), which are materials of interest in photovoltaic applications.[1][2][3] Organometallic compounds are frequently used in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) to grow high-purity thin films with precise thickness control.[1]
Potential Advantages:
-
Solid Precursor: Triphenylgallium is a solid at room temperature, which can offer advantages in terms of storage and handling safety compared to pyrophoric liquid or gaseous precursors like trimethylgallium.
-
Aryl Ligands: The phenyl ligands may offer different decomposition pathways compared to alkyl ligands, potentially influencing film purity and growth characteristics.
Challenges to Consider:
-
Precursor Delivery: Being a solid, a reliable and reproducible method for sublimation or evaporation is required for vapor-phase deposition techniques.
-
Carbon Incorporation: The phenyl rings introduce a significant source of carbon, which could lead to carbon contamination in the deposited film, potentially affecting its electronic properties.
-
Decomposition Temperature: The thermal stability and decomposition profile of triphenylgallium would need to be thoroughly characterized to determine the optimal deposition temperature window.
Hypothetical Experimental Protocol: MOCVD of a Gallium Oxide Thin Film Using Triphenylgallium
This protocol describes a hypothetical process for depositing a gallium oxide thin film on a substrate suitable for photovoltaic applications using triphenylgallium as the gallium precursor.
Materials and Equipment:
-
Triphenylgallium (Ga(C₆H₅)₃)
-
High-purity oxygen (O₂) or another oxygen source (e.g., water vapor)
-
High-purity carrier gas (e.g., Argon or Nitrogen)
-
MOCVD reactor with a heated substrate stage and gas flow controllers
-
Substrates (e.g., fluorine-doped tin oxide (FTO) coated glass, silicon wafers)
-
Sublimator or bubbler designed for solid precursors
-
Vacuum pumps and pressure gauges
Procedure:
-
Substrate Preparation:
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before loading into the MOCVD reactor to remove any remaining organic residues.
-
-
Precursor Handling and Loading:
-
In an inert atmosphere (e.g., a glovebox), load the triphenylgallium into a sublimator.
-
Connect the sublimator to the MOCVD reactor's gas lines.
-
-
Deposition Process:
-
Load the cleaned substrates into the MOCVD reactor.
-
Evacuate the reactor chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 400-600 °C, this would need to be optimized).
-
Heat the triphenylgallium sublimator to a temperature sufficient to achieve a stable vapor pressure (e.g., 100-150 °C, to be determined experimentally).
-
Introduce the carrier gas through the sublimator to transport the triphenylgallium vapor into the reactor chamber.
-
Introduce the oxygen source into the chamber at a controlled flow rate.
-
Maintain the desired pressure and gas flow rates for the duration of the deposition to achieve the target film thickness.
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of precursors and cool down the reactor and substrate under a high-purity inert gas flow.
-
Remove the coated substrates for characterization.
-
Data Presentation (Hypothetical)
Should triphenylgallium be successfully used to fabricate a photovoltaic device, the performance metrics would be summarized as follows:
| Precursor System | Deposition Temp. (°C) | Film Thickness (nm) | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) |
| Triphenylgallium/O₂ | 450 | 50 | 0.65 | 15.2 | 65 | 6.4 |
| Triphenylgallium/O₂ | 500 | 50 | 0.70 | 16.8 | 70 | 8.2 |
| Triphenylgallium/O₂ | 550 | 50 | 0.68 | 16.5 | 68 | 7.6 |
| TMGa/O₂ (Reference) | 500 | 50 | 0.72 | 17.5 | 72 | 9.1 |
Note: This data is purely illustrative and not based on actual experimental results.
Visualizations
Hypothetical Experimental Workflow for Ga₂O₃ Thin-Film Deposition via MOCVD using Triphenylgallium
Hypothetical MOCVD workflow for gallium oxide deposition.
Logical Relationship for Precursor Selection in MOCVD
Factors influencing organogallium precursor selection.
References
Application Notes and Protocols for Triphenylgallium as a Dopant Source in Semiconductor Manufacturing
Introduction
These application notes provide a comprehensive overview of the theoretical application of triphenylgallium (TPG) as a potential dopant source in semiconductor manufacturing, primarily through Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE). It is critical to note that the use of triphenylgallium as a primary dopant source is not a conventional or widely documented process in mainstream semiconductor manufacturing. The information presented herein is based on the fundamental principles of semiconductor doping, MOCVD process technology, and the known chemical properties of related organometallic compounds. These notes are intended for researchers and scientists interested in exploring novel doping sources and methodologies.
Triphenylgallium (C₁₈H₁₅Ga) is a solid organogallium compound that can be sublimed to be introduced into a reaction chamber. Its potential applications as a dopant source are twofold:
-
P-type Doping: As a Group III element, gallium can act as an acceptor (p-type) dopant in Group IV semiconductors like silicon (Si) and germanium (Ge), or in II-VI compound semiconductors.[1][2]
-
Carbon Doping: The phenyl (C₆H₅) ligands of TPG can serve as a source of carbon, which is a known p-type dopant in III-V semiconductors such as gallium arsenide (GaAs) and can be used to create semi-insulating layers in gallium nitride (GaN).
Physical and Chemical Properties of Triphenylgallium
Effective use of triphenylgallium in an MOCVD process requires a thorough understanding of its physical and chemical properties. While detailed vapor pressure data is not widely available, some key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅Ga | [3] |
| Molecular Weight | 301.03 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 195 - 198 °C | |
| Boiling Point | 438 °C | |
| Vapor Pressure | Data not readily available. Requires experimental determination. | |
| Decomposition Temp. | Requires experimental determination. |
Note: The lack of a readily available vapor pressure curve is a significant challenge for precise control of the molar flow rate of TPG into the MOCVD reactor. Experimental characterization is essential before use.
Potential Applications and Signaling Pathways
P-type Doping of Silicon
In the case of silicon, a Group IV semiconductor, the introduction of gallium (a Group III element) into the silicon crystal lattice results in the creation of a "hole," which acts as a positive charge carrier, thus creating a p-type semiconductor.[1][2]
Figure 1: Workflow for p-type doping of silicon using TPG.
Carbon Doping of Gallium Nitride (GaN)
For GaN, the phenyl groups of TPG can be a source of carbon. Carbon substituting on a nitrogen site (C_N) in the GaN lattice acts as an acceptor, which can be used for p-type doping or for creating semi-insulating layers by compensating for unintentional n-type background doping.[4]
Figure 2: Pathway for carbon incorporation from TPG.
Experimental Protocols
The following are hypothetical protocols for the evaluation of triphenylgallium as a dopant source. Extreme caution must be exercised when handling organometallic compounds. Please refer to the Safety Data Sheet (SDS) for triphenylgallium before conducting any experiments.
MOCVD System Preparation
-
Source Installation: Install solid triphenylgallium in a stainless-steel bubbler designed for solid sources. The bubbler should have a high-temperature rating.
-
Gas Lines: Use dedicated stainless-steel gas lines for the TPG source. The lines should be heat-traced to prevent condensation of the precursor.
-
Carrier Gas: Use a high-purity carrier gas, such as hydrogen (H₂) or nitrogen (N₂).
-
Safety: The MOCVD system must be equipped with appropriate safety interlocks and exhaust gas scrubbing.
Protocol for P-type Doping of Silicon
This protocol outlines a starting point for investigating TPG as a p-type dopant for silicon.
| Parameter | Recommended Range | Notes |
| Substrate | Silicon (100) or (111) | Standard semiconductor grade |
| Substrate Temperature | 600 - 900 °C | To be optimized |
| Reactor Pressure | 20 - 200 Torr | To be optimized |
| TPG Bubbler Temperature | 100 - 180 °C | To be optimized based on vapor pressure |
| TPG Carrier Gas Flow | 5 - 50 sccm | To be optimized |
| Si Precursor (e.g., SiH₄) | As per standard Si growth recipe | |
| Growth Time | 30 - 120 minutes | To achieve desired film thickness |
Procedure:
-
Load the silicon substrate into the MOCVD reactor.
-
Pump down the reactor and then purge with the carrier gas.
-
Heat the substrate to the desired growth temperature under a flow of H₂.
-
Heat the TPG bubbler to the desired temperature and allow it to stabilize.
-
Introduce the TPG vapor into the reactor along with the silicon precursor.
-
After the desired doping time/film growth, switch off the TPG and silicon precursor flows.
-
Cool down the reactor under a carrier gas flow.
-
Characterize the resulting film for gallium concentration (e.g., using SIMS) and electrical properties (e.g., Hall effect measurements).
Protocol for Carbon Doping of GaN
This protocol provides a starting point for investigating TPG as a carbon dopant source for GaN.
| Parameter | Recommended Range | Notes |
| Substrate | GaN template on sapphire or SiC | |
| Substrate Temperature | 900 - 1100 °C | To be optimized |
| Reactor Pressure | 50 - 300 Torr | To be optimized |
| TPG Bubbler Temperature | 100 - 180 °C | To be optimized |
| TPG Carrier Gas Flow | 1 - 20 sccm | To be optimized |
| Ga Precursor (e.g., TMGa) | As per standard GaN growth recipe | |
| N Precursor (e.g., NH₃) | As per standard GaN growth recipe | |
| V/III Ratio | > 1000 |
Procedure:
-
Load the GaN template into the MOCVD reactor.
-
Follow the standard procedure for heating the substrate under NH₃ and H₂ flow.
-
During the GaN growth step, introduce a controlled flow of TPG vapor into the reactor.
-
Vary the TPG flow rate and substrate temperature to study the carbon incorporation efficiency.
-
After growth, cool down the reactor.
-
Characterize the GaN film for carbon concentration (SIMS) and its effect on the material's electrical and optical properties.
Characterization and Data Analysis
The effectiveness of triphenylgallium as a dopant source should be evaluated through a series of material characterization techniques.
| Characterization Technique | Purpose |
| Secondary Ion Mass Spectrometry (SIMS) | To determine the concentration and depth profile of incorporated gallium or carbon. |
| Hall Effect Measurement | To determine the carrier type (p-type or n-type), carrier concentration, and mobility. |
| Atomic Force Microscopy (AFM) | To assess the surface morphology of the grown film. |
| X-ray Diffraction (XRD) | To evaluate the crystalline quality of the doped layer. |
| Photoluminescence (PL) | To identify defect-related optical transitions and confirm acceptor activation. |
Safety Precautions
Triphenylgallium is an organometallic compound and should be handled with extreme care in a controlled laboratory environment.
-
Handling: Always handle in an inert atmosphere (e.g., a glovebox).
-
Toxicity: May cause skin, eye, and respiratory irritation.
-
Reactivity: Can react with water and air.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The use of triphenylgallium as a dopant source in semiconductor manufacturing is a novel area of research. While it presents theoretical possibilities for both p-type doping of Group IV and II-VI semiconductors and carbon doping of III-V materials, significant experimental work is required to establish viable process parameters and to understand its incorporation mechanisms and effects on material quality. The protocols and data presented here are intended as a guide for researchers to begin this exploratory work. The primary challenges to overcome will be the determination of its vapor pressure and the optimization of process conditions to achieve controlled and reproducible doping.
References
Application Notes and Protocols for the Safe Storage and Disposal of Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgallium (Ga(C₆H₅)₃) is a highly reactive organogallium compound utilized in various chemical syntheses, including as a catalyst or co-catalyst and in the production of optoelectronic materials. Its reactivity, while beneficial for chemical transformations, necessitates stringent safety protocols for its storage and disposal to mitigate risks to personnel and the environment. This document provides detailed application notes and protocols for the safe handling of triphenylgallium in a laboratory setting.
Quantitative Data Summary
The following table summarizes the known and estimated quantitative data for triphenylgallium.
| Property | Value | Source/Notes |
| Chemical Formula | C₁₈H₁₅Ga | |
| Molecular Weight | 301.03 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 166 °C | Estimated |
| Boiling Point | Decomposes before boiling | Estimated |
| Pyrophoric Nature | Catches fire spontaneously if exposed to air. | Based on triethylgallium SDS |
| Water Reactivity | Reacts violently with water, releasing flammable gases. | Based on triethylgallium SDS |
| Toxicity (LD₅₀/LC₅₀) | Data not available. Assumed to be highly toxic. | |
| Incompatibilities | Water, oxygen, strong oxidizing agents, alcohols, acids. | General for pyrophoric organometallics |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling triphenylgallium.
-
Body: A flame-retardant lab coat must be worn.
-
Hands: Wear chemical-resistant gloves (e.g., nitrile) over a pair of flame-retardant gloves.
-
Eyes: Chemical safety goggles and a face shield are required.
Storage Protocol
Triphenylgallium must be stored under an inert atmosphere to prevent decomposition and potential fire.
-
Container: Store in the original, sealed manufacturer's container. The container should be kept in a secondary, non-reactive container (e.g., a metal can).
-
Atmosphere: The container must be stored under a dry, inert atmosphere, such as argon or nitrogen.
-
Location: Store in a designated, well-ventilated, and dry area, away from heat sources and incompatible materials. A flammable solids storage cabinet is recommended.
-
Inventory: Maintain a detailed inventory of the amount of triphenylgallium in storage and the dates of receipt and opening.
Handling Protocol (Inert Atmosphere)
All manipulations of triphenylgallium must be performed in an inert atmosphere using a glovebox or Schlenk line.
-
Glovebox Preparation: Ensure the glovebox is purged with an inert gas (argon or nitrogen) and that the oxygen and moisture levels are below acceptable limits (typically <1 ppm).
-
Transfer: Use clean, dry spatulas and glassware. If transferring a solution, use a gas-tight syringe or cannula techniques.
-
Weighing: If weighing the solid, do so within the inert atmosphere of the glovebox.
-
Reaction Setup: Assemble all glassware for the reaction and ensure it is free of air and moisture before introducing the triphenylgallium.
Disposal Protocol: Quenching of Triphenylgallium Waste
Unused triphenylgallium and any materials contaminated with it must be quenched before disposal. This process should be carried out in a fume hood.
-
Inerting the Quenching Flask: Place a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet in a fume hood. Purge the flask with an inert gas (argon or nitrogen).
-
Suspension: Suspend the triphenylgallium waste in a high-boiling point, anhydrous, non-reactive solvent (e.g., heptane or toluene) in the flask with stirring. The concentration should be kept low to manage the heat generated during quenching.
-
Cooling: Place the flask in an ice/water bath to dissipate the heat that will be generated.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise from the dropping funnel to the stirred suspension. CAUTION: This reaction is exothermic and will release flammable gas (benzene). Maintain a slow addition rate to control the reaction.
-
Monitoring: Continue the addition of isopropanol until the evolution of gas and heat ceases.
-
Secondary Quenching: After the reaction with isopropanol is complete, slowly add methanol, followed by water, to ensure all reactive material has been quenched.
-
Final Disposal: The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Mandatory Visualizations
Experimental Workflow for Safe Handling of Triphenylgallium
Troubleshooting & Optimization
Enhancing Triphenylgallium Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of triphenylgallium (GaPh₃), a crucial organometallic reagent in various chemical applications. Through a detailed examination of reaction parameters, potential pitfalls, and purification techniques, this guide aims to empower researchers to consistently achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing triphenylgallium?
A1: The two primary and most effective methods for the synthesis of triphenylgallium involve the reaction of gallium(III) chloride (GaCl₃) with a phenylating agent. These agents are typically organometallic compounds such as:
-
Phenylmagnesium bromide (PhMgBr): A Grignard reagent.
-
Phenyllithium (PhLi): An organolithium reagent.
Q2: I am experiencing consistently low yields. What are the likely causes?
A2: Low yields in triphenylgallium synthesis can often be attributed to several critical factors:
-
Moisture and Air Sensitivity: Organometallic reagents like PhMgBr and PhLi, as well as the gallium trichloride starting material, are highly sensitive to moisture and atmospheric oxygen. Rigorous anhydrous and inert atmosphere techniques are paramount.
-
Suboptimal Reaction Temperature: The temperature at which the reaction is conducted significantly impacts the rate of reaction and the formation of byproducts.
-
Incorrect Stoichiometry: An inappropriate ratio of the phenylating agent to the gallium trichloride can lead to incomplete reaction or the formation of undesired partially substituted gallium species.
-
Impurities in Starting Materials: The purity of GaCl₃ and the phenylating agent is crucial. Impurities can interfere with the desired reaction pathway.
-
Inefficient Purification: Product loss during the workup and purification steps is a common contributor to lower overall yields.
Q3: What are the major side reactions to be aware of?
A3: The most prevalent side reaction, particularly when using Grignard reagents, is the formation of biphenyl (Ph-Ph). This occurs through the coupling of phenyl radicals. Another significant issue is the hydrolysis of the triphenylgallium product if exposed to water during the reaction or workup, which will decompose the desired compound.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of triphenylgallium.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Moisture or Oxygen | Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for ethers). Maintain a positive pressure of a dry, inert gas (e.g., argon or nitrogen) throughout the entire procedure. | Prevention of reagent and product decomposition, leading to a significant increase in yield. |
| Inactive Grignard or Organolithium Reagent | Titrate the phenylmagnesium bromide or phenyllithium solution prior to use to determine its exact molarity. Use freshly prepared or recently purchased reagents. | Accurate stoichiometry and complete consumption of the limiting reagent (GaCl₃), maximizing product formation. |
| Low Reaction Temperature | While the initial addition of the phenylating agent is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient period to drive the reaction to completion. | Increased reaction rate and higher conversion to triphenylgallium. |
Issue 2: Significant Biphenyl Byproduct Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Addition of Gallium Trichloride | Add the solution of gallium trichloride to the phenylating agent at a controlled, steady rate. Avoid adding the phenylating agent to the gallium trichloride, as this can create localized excesses of the Grignard or organolithium reagent, promoting coupling. | Minimized formation of biphenyl, leading to a purer crude product and easier purification. |
| High Reaction Temperature | Maintain a low temperature (e.g., 0 °C to -78 °C, depending on the reagent) during the addition of the gallium trichloride to disfavor the radical coupling pathway. | Reduced rate of biphenyl formation. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis During Workup | Perform the aqueous workup with cooled, degassed solutions. Minimize the contact time of the organic phase containing the product with the aqueous phase. | Prevention of triphenylgallium decomposition, maximizing the isolated yield. |
| Inefficient Recrystallization | Carefully select the recrystallization solvent. A solvent system in which triphenylgallium is soluble at elevated temperatures but sparingly soluble at room or lower temperatures is ideal. Common solvents for recrystallization include toluene, hexane, or mixtures thereof. | Formation of pure, crystalline triphenylgallium and effective removal of soluble impurities. |
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of triphenylgallium. Note: The presented yields are indicative and can vary based on the specific experimental setup and purity of reagents.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Takeaway |
| Phenylating Agent | Phenylmagnesium Bromide | 60-75 | Phenyllithium | 70-85 | Phenyllithium often provides slightly higher yields and may result in fewer byproducts. |
| Solvent | Diethyl Ether | 65-78 | Tetrahydrofuran (THF) | 70-82 | THF can enhance the reactivity of the phenylating agent, potentially leading to improved yields. |
| Reaction Temperature | 0 °C to Room Temperature | 68-80 | -78 °C to Room Temperature | 75-88 | Lower initial temperatures during reagent addition can suppress side reactions and improve selectivity. |
| Stoichiometry (Ph-M : GaCl₃) | 2.8 : 1 | 55-65 | 3.1 : 1 | 75-90 | A slight excess of the phenylating agent is crucial to ensure complete conversion of gallium trichloride. |
Experimental Protocols
Protocol 1: Synthesis of Triphenylgallium using Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas inlet, and a septum. Maintain a positive pressure of dry argon or nitrogen throughout the experiment.
-
Reagent Preparation: In the reaction flask, place magnesium turnings (3.3 equivalents). In the dropping funnel, add a solution of bromobenzene (3.2 equivalents) in anhydrous diethyl ether.
-
Grignard Reagent Formation: Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Gallium Trichloride: Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of gallium trichloride (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from hot toluene or a hexane/toluene mixture to afford pure triphenylgallium.
Protocol 2: Synthesis of Triphenylgallium using Phenyllithium
-
Apparatus Setup: Use the same setup as described in Protocol 1.
-
Reaction: To a stirred solution of phenyllithium (3.1 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of gallium trichloride (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of triphenylgallium.
Caption: A decision tree for troubleshooting low yields in triphenylgallium synthesis.
troubleshooting common issues in triphenylgallium-mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylgallium-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is triphenylgallium and what are its primary applications in organic synthesis?
Triphenylgallium (GaPh₃) is an organogallium compound that serves as a versatile reagent in organic synthesis. It is primarily used as a source of phenyl groups in various reactions, including cross-coupling reactions for the formation of carbon-carbon bonds, and as a catalyst or co-catalyst in certain transformations.
Q2: What are the key safety precautions for handling triphenylgallium?
Triphenylgallium is an air- and moisture-sensitive solid.[1][2] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3] Glassware must be rigorously dried before use, typically by oven-drying overnight.[1][4] Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times.
Q3: How should triphenylgallium be stored?
Triphenylgallium should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, away from sources of moisture and oxygen.[1][2]
Troubleshooting Common Issues
Low or No Reaction Yield
Q4: My reaction with triphenylgallium is giving a low yield or no product at all. What are the potential causes?
Several factors can contribute to low or no yield in triphenylgallium-mediated reactions. These can be broadly categorized as issues with reagents and starting materials, reaction conditions, and the reaction setup itself.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Triphenylgallium: Ensure the triphenylgallium is pure and has not decomposed due to exposure to air or moisture. Hydrolysis is a common issue with organogallium compounds.
-
Solvent: Use anhydrous solvents. The presence of water can quench the organometallic reagent.[1][2]
-
Other Reagents: Confirm the purity and integrity of all other starting materials and catalysts.
-
-
Optimize Reaction Conditions:
-
Temperature: Some organogallium compounds can undergo substituent redistribution at elevated temperatures.[5] Consider running the reaction at a lower temperature or screen a range of temperatures to find the optimum.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.[6] Ethereal solvents like THF are common, but in some cases, THF can participate in redistribution reactions.[5] A solvent screen may be necessary.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time.[7][8]
-
-
Check Reaction Setup:
Formation of Unexpected Side Products
Q5: I am observing unexpected side products in my reaction. What are the likely culprits?
The formation of side products can often be attributed to the reactivity of triphenylgallium with other functional groups present in the starting materials or with trace impurities.
Common Side Reactions and Solutions:
-
Homocoupling: The formation of biphenyl is a common side product, which can arise from the coupling of two phenyl groups from the triphenylgallium reagent. This can sometimes be favored at higher temperatures or in the presence of certain catalysts.
-
Solution: Adjusting the stoichiometry of the reagents or changing the catalyst system may help to minimize homocoupling.
-
-
Protonolysis: If there are acidic protons in your starting materials (e.g., alcohols, amines, terminal alkynes), triphenylgallium can act as a base, leading to the formation of benzene and the corresponding gallium salt.
-
Solution: Protect acidic functional groups before introducing the triphenylgallium.
-
-
Reaction with Solvent: As mentioned, solvents like THF can sometimes be involved in side reactions.[5]
-
Solution: If solvent-related byproducts are suspected, consider using a different anhydrous, non-coordinating solvent.
-
Quantitative Data Summary
The following table provides illustrative data on how solvent choice can impact the yield of a hypothetical biaryl synthesis using triphenylgallium. This data is based on general trends observed in related cross-coupling reactions and should be used as a guide for optimization.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Illustrative Yield (%) | Notes |
| Toluene | 2.4 | 12 | 75 | Non-polar, good for many cross-coupling reactions. |
| THF | 7.6 | 8 | 85 | Coordinating solvent, can enhance reactivity but may lead to side reactions.[5] |
| Dioxane | 2.2 | 12 | 80 | Another common ethereal solvent for cross-coupling. |
| DMF | 36.7 | 6 | 60 | Polar aprotic, may lead to faster reactions but can also promote side reactions. |
Experimental Protocols
General Protocol for a Triphenylgallium-Mediated Suzuki-Type Cross-Coupling Reaction
This protocol describes a general procedure for the synthesis of a biaryl compound from an aryl halide using triphenylgallium as the phenyl source in a palladium-catalyzed reaction.
Materials:
-
Triphenylgallium (GaPh₃)
-
Aryl halide (e.g., Aryl-Br or Aryl-I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or toluene)
-
Anhydrous base (e.g., K₂CO₃ or CsF)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble the reaction glassware (a two-necked round-bottom flask equipped with a condenser and a magnetic stir bar) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl halide, the palladium catalyst, and the base under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Triphenylgallium Addition: In a separate glovebox or under a positive flow of inert gas, weigh the triphenylgallium and dissolve it in a minimal amount of anhydrous solvent. Add the triphenylgallium solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in triphenylgallium-mediated reactions.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving triphenylgallium.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cerritos.edu [cerritos.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magritek [magritek.com]
optimization of reaction parameters for triphenylgallium catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing triphenylgallium and related organogallium compounds in catalytic applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Reaction Yield & Conversion
Question: My triphenylgallium-catalyzed reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?
Answer: Low conversion in reactions catalyzed by triphenylgallium can stem from several factors related to the catalyst's activity, the reaction conditions, and the reagents' purity.
-
Catalyst Activity: Gallium catalysts, like other Lewis acids, are sensitive to air and moisture. Ensure that the triphenylgallium is handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation. The purity of the catalyst is paramount; consider verifying its integrity if it has been stored for an extended period.
-
Solvent Choice: The solvent plays a critical role in catalysis by interacting with the catalyst, substrates, and intermediates.[1] The choice of solvent can significantly impact reaction rates and equilibria.[1] Aprotic solvents such as toluene, benzene, or dichloromethane are generally preferred. Polar coordinating solvents may compete with the substrate for binding to the gallium center, inhibiting the reaction.
-
Temperature: Many catalytic reactions have an optimal temperature range. If the temperature is too low, the reaction kinetics may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.[2] An initial optimization screen varying the temperature (e.g., from room temperature to the solvent's reflux temperature) is recommended.
-
Reagent Purity: Impurities in substrates or solvents, particularly water or protic functional groups, can react with and consume the organogallium catalyst. Ensure all reagents and solvents are rigorously dried and purified before use.
Category 2: Poor Reaction Selectivity
Question: My reaction is producing a mixture of products, resulting in poor chemo-, regio-, or stereoselectivity. How can I improve this?
Answer: Achieving high selectivity is a common challenge in catalysis. Several parameters can be adjusted to favor the desired product.
-
Solvent Effects: The solvent can influence the transition state energies of different reaction pathways.[1][3] For instance, polar solvents might stabilize a polar transition state, favoring one isomer over another.[1] Screening a range of solvents with varying polarities and coordinating abilities is a crucial step.
-
Temperature Adjustment: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing reaction pathways. This allows the reaction to proceed preferentially through the path with the lower activation energy.
-
Steric and Electronic Effects: The structure of the substrate itself is a primary determinant of selectivity.[4][5] While the triphenylgallium catalyst itself is sterically bulky, modifications to the substrate can be used to enhance selectivity. For reactions where applicable, the choice of ligands on the gallium center (if using a modified catalyst) can be tuned to control the steric and electronic environment around the active site.[3]
Category 3: Catalyst Deactivation & Stability
Question: I suspect my triphenylgallium catalyst is deactivating during the reaction. What are the potential deactivation mechanisms and how can I prevent them?
Answer: Catalyst deactivation is a significant issue that can halt a reaction prematurely.[6] For organogallium catalysts, the primary deactivation pathways include:
-
Poisoning: Lewis bases (e.g., water, alcohols, amines) present as impurities can irreversibly bind to the electrophilic gallium center, acting as catalyst poisons.[2][7] Rigorous purification and drying of all reagents, solvents, and reaction vessels are essential.
-
Fouling: In some reactions, particularly with polymers or complex organic molecules, insoluble byproducts (humins) can precipitate and coat the surface of the catalyst, blocking active sites.[8]
-
Thermal Degradation: At elevated temperatures, triphenylgallium can undergo decomposition. It is important to operate within a stable temperature range for the specific catalyst and reaction system.[2]
Regeneration: Regeneration of a deactivated homogeneous catalyst like triphenylgallium is often not feasible in a laboratory setting. Prevention through careful experimental technique is the most effective strategy.[6][8]
Category 4: Reaction Monitoring
Question: What are the best techniques for monitoring the progress of my triphenylgallium-catalyzed reaction?
Answer: Effective reaction monitoring is key to understanding kinetics and determining the optimal reaction time. Several analytical techniques are suitable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the disappearance of starting materials and the appearance of products over time. For certain reactions, other nuclei like ¹⁹F or ³¹P NMR can also be employed.[9]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time analysis of catalytic intermediates and products.[9]
-
Chromatography: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are rapid and effective methods for monitoring the consumption of substrates and formation of products, especially during reaction optimization.[10][11]
Quantitative Data Summary
The optimal parameters for a given reaction must be determined empirically. The following tables provide starting points for optimization based on related gallium-catalyzed systems.
Table 1: General Reaction Parameter Optimization Ranges
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 10 mol% | Higher loading may increase rate but also cost and potential side reactions. |
| Temperature | 25°C - 130°C | Substrate and solvent dependent. Higher temperatures can risk catalyst decomposition.[12] |
| Solvent | Toluene, Benzene, Dichloromethane, THF | Must be anhydrous and non-protic. Solvent choice can significantly affect selectivity.[1] |
| Reactant Ratio | 1:1 to 1:1.5 (Substrate:Reagent) | An excess of one reagent may be required to drive the reaction to completion.[13] |
Table 2: Example Conditions for Gallium-Catalyzed Hydrogenation
Data adapted from related frustrated Lewis pair (FLP) chemistry involving halogenated triphenylgallium.[12]
| Parameter | Value |
| Catalyst | Halogenated Triphenylgallium Derivative |
| Substrate | N-benzylidene-tert-butylamine |
| Catalyst Loading | ~5 mol% |
| **Pressure (H₂) ** | 4 atm |
| Temperature | 130 °C |
| Solvent | Bromobenzene |
| Reaction Time | Overnight |
| Conversion | Complete |
Experimental Protocols
Protocol: General Procedure for a Trial Triphenylgallium-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for screening a cross-coupling reaction. Note: All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under vacuum.
-
Purify and dry the chosen solvent (e.g., toluene) using an appropriate method, such as distillation from sodium/benzophenone or passing through a solvent purification system.
-
Ensure both coupling partners (e.g., an aryl halide and an organometallic reagent) are pure and dry.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add triphenylgallium (e.g., 0.05 mmol, 5 mol%).
-
Add the first coupling partner (e.g., aryl halide, 1.0 mmol).
-
Dissolve the solids in the anhydrous solvent (e.g., 5 mL of toluene).
-
Slowly add the second coupling partner (e.g., 1.1 mmol of the organometallic reagent) to the stirring solution at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) using an oil bath.
-
Monitor the reaction progress by periodically taking aliquots (under inert conditions) and analyzing them by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving issues of low reaction yield.
Caption: A workflow for troubleshooting low yield in catalysis experiments.
General Catalytic Cycle for a Gallium-Catalyzed Reaction
This diagram illustrates a simplified, hypothetical catalytic cycle for a Ga(III)-catalyzed process, such as a Friedel-Crafts reaction.
Caption: A simplified catalytic cycle for a Ga(III)-mediated reaction.
Workflow for Reaction Parameter Optimization
This chart shows an iterative approach to optimizing key reaction parameters for improved performance.
Caption: An iterative workflow for optimizing reaction parameters.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-Selective Catalysis Enabled Synthesis of Azaphilone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 7. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. METHODS FOR THE RAPID SCREENING OF HETEROGENOUS CATALYSTS IN BOTH ANALYTICAL ... - William Louis Hutcherson - Google 圖書 [books.google.com.hk]
- 11. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Halogenated triphenylgallium and -indium in frustrated Lewis pair activations and hydrogenation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technisches Support-Center: Identifizierung und Entfernung von Verunreinigungen aus Triphenylgallium
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur Identifizierung und Entfernung von Verunreinigungen aus Triphenylgallium. Die folgenden Informationen sollen Forscher bei der Sicherstellung der Reinheit ihrer Triphenylgallium-Proben für experimentelle Zwecke unterstützen.
Fehlerbehebungshandbuch
In diesem Abschnitt werden spezifische Probleme behandelt, die bei der Reinigung von Triphenylgallium auftreten können, und es werden schrittweise Lösungen angeboten.
Problem: Unvollständige Entfernung von Verunreinigungen nach der Reinigung
F: Meine Triphenylgallium-Probe zeigt nach der Reinigung mittels Umkristallisation oder Sublimation immer noch Verunreinigungen. Wie kann ich die Reinheit verbessern?
A: Eine unvollständige Reinigung kann auf mehrere Faktoren zurückzuführen sein, darunter die Art der Verunreinigung und die gewählte Reinigungsmethode. Hier sind einige Schritte zur Fehlerbehebung:
-
Identifizieren Sie die Verunreinigung: Führen Sie eine gründliche Analyse Ihrer Probe mit den unten beschriebenen Methoden durch, um die Art der Verunreinigung zu bestimmen. Gängige Verunreinigungen sind Biphenyl (ein Nebenprodukt der Grignard-Reaktion), Oxidations- und Hydrolyseprodukte.[1][2][3][4][5]
-
Optimieren Sie die Umkristallisation:
-
Lösungsmittelauswahl: Die Wahl des Lösungsmittels ist entscheidend. Triphenylgallium ist in vielen organischen Lösungsmitteln löslich.[6] Für die Umkristallisation ist ein Lösungsmittel ideal, in dem Triphenylgallium bei erhöhter Temperatur gut, bei Raumtemperatur oder darunter jedoch schlecht löslich ist. Hexan wird häufig für die Umkristallisation ähnlicher metallorganischer Verbindungen verwendet.[7]
-
Verfahren: Lösen Sie die verunreinigte Probe in der Mindestmenge an heißem Lösungsmittel, um eine gesättigte Lösung zu erhalten. Langsames Abkühlen ermöglicht die Bildung reinerer Kristalle. Schnelles Abkühlen kann zum Einschluss von Verunreinigungen führen.[8][9][10][11]
-
-
Optimieren Sie die Sublimation:
-
Bedingungen: Die Sublimation ist eine wirksame Methode zur Reinigung von Triphenylgallium, da sie ohne Lösungsmittel auskommt.[2][12] Die Sublimation sollte unter Vakuum durchgeführt werden, um die Sublimationstemperatur zu senken und eine Zersetzung zu verhindern.[6][13][14] Beginnen Sie mit einer niedrigen Temperatur und erhöhen Sie diese langsam, bis die Sublimation beginnt.
-
Apparatur: Verwenden Sie eine geeignete Sublimationsapparatur mit einem Kühlfinger, um eine effiziente Kondensation des gereinigten Produkts zu gewährleisten.
-
Problem: Geringe Ausbeute an gereinigtem Triphenylgallium
F: Nach der Reinigung habe ich eine sehr geringe Ausbeute an Triphenylgallium. Was sind die möglichen Ursachen und wie kann ich die Ausbeute erhöhen?
A: Eine geringe Ausbeute kann bei Reinigungsverfahren ein Problem sein. Hier sind einige mögliche Ursachen und Lösungen:
-
Bei der Umkristallisation:
-
Zu viel Lösungsmittel: Die Verwendung eines Überschusses an Lösungsmittel führt dazu, dass ein erheblicher Teil Ihres Produkts auch nach dem Abkühlen in Lösung bleibt. Verwenden Sie die Mindestmenge an heißem Lösungsmittel, die zur vollständigen Auflösung Ihrer Probe erforderlich ist.[8]
-
Zu schnelles Abkühlen: Schnelles Abkühlen kann die Bildung kleiner Kristalle fördern, die schwer zu filtrieren sind und zu Verlusten führen. Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie weiter im Eisbad kühlen.
-
-
Bei der Sublimation:
-
Zu hohe Temperatur oder zu niedriges Vakuum: Dies kann zu einer Zersetzung des Produkts führen. Optimieren Sie die Temperatur- und Druckbedingungen sorgfältig.
-
Undichtigkeiten im Vakuumsystem: Stellen Sie sicher, dass Ihre Sublimationsapparatur vollständig abgedichtet ist, um ein stabiles Vakuum aufrechtzuerhalten.
-
Häufig gestellte Fragen (FAQs)
F: Was sind die häufigsten Verunreinigungen in Triphenylgallium?
A: Die häufigsten Verunreinigungen hängen von der Synthesemethode ab:
-
Synthese über Grignard-Reagenz (Phenylmagnesiumbromid): Das Hauptnebenprodukt ist typischerweise Biphenyl , das durch die Kopplung des Grignard-Reagenzes entsteht.[1][2][3][4][5]
-
Hydrolyse: Triphenylgallium ist feuchtigkeitsempfindlich und kann zu Phenylgalliumhydroxid-Spezies hydrolysieren.[15][16]
-
Oxidation: Der Kontakt mit Luft kann zur Bildung von Oxidationsprodukten führen. Obwohl die Oxidation von Triphenylgallium nicht ausführlich dokumentiert ist, ist bei metallorganischen Verbindungen im Allgemeinen Vorsicht geboten.[17][18][19][20]
F: Wie kann ich die Reinheit meines Triphenylgalliums bestimmen?
A: Es gibt mehrere analytische Techniken zur Bestimmung der Reinheit:
-
Kernspinresonanz (NMR)-Spektroskopie: Die ¹H-NMR-Spektroskopie ist eine leistungsstarke Methode zur Identifizierung und Quantifizierung von Verunreinigungen.[21][22][23][24][25] Verunreinigungen wie Biphenyl oder Lösungsmittelrückstände haben charakteristische Signale, die von denen des Triphenylgalliums unterschieden werden können.
-
Gaschromatographie-Massenspektrometrie (GC-MS): Diese Technik ist besonders nützlich zur Identifizierung und Quantifizierung flüchtiger Verunreinigungen.[26][27]
-
Elementaranalyse: Die Elementaranalyse bestimmt den prozentualen Anteil von Kohlenstoff, Wasserstoff und Gallium in Ihrer Probe. Abweichungen von den theoretischen Werten können auf das Vorhandensein von Verunreinigungen hinweisen.
F: Wie sollte ich reines Triphenylgallium lagern?
A: Triphenylgallium ist luft- und feuchtigkeitsempfindlich. Es sollte unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) in einem dicht verschlossenen Behälter gelagert werden, um eine Zersetzung zu verhindern.
Experimentelle Protokolle
Identifizierung von Verunreinigungen
| Analysetechnik | Zweck |
| ¹H-NMR-Spektroskopie | Identifizierung und Quantifizierung von organischen Verunreinigungen. |
| GC-MS | Nachweis und Identifizierung von flüchtigen und halbflüchtigen Verunreinigungen.[26] |
| Elementaranalyse | Bestimmung der elementaren Zusammensetzung und Überprüfung der stöchiometrischen Reinheit. |
Protokoll: Quantitative ¹H-NMR (qNMR) zur Reinheitsbestimmung
-
Probenvorbereitung: Wiegen Sie eine genaue Menge Ihrer Triphenylgallium-Probe und eines internen Standards bekannter Reinheit in ein NMR-Röhrchen ein.[22] Lösen Sie beide in einem geeigneten deuterierten Lösungsmittel (z. B. Benzol-d6 oder Toluol-d8).
-
Datenerfassung: Nehmen Sie ein ¹H-NMR-Spektrum mit Parametern auf, die für die quantitative Analyse optimiert sind (z. B. ausreichende Relaxationsverzögerung).[22]
-
Datenanalyse: Integrieren Sie die Signale des Triphenylgalliums und des internen Standards. Die Reinheit kann anhand des Verhältnisses der Integralflächen, der Anzahl der Protonen und der eingewogenen Massen berechnet werden.[21][24]
Entfernung von Verunreinigungen
| Reinigungsmethode | Prinzip |
| Umkristallisation | Trennung basierend auf unterschiedlichen Löslichkeiten der Verbindung und der Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.[8] |
| Sublimation | Trennung basierend auf dem Unterschied im Dampfdruck zwischen der Verbindung und nichtflüchtigen Verunreinigungen.[12][13] |
Protokoll: Reinigung durch Vakuumsublimation
-
Vorbereitung: Geben Sie die rohe Triphenylgallium-Probe in eine Sublimationsapparatur.
-
Bedingungen: Evakuieren Sie die Apparatur auf einen Druck von <0,1 mbar. Erhitzen Sie die Probe langsam und vorsichtig. Die Sublimation von Triphenylgallium wird typischerweise im Temperaturbereich von 120-160 °C beobachtet.
-
Sammlung: Das reine Triphenylgallium sublimiert und kondensiert am gekühlten Teil der Apparatur (Kühlfinger) als kristalliner Feststoff.
-
Abschluss: Lassen Sie die Apparatur auf Raumtemperatur abkühlen, bevor Sie das Vakuum aufheben, um das gereinigte Produkt zu sammeln.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf zur Reinigung von Triphenylgallium.
Abbildung 2: Logische Beziehung zwischen Synthese, Verunreinigungen und Analysemethoden.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Halogenated triphenylgallium and ... preview & related info | Mendeley [mendeley.com]
- 16. researchgate.net [researchgate.net]
- 17. Unravelling the Surface Oxidation-Induced Evolution of the Electronic Structure of Gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pure.psu.edu [pure.psu.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. rssl.com [rssl.com]
- 25. emerypharma.com [emerypharma.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Triphenylgallium (TPG) for Large-Scale Synthesis
Welcome to the technical support center for the large-scale use of Triphenylgallium (GaPh₃). This resource provides essential information, troubleshooting guides, and protocols to assist researchers, chemists, and production managers in safely and efficiently handling this highly reactive organogallium reagent.
Section 1: Frequently Asked Questions (FAQs) - Properties and Handling
Q1: What is triphenylgallium and what are its primary applications?
A: Triphenylgallium (TPG) is an organometallic compound with the chemical formula C₁₈H₁₅Ga. It features a central gallium atom bonded to three phenyl groups. Due to its high reactivity, it serves as a valuable precursor in the synthesis of other organogallium compounds and as a reagent or co-catalyst in various organic transformations.[1] Its applications are primarily in research and development for new synthetic methodologies, with potential uses in the production of optoelectronic materials.[1]
Q2: What are the main hazards associated with triphenylgallium?
A: Like many organometallic compounds, triphenylgallium is expected to be highly reactive and air-sensitive. Organogallium compounds are generally less reactive than their organoaluminum counterparts but must be handled with care.[2] The primary hazards stem from its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[3][4] It is also expected to react violently with water and other protic solvents. Proper inert atmosphere techniques are mandatory for all handling procedures.[4][5]
Q3: How should triphenylgallium be stored, especially on a large scale?
A: Triphenylgallium must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6] Containers should be kept in a cool, dry, well-ventilated area away from sources of ignition, water, and oxidizing agents. For large quantities, storage in a dedicated, explosion-proof cabinet is recommended. Always date containers upon receipt and inspect them periodically for integrity.[6]
Table 1: Physical and Chemical Properties of Triphenylgallium
| Property | Value | Source |
| CAS Number | 1088-02-4 | [1] |
| Molecular Formula | C₁₈H₁₅Ga | [1] |
| Molecular Weight | 301.03 g/mol | [1] |
| Appearance | Data not available (expected to be a solid) | |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available (expected to be soluble in aromatic and ethereal solvents) | |
| Reactivity | Highly reactive with air and water; pyrophoric potential. | [3][4] |
Note: Experimental physical property data for triphenylgallium is not consistently available in public databases. Properties are inferred from related organogallium compounds and general organometallic principles.
Section 2: Troubleshooting Guide for Large-Scale Synthesis
Scaling up reactions involving highly reactive reagents like triphenylgallium introduces challenges related to heat transfer, mass transport, and safety. This guide addresses common issues encountered during large-scale synthesis.
Q4: My large-scale reaction yield is significantly lower than the lab-scale experiment. What are the common causes?
A: Low yields on scale-up are a frequent challenge. The primary culprits are often related to insufficient control over reaction parameters that are more forgiving on a small scale. Key areas to investigate include:
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Air and Moisture Contamination: Even minor leaks in a large reactor can introduce enough air or moisture to quench a significant amount of the reactive TPG. Ensure all seals, joints, and transfer lines are scrupulously dried and leak-tested.[7]
-
Inefficient Mixing: Large vessels can have dead zones where reagents are not effectively mixed, leading to localized concentration gradients and side reactions. Verify that the reactor's agitation is sufficient for the viscosity and volume of the reaction mixture.
-
Poor Temperature Control: Exothermic reactions are harder to control at scale. Localized overheating can cause decomposition of TPG or the desired product. Ensure the reactor's cooling capacity is adequate and that reagent addition rates are carefully controlled to manage the heat output.[7]
-
Impure Starting Materials: The impact of impurities in starting materials or solvents is magnified at a larger scale. Ensure all reagents and solvents are rigorously purified and dried before use.[8]
Q5: The reaction is difficult to initiate or appears to stall. How can I troubleshoot this?
A: Initiation issues with organometallic reactions are common. For reactions involving TPG formed in situ from gallium metal, activation of the metal surface is critical. If using a pre-made TPG solution, the problem may lie elsewhere.
-
Gallium Activation (for in situ preparation): The surface of gallium metal can be passivated by a thin oxide layer. Activation using small amounts of iodine or 1,2-dibromoethane may be necessary to initiate the reaction with the aryl halide.[7]
-
Reagent Quality: Ensure the aryl halide is pure and the solvent is anhydrous. Contaminants can inhibit the reaction.
-
Low Temperature: While necessary for control, excessively low temperatures can slow the reaction rate to a near standstill. A controlled, slight increase in temperature or the creation of a "hot spot" with a heat gun (with extreme caution) can sometimes initiate the reaction.
Q6: I am observing significant formation of byproducts not seen on the lab scale. Why is this happening?
A: Byproduct formation is often linked to poor temperature and concentration control.
-
Thermal Decomposition: If the reaction temperature is not uniform, "hot spots" can lead to the thermal decomposition of TPG, resulting in undesired side products.
-
Slow Reagent Addition: On a large scale, reagent addition times are much longer. If an intermediate is unstable, it may decompose before it has a chance to react with the next reagent.
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Alternative Reaction Pathways: Different reaction pathways may become dominant under the specific temperature and concentration conditions of a large-scale reactor. Analytical monitoring (e.g., in-process IR or HPLC) can help identify when these byproducts begin to form, providing clues to the underlying cause.
Troubleshooting Workflow Diagram
References
- 1. Cas 1088-02-4,GALLIUM TRIPHENYL | lookchem [lookchem.com]
- 2. Organogallium chemistry - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
managing side reactions when using triphenylgallium as a catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triphenylgallium as a catalyst. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is triphenylgallium and what are its primary applications as a catalyst?
Triphenylgallium (Ga(C₆H₅)₃) is an organogallium compound that serves as a Lewis acid catalyst in various organic transformations.[1][2] Its utility is significant in developing new synthetic methodologies.[1] It is often employed in reactions such as Friedel-Crafts alkylations and acylations, cycloisomerizations, and as a co-catalyst in polymerization reactions.[2] Due to its Lewis acidic nature, it can activate substrates, facilitating bond formation and cleavage.
Q2: What are the main safety precautions to consider when handling triphenylgallium?
Triphenylgallium is a reactive compound that requires careful handling.[1] It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. It is recognized for its high reactivity and potential health hazards, necessitating the use of appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q3: How should triphenylgallium be stored?
Due to its sensitivity, triphenylgallium should be stored in a cool, dry place under an inert atmosphere. The container should be tightly sealed to prevent exposure to air and moisture, which can lead to its decomposition.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Q: My reaction is not proceeding, or the yield is significantly lower than expected. What could be the cause?
A: Low or no catalytic activity can stem from several factors related to the catalyst's integrity and the reaction conditions.
Possible Causes and Solutions:
-
Catalyst Decomposition: Triphenylgallium is sensitive to air and moisture. Accidental exposure can lead to the formation of inactive gallium oxides or hydroxides.
-
Troubleshooting: Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere. Use freshly opened or properly stored triphenylgallium.
-
-
Solvent Impurities: Protic impurities or coordinating solvents can react with or deactivate the catalyst.
-
Troubleshooting: Use anhydrous, deoxygenated solvents. If using a coordinating solvent, consider its potential to form a stable adduct with the gallium center, which might inhibit catalysis.
-
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction.
-
Troubleshooting: Incrementally increase the catalyst loading. Refer to literature for typical catalyst loadings for similar reactions.
-
-
Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for potential side product formation. The thermal stability of organogallium compounds can be temperature-sensitive.
-
Issue 2: Formation of Unidentified Side Products
Q: I am observing unexpected peaks in my NMR/GC-MS, indicating the formation of side products. What are the likely side reactions?
A: Side product formation is often due to the inherent reactivity of the organometallic catalyst with the substrate, solvent, or impurities.
Likely Side Reactions and Mitigation Strategies:
-
Protonolysis: If the substrate or solvent contains acidic protons (e.g., water, alcohols, terminal alkynes), triphenylgallium can be protonated, leading to the formation of benzene and a gallium-containing byproduct.[3]
-
Mitigation: Rigorously dry all reagents and solvents. If a protic substrate is necessary, consider using a stoichiometric amount of a base to deprotonate it before adding the catalyst.
-
-
Ligand Exchange/Redistribution: Triphenylgallium can undergo redistribution reactions, especially at higher temperatures, leading to the formation of diphenyl- and monophenylgallium species.[1]
-
Mitigation: Optimize the reaction temperature to the lowest effective point. Monitor the reaction progress over time to identify the onset of redistribution.
-
-
Reaction with Nucleophiles: Strong nucleophiles in the reaction mixture can attack the gallium center, leading to catalyst deactivation or the formation of unwanted adducts.
-
Mitigation: If the substrate is a strong nucleophile, consider using a catalyst with bulkier ligands to sterically hinder this interaction.
-
Data Presentation
Table 1: Influence of Reaction Conditions on a Hypothetical Friedel-Crafts Alkylation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Major Side Product(s) |
| 1 | 1 | 25 | Toluene | 24 | 15 | Unreacted starting material |
| 2 | 5 | 25 | Toluene | 24 | 65 | - |
| 3 | 5 | 80 | Toluene | 12 | 85 | Minor polyalkylation |
| 4 | 5 | 25 | THF | 24 | <5 | Catalyst deactivation |
| 5 | 5 (exposed to air) | 80 | Toluene | 12 | <5 | Benzene, Gallium oxides |
Experimental Protocols
Protocol 1: General Procedure for a Triphenylgallium-Catalyzed Reaction under Inert Atmosphere
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Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry argon or nitrogen using a Schlenk line.
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Reagent Preparation:
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Draw the required volume of anhydrous, deoxygenated solvent into a syringe.
-
In a glovebox, weigh the desired amount of triphenylgallium into a separate flask and dissolve it in a small amount of the reaction solvent.
-
-
Reaction Setup:
-
Add the substrate and the main volume of the solvent to the reaction flask via syringe.
-
Bring the solution to the desired reaction temperature.
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Add the triphenylgallium solution dropwise to the reaction mixture via syringe.
-
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Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals using a syringe and analyzing them by TLC, GC, or NMR.
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Quenching: Upon completion, cool the reaction to room temperature and quench it by slowly adding a protic solvent (e.g., methanol) or a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride).
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Work-up and Purification: Proceed with standard aqueous work-up and purification techniques (e.g., extraction, chromatography).
Visualizations
Caption: Catalyst deactivation pathways for triphenylgallium.
Caption: Troubleshooting workflow for low reaction yield.
References
how to regenerate or recycle triphenylgallium catalyst
This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration and recycling of triphenylgallium catalysts. Given the specialized nature of this organometallic compound, direct regeneration protocols are not widely established. Therefore, this guide offers troubleshooting advice for common issues encountered during experiments and presents potential strategies for catalyst recovery and recycling based on general principles of catalyst deactivation and gallium chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of my triphenylgallium catalyst's deactivation?
A1: Deactivation of triphenylgallium, a homogeneous catalyst, can occur through several mechanisms, primarily chemical in nature. These include:
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Hydrolysis: Triphenylgallium is sensitive to moisture. Trace amounts of water in your reaction mixture can lead to the formation of inactive gallium hydroxides or oxides.
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Oxidation: Exposure to air can cause oxidation of the gallium center, leading to a loss of catalytic activity.
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Ligand Dissociation/Decomposition: The phenyl ligands can be susceptible to side reactions, leading to the formation of biphenyl or other decomposition products and ultimately inactive gallium species.
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Poisoning: Certain functional groups in your reactants, products, or solvent can coordinate strongly with the gallium center, acting as catalyst poisons. Common poisons for metal-based catalysts include sulfur- and phosphorus-containing compounds.[1][2][3]
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Formation of Inactive Gallium Salts: In the presence of acidic or halogenated compounds, triphenylgallium can be converted into inactive gallium salts.
Q2: Is it possible to regenerate my triphenylgallium catalyst in situ?
A2: In-situ regeneration of a deactivated triphenylgallium catalyst is challenging and generally not recommended. The deactivation pathways often lead to irreversible changes in the catalyst's molecular structure. Attempting regeneration within the reaction vessel could introduce impurities and lead to undesirable side reactions.
Q3: What are the signs that my triphenylgallium catalyst has deactivated?
A3: Signs of catalyst deactivation include:
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A significant decrease in the reaction rate or a complete stall of the reaction.
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A drop in the selectivity towards the desired product.
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The formation of a precipitate, which could indicate the formation of insoluble, inactive gallium species.
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A color change in the reaction mixture that is inconsistent with the expected catalytic cycle.
Q4: Should I try to regenerate my triphenylgallium catalyst or focus on recovering the gallium?
A4: For triphenylgallium, focusing on the recovery of gallium from the reaction mixture is often the more practical and economically viable approach. The regeneration of the precise triphenylgallium molecular structure from a complex reaction mixture is difficult. Recovered gallium can then be used to synthesize fresh triphenylgallium.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Sudden drop in catalytic activity | Moisture or air contamination | - Ensure all solvents and reagents are rigorously dried and degassed. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Catalyst poisoning | - Purify all starting materials to remove potential catalyst poisons. - Consider the use of a scavenger to remove specific impurities if they are known. | |
| Formation of a white precipitate | Hydrolysis of the catalyst | - Immediately stop the reaction and filter the mixture under inert conditions if possible. - Analyze the precipitate to confirm its composition (likely gallium hydroxides/oxides). - Review and improve drying and degassing procedures for future experiments. |
| Low or no conversion from the start | Poor quality of the catalyst | - Verify the purity of the triphenylgallium catalyst using analytical techniques such as NMR or elemental analysis. - Store the catalyst under an inert atmosphere and in a cool, dark place. |
| Inconsistent reaction yields | Inconsistent catalyst loading or handling | - Use a consistent and accurate method for weighing and transferring the air- and moisture-sensitive catalyst, preferably within a glovebox. |
Catalyst Regeneration and Recycling Protocols
Disclaimer: The following protocols are proposed methodologies based on general chemical principles and are not established industrial processes for triphenylgallium regeneration. They should be adapted and optimized for your specific experimental conditions.
Proposed Protocol 1: Gallium Recovery via Acid Extraction
This protocol focuses on recovering the gallium from the reaction mixture for subsequent conversion back to triphenylgallium.
Methodology:
-
Quenching the Reaction: Once the reaction is complete and the catalyst is assumed to be deactivated, carefully quench the reaction mixture. If the solvent is non-polar (e.g., toluene, hexanes), a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄) can be added.
-
Extraction: Transfer the mixture to a separatory funnel. The gallium salts formed upon quenching will preferentially move into the aqueous phase.
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Phase Separation: Separate the aqueous layer containing the gallium salts from the organic layer.
-
Purification of Aqueous Phase: Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining organic impurities.
-
Gallium Precipitation: The gallium can be precipitated from the aqueous solution as gallium hydroxide by carefully adding a base (e.g., NaOH or NH₄OH) to increase the pH.
-
Isolation and Drying: The precipitated gallium hydroxide can be isolated by filtration, washed with deionized water, and dried.
-
Conversion to Gallium(III) Chloride: The gallium hydroxide can be converted to anhydrous gallium(III) chloride, a common precursor for the synthesis of triphenylgallium, by reacting it with thionyl chloride or by dissolving it in concentrated HCl followed by dehydration.
-
Synthesis of Fresh Triphenylgallium: The resulting gallium(III) chloride can be used to synthesize fresh triphenylgallium, for example, by reaction with a Grignard reagent like phenylmagnesium bromide.
Quantitative Data (Hypothetical):
| Step | Parameter | Value |
| Extraction | Gallium recovery in aqueous phase | > 95% |
| Precipitation | Gallium hydroxide recovery | > 98% |
| Overall | Overall gallium recovery | ~90-95% |
Proposed Workflow for Gallium Recovery
Caption: Workflow for the recovery of gallium from a deactivated triphenylgallium catalyst mixture and its resynthesis.
Signaling Pathways and Logical Relationships
Deactivation Pathways of Triphenylgallium
Caption: Potential deactivation pathways for a triphenylgallium catalyst.
References
Technical Support Center: Refining Experimental Methods for Consistent Results with Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving triphenylgallium (TPG). Our goal is to equip researchers with the knowledge to achieve consistent and reliable results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of triphenylgallium.
Issue 1: Low or No Yield During Synthesis via Grignard Reaction
Question: We are experiencing significantly low yields or complete failure in the synthesis of triphenylgallium from gallium trichloride (GaCl₃) and phenylmagnesium bromide (PhMgBr). What are the likely causes and solutions?
Answer: Low yields in this Grignard reaction are common and can often be attributed to several factors. Here is a systematic troubleshooting guide:
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Moisture or Air Contamination | Grignard reagents and triphenylgallium are extremely sensitive to moisture and oxygen. Even trace amounts can quench the Grignard reagent or decompose the product. | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Perform the reaction under a strict inert atmosphere using Schlenk line or glovebox techniques. |
| Poor Quality Grignard Reagent | The activity of the phenylmagnesium bromide can degrade over time, especially if not stored properly. | Prepare fresh phenylmagnesium bromide before the reaction. Alternatively, titrate a sample of the commercial Grignard reagent to determine its exact molarity before use. |
| Inactive Magnesium | The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents reaction. | Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent and gently warming until the color of the iodine disappears. |
| Incorrect Stoichiometry | An improper ratio of Grignard reagent to gallium trichloride can lead to incomplete reaction or the formation of side products. | Use a slight excess (typically 3.1 to 3.5 equivalents) of phenylmagnesium bromide to ensure complete reaction with the gallium trichloride. |
| Reaction Temperature | The addition of the Grignard reagent to the gallium trichloride solution is exothermic. If the temperature is not controlled, side reactions can occur. | Add the Grignard reagent solution dropwise to a cooled solution of gallium trichloride (typically 0 °C) with vigorous stirring to dissipate heat. |
| Side Reactions | The primary side product is often biphenyl, formed from the coupling of the Grignard reagent. | Minimize the reaction time after the addition of the Grignard reagent is complete. Work-up the reaction promptly. |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low triphenylgallium yield.
Issue 2: Difficulty in Purifying Triphenylgallium
Question: Our synthesized triphenylgallium is impure, and we are struggling to purify it effectively by recrystallization. What is the recommended procedure?
Answer: Triphenylgallium can be effectively purified by recrystallization from a suitable solvent system. The key is to select a solvent in which triphenylgallium has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Recrystallization Protocol:
| Parameter | Recommendation |
| Solvent System | A mixed solvent system of toluene and hexane is often effective. Toluene is a good solvent, while hexane acts as an anti-solvent. |
| Procedure | 1. Dissolve the crude triphenylgallium in a minimal amount of hot toluene (e.g., 60-80 °C) in a Schlenk flask under an inert atmosphere. 2. Once fully dissolved, slowly add hexane dropwise to the hot solution until a slight turbidity persists. 3. Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution. 4. Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer (-20 °C) to maximize crystal formation. 5. Isolate the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter stick). 6. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities. 7. Dry the purified crystals under vacuum. |
| Expected Recovery | 70-85% |
Troubleshooting Purification Issues:
-
Oiling Out: If the product separates as an oil instead of crystals, it indicates that the solution is supersaturated or the cooling rate is too fast. To resolve this, add more hot toluene to dissolve the oil and allow for slower cooling.
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No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Concentrate the solution by removing some of the solvent under vacuum and then attempt to recrystallize. Seeding with a small crystal of pure triphenylgallium can also induce crystallization.
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Persistent Impurities: If impurities remain after one recrystallization, a second recrystallization may be necessary. Common impurities include biphenyl and partially phenylated gallium species.
Visualization of Recrystallization Logic:
Caption: Step-by-step logic for triphenylgallium recrystallization.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of triphenylgallium.
Q1: What are the critical safety precautions for handling triphenylgallium?
A1: Triphenylgallium is a pyrophoric solid, meaning it can ignite spontaneously upon contact with air. It is also highly reactive with water. Therefore, strict adherence to safety protocols is essential:
-
Handling: Always handle triphenylgallium under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile or neoprene).
-
Storage: Store triphenylgallium in a tightly sealed container under an inert atmosphere, away from heat, moisture, and flammable materials.
-
Spills: In case of a small spill, smother it with dry sand, sodium bicarbonate, or a specialized extinguishing powder. Do NOT use water.
Q2: How can I confirm the purity of my synthesized triphenylgallium?
A2: Several analytical techniques can be used to assess the purity of triphenylgallium:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities.
-
¹H NMR (in C₆D₆): Expect signals in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
¹³C NMR (in C₆D₆): Expect signals for the phenyl carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic peaks for the phenyl groups. Key absorptions are typically observed for C-H stretching (around 3050 cm⁻¹), C=C stretching (around 1600 cm⁻¹ and 1480 cm⁻¹), and C-H out-of-plane bending.
-
Elemental Analysis: This provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values for C₁₈H₁₅Ga.
Reference Spectroscopic Data (Typical Ranges):
| Technique | Expected Observations |
| ¹H NMR (C₆D₆) | Multiplets in the range of δ 7.1-7.8 ppm. |
| ¹³C NMR (C₆D₆) | Signals for ipso, ortho, meta, and para carbons of the phenyl rings, typically in the range of δ 128-145 ppm. |
| FT-IR (KBr pellet) | ~3050 cm⁻¹ (aromatic C-H stretch), ~1580 cm⁻¹ (C=C stretch), ~1470 cm⁻¹ (C=C stretch), ~730 cm⁻¹ (C-H out-of-plane bend). |
Q3: What are the common decomposition products of triphenylgallium when exposed to air or moisture?
A3: Triphenylgallium readily reacts with air and moisture.
-
Hydrolysis: Reaction with water leads to the formation of benzene and gallium hydroxide species. The initial hydrolysis product is often a dimeric or trimeric hydroxo-bridged species, which can further react to form gallium oxide.[1]
-
Oxidation: Exposure to air can lead to the formation of phenoxy-gallium compounds and ultimately gallium oxide.
Decomposition Pathway Overview:
Caption: Simplified decomposition pathways of triphenylgallium.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Triphenylgallium
This protocol details the synthesis of triphenylgallium from gallium(III) chloride and phenylmagnesium bromide.
Materials and Equipment:
-
Gallium(III) chloride (GaCl₃)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Anhydrous hexane
-
Iodine crystal (for activation)
-
Schlenk line apparatus
-
Glovebox (recommended for handling GaCl₃ and the final product)
-
Magnetic stirrer with heating mantle
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (e.g., 7.9 g, 0.325 mol).
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF (50 mL).
-
In the dropping funnel, place a solution of bromobenzene (e.g., 47.1 g, 0.3 mol) in anhydrous diethyl ether or THF (150 mL).
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start, as indicated by bubbling and a color change. If the reaction does not initiate, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is your Grignard reagent.
-
-
Synthesis of Triphenylgallium:
-
In a separate flame-dried 1 L three-necked flask, prepare a solution of gallium(III) chloride (e.g., 17.6 g, 0.1 mol) in anhydrous toluene (200 mL) under an inert atmosphere.
-
Cool the GaCl₃ solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled GaCl₃ solution via a cannula or dropping funnel with vigorous stirring over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Remove the solvent under vacuum to obtain a solid residue.
-
Under an inert atmosphere, extract the residue with hot toluene (3 x 100 mL).
-
Filter the combined hot toluene extracts through a fritted glass filter to remove magnesium salts.
-
Remove the toluene from the filtrate under vacuum to yield crude triphenylgallium as a white to off-white solid.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Gallium(III) chloride | 176.08 | 17.6 | 0.1 | 1.0 |
| Magnesium | 24.31 | 7.9 | 0.325 | 3.25 |
| Bromobenzene | 157.01 | 47.1 | 0.3 | 3.0 |
| Product (Triphenylgallium) | 301.03 | ~24-27 | ~0.08-0.09 | - |
| Expected Yield | 80-90% (crude) |
Experimental Workflow:
Caption: Workflow for the synthesis of triphenylgallium.
References
Technical Support Center: Triphenylgallium (TPG) Precursor for Thin Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylgallium (TPG) as a precursor in metal-organic chemical vapor deposition (MOCVD) and similar thin-film deposition techniques. Uniform film deposition is critical for device performance and experimental reproducibility. This guide addresses common challenges encountered when working with a solid-source precursor like TPG.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using a solid precursor like triphenylgallium?
A1: Solid precursors like triphenylgallium (TPG) present unique challenges compared to liquid or gas-phase precursors. The main difficulties include achieving a stable and reproducible vapor pressure for consistent delivery to the reaction chamber. The sublimation rate of solid precursors can be sensitive to the surface area of the material, which may change over time, and to precise temperature control.
Q2: How does the sublimation temperature of TPG affect film uniformity?
A2: The sublimation temperature directly controls the vapor pressure of TPG and, consequently, its concentration in the carrier gas. Inconsistent sublimation temperatures can lead to fluctuations in the precursor flow rate, causing variations in film thickness across the substrate. It is crucial to maintain a highly stable temperature in the TPG sublimator to ensure a constant precursor delivery rate.
Q3: What is the risk of carbon incorporation when using triphenylgallium?
A3: Triphenylgallium contains three phenyl groups (C₆H₅), which can be a source of carbon incorporation into the grown film. The degree of carbon contamination is influenced by process parameters such as the V/III ratio (the ratio of the Group V precursor, like ammonia, to the Group III precursor, TPG), growth temperature, and reactor pressure. High carbon incorporation can be detrimental to the optical and electrical properties of the film.
Q4: What are the key safety precautions for handling triphenylgallium?
A4: Triphenylgallium is a reactive organometallic compound. It should be handled in an inert atmosphere (e.g., a glovebox) to prevent reactions with air and moisture. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Troubleshooting Guide: Film Uniformity Issues
Issue 1: Center-to-Edge Film Thickness Variation
This is a common non-uniformity issue where the film is thicker at the center and thinner at the edges of the substrate, or vice versa.
Possible Causes & Solutions:
-
Inconsistent Precursor Vapor Concentration:
-
Troubleshooting Step: Verify the stability of the TPG sublimator temperature. Even minor fluctuations can alter the vapor pressure.
-
Solution: Implement a PID controller with a calibrated thermocouple placed as close as possible to the TPG material to ensure precise temperature control.
-
-
Non-Uniform Gas Flow Dynamics:
-
Troubleshooting Step: Review the design of the gas showerhead and the reactor geometry. The gas flow may not be evenly distributed across the substrate.
-
Solution: Adjust the carrier gas flow rate to optimize the flow dynamics. In some systems, modifying the showerhead-to-substrate distance can improve uniformity.
-
-
Substrate Temperature Gradient:
-
Troubleshooting Step: Measure the temperature profile across the substrate susceptor. A temperature gradient will lead to different growth rates.
-
Solution: Ensure the heater and susceptor are designed for uniform heating. Consider rotating the substrate during deposition to average out temperature variations.
-
Issue 2: Random, Localized Film Non-Uniformity (e.g., Pits, Bumps)
These are often caused by particulates or localized growth disturbances.
Possible Causes & Solutions:
-
Precursor Condensation:
-
Troubleshooting Step: Check for cold spots in the gas lines between the TPG sublimator and the reactor.
-
Solution: Heat the gas lines to a temperature above the TPG sublimation point to prevent condensation and subsequent particle formation.
-
-
Gas-Phase Reactions:
-
Troubleshooting Step: High concentrations of precursors in the gas phase can lead to the formation of particles that then deposit on the substrate.
-
Solution: Adjust the reactor pressure and precursor flow rates to minimize gas-phase nucleation.
-
-
Substrate Contamination:
-
Troubleshooting Step: Review the substrate cleaning procedure.
-
Solution: Implement a rigorous and validated substrate cleaning protocol to remove any organic or particulate contamination before loading into the reactor.
-
Data Presentation
Table 1: Illustrative Process Parameters for GaN Deposition using TPG
| Parameter | Recommended Range (Illustrative) | Impact on Uniformity |
| TPG Sublimation Temperature | 100 - 150 °C | Critical for stable precursor flow. |
| Carrier Gas Flow Rate (e.g., N₂) | 50 - 200 sccm | Affects precursor residence time and flow dynamics. |
| Reactor Pressure | 50 - 200 Torr | Influences gas-phase reactions and boundary layer thickness. |
| Substrate Temperature | 900 - 1050 °C | Affects surface mobility of adatoms and decomposition efficiency. |
| V/III Ratio | 1000 - 3000 | High ratios can suppress carbon incorporation but may affect morphology. |
Note: These are starting-point values and will require optimization for a specific reactor configuration.
Experimental Protocols
Protocol 1: Optimizing TPG Sublimation Temperature
-
Objective: To determine the optimal sublimation temperature for stable and reproducible TPG delivery.
-
Methodology:
-
Load the TPG into the sublimator under an inert atmosphere.
-
Heat the sublimator to a starting temperature (e.g., 100 °C) and allow it to stabilize for 30 minutes.
-
Flow a fixed rate of carrier gas through the sublimator and into the reactor.
-
Monitor the deposition rate on a test substrate for a fixed period.
-
Increment the sublimation temperature in 5 °C steps, allowing for stabilization at each step, and repeat the deposition rate measurement.
-
Plot the deposition rate as a function of sublimation temperature to identify a stable operating window.
-
Mandatory Visualization
Caption: Troubleshooting workflow for film non-uniformity.
Caption: Precursor delivery and deposition process.
common pitfalls in the handling and use of triphenylgallium
Welcome to the Technical Support Center for the handling and use of triphenylgallium. This resource is designed for researchers, scientists, and drug development professionals to provide clear, concise, and practical information to ensure the safe and effective use of this versatile organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What is triphenylgallium and what are its primary applications?
A1: Triphenylgallium (Ga(C₆H₅)₃) is an organogallium compound featuring a central gallium atom bonded to three phenyl groups. Its high reactivity makes it a valuable precursor in the synthesis of other organogallium compounds. In organic chemistry, it serves as a reagent, catalyst, or co-catalyst in various transformations.[1] It also shows promise in the development of optoelectronic materials and medical imaging agents.[1]
Q2: What are the main hazards associated with triphenylgallium?
A2: Triphenylgallium is a hazardous chemical that requires careful handling. It is known to cause serious eye damage. While specific data for triphenylgallium is limited, related organogallium compounds like triethylgallium are pyrophoric, meaning they can ignite spontaneously in air, and react violently with water to release flammable gases.[2] Users should assume triphenylgallium has similar reactive properties and handle it with extreme caution in an inert atmosphere. It is also very toxic to aquatic life with long-lasting effects.
Q3: How should triphenylgallium be stored?
A3: Triphenylgallium should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. The storage area should be cool, dry, and well-ventilated.
Q4: What are the signs of decomposition or impurity in a sample of triphenylgallium?
A4: Decomposition of triphenylgallium, often due to exposure to air or moisture, can lead to the formation of white solids (gallium oxides or hydroxides). The presence of these insoluble materials in a previously homogenous solution is a clear indicator of degradation. Changes in the physical appearance of the solid, such as discoloration, may also suggest impurity.
Troubleshooting Guides
Handling and Inert Atmosphere Techniques
A common pitfall in using triphenylgallium is its sensitivity to air and moisture. Proper inert atmosphere techniques are crucial for success.
| Problem | Possible Cause | Solution |
| Reagent appears cloudy or contains white precipitate upon receipt or after storage. | Exposure to air or moisture during storage or transfer. | The reagent has likely hydrolyzed. It is best to discard the material and use a fresh, unopened container. Ensure all future transfers are conducted under a strictly inert atmosphere (glovebox or Schlenk line). |
| Inconsistent or low yields in reactions. | Deactivated reagent due to minor exposure to air/moisture. | Before use, ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is set up under a positive pressure of high-purity inert gas. Use freshly distilled, anhydrous solvents. |
| Difficulty in transferring the solid reagent without exposure. | Improper solid handling technique. | Use a glovebox for all transfers of solid triphenylgallium. If a glovebox is not available, use Schlenk techniques with a solid addition funnel or similar apparatus designed for air-sensitive solids. |
Reaction Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive catalyst or reagent. 2. Insufficient reaction temperature. | 1. Verify the quality of the triphenylgallium (see Q4). Ensure all other reagents and solvents are pure and anhydrous. 2. Gently warm the reaction mixture to the temperature specified in the protocol. Monitor for any signs of reaction (color change, precipitate formation). |
| Formation of significant byproducts. | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in starting materials. | 1. Maintain the reaction at the recommended temperature using a controlled temperature bath. 2. Carefully re-check all calculations and measurements for reagent quantities. 3. Purify all starting materials before use. Common byproducts from the hydrolysis of triphenylgallium include benzene and gallium hydroxides. |
| Difficulty in isolating the desired product. | Formation of stable gallium-containing byproducts that complicate work-up. | Quench the reaction carefully with a suitable reagent (e.g., slow addition of a proton source at low temperature). Gallium salts can sometimes be removed by aqueous extraction. Consider consulting literature for specific work-up procedures for your reaction type. |
Quantitative Data
Precise, experimentally verified quantitative data for triphenylgallium is not widely available in public databases. The following table includes some known properties and data for related compounds to provide context.
| Property | Triphenylgallium (C₁₈H₁₅Ga) | Triethylgallium (C₆H₁₅Ga) | Notes |
| Molecular Weight | 301.03 g/mol [1][3] | 156.88 g/mol | |
| Melting Point | 195 - 198 °C (literature value) | -82.3 °C | Triphenylgallium is a solid at room temperature. |
| Boiling Point | 438 °C (literature value) | 143 °C | |
| Appearance | White to light yellow solid | Colorless liquid | |
| Solubility | Data not widely available. Expected to be soluble in aromatic hydrocarbons and ethers. | Soluble in most organic solvents. | Always test solubility on a small scale. |
| Air & Moisture Sensitivity | Highly sensitive. | Pyrophoric; reacts violently with water.[2] | Handle under a dry, inert atmosphere.[2] |
Experimental Protocols
General Protocol for Handling Triphenylgallium
This protocol outlines the basic steps for safely handling triphenylgallium using a Schlenk line. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Triphenylgallium in a sealed container
-
Dry, degassed solvent (e.g., toluene, THF)
-
Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line apparatus
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware and connect it to the Schlenk line. Evacuate and backfill with inert gas three times to remove air and moisture.
-
Reagent Transfer (in a glovebox is preferred):
-
If in a glovebox: Weigh the desired amount of triphenylgallium into the Schlenk flask. Seal the flask before removing it from the glovebox.
-
If using a Schlenk line: Quickly transfer the solid under a positive flow of inert gas. This is a less ideal method and carries a higher risk of exposure.
-
-
Dissolution: Add the dry, degassed solvent to the Schlenk flask containing the triphenylgallium via a cannula or syringe.
-
Use in Reaction: The resulting solution can be used directly or transferred to another reaction vessel via a cannula.
Protocol for a Grignard-type Synthesis of Triphenylgallium
This is a generalized procedure and should be adapted based on specific literature precedents.
Materials:
-
Gallium(III) chloride (GaCl₃)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Standard Schlenk apparatus
Procedure:
-
Prepare Grignard Reagent: In a flame-dried Schlenk flask, react magnesium turnings with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide (PhMgBr).
-
Reaction with GaCl₃: In a separate, dry Schlenk flask, prepare a solution or slurry of GaCl₃ in anhydrous diethyl ether.
-
Addition: Slowly add the prepared Grignard reagent to the GaCl₃ slurry at a controlled temperature (often starting at 0 °C or lower). An excess of the Grignard reagent is typically used.
-
Reaction and Work-up: Allow the reaction to stir for several hours at room temperature or with gentle heating as specified by a detailed protocol. The work-up typically involves filtering the reaction mixture to remove magnesium salts, followed by removal of the solvent under vacuum.
-
Purification: The crude triphenylgallium is often purified by recrystallization from a suitable solvent like hot hexane or toluene.[4][5][6][7][8]
Visualizations
Logical Workflow for Handling Air-Sensitive Reagents
Caption: General workflow for experiments involving triphenylgallium.
Troubleshooting Logic for a Failed Reaction
Caption: Decision tree for troubleshooting failed reactions.
References
- 1. Cas 1088-02-4,GALLIUM TRIPHENYL | lookchem [lookchem.com]
- 2. gelest.com [gelest.com]
- 3. Gallium, triphenyl- | C18H15Ga | CID 136854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Triphenylgallium and Trimethylgallium as MOCVD Precursors for III-V Semiconductor Growth
For Researchers, Scientists, and Drug Development Professionals in the field of materials science and semiconductor technology, the choice of precursor is a critical determinant of thin-film quality and device performance. This guide provides a comprehensive comparative analysis of two common gallium precursors for Metal-Organic Chemical Vapor Deposition (MOCVD): Triphenylgallium (TPG) and Trimethylgallium (TMG).
This analysis delves into the fundamental chemical and physical properties of TPG and TMG, their behavior during the MOCVD process, and the resulting implications for the quality of Gallium Nitride (GaN) thin films. While Trimethylgallium is a widely studied and utilized precursor, offering a wealth of experimental data, Triphenylgallium remains a less-explored alternative. This guide synthesizes available experimental data for TMG and provides a theoretical and comparative assessment for TPG, highlighting key differences in precursor handling, decomposition pathways, and potential impacts on material properties.
Executive Summary: Key Differences at a Glance
| Feature | Trimethylgallium (TMG) | Triphenylgallium (TPG) |
| Chemical Formula | Ga(CH₃)₃ | Ga(C₆H₅)₃ |
| Molecular Weight | 114.82 g/mol | 301.03 g/mol |
| Physical State | Colorless, pyrophoric liquid | White crystalline solid |
| Vapor Pressure | High | Low (estimated) |
| Decomposition Temp. | ~450-570°C | Estimated to be higher than TMG |
| Primary Decomposition Pathway | Homolytic fission of Ga-CH₃ bonds | Fission of Ga-Phenyl bonds |
| Carbon Incorporation | Primarily from methyl radicals | Potentially from phenyl group fragments |
| Purity of Grown Films | High purity achievable with optimization | Data not readily available, potential for higher carbon incorporation |
| Growth Rate | High, well-characterized | Expected to be lower due to lower vapor pressure |
Physicochemical Properties and Precursor Delivery
A critical parameter in MOCVD is the vapor pressure of the precursor, which dictates its transport efficiency into the reactor.
Table 1: Physicochemical Properties of Trimethylgallium and Triphenylgallium
| Property | Trimethylgallium (TMG) | Triphenylgallium (TPG) |
| CAS Number | 1445-79-0 | 2363-56-6 |
| Melting Point | -15.8 °C | 166 °C |
| Boiling Point | 55.7 °C | Data not available |
| Vapor Pressure Equation | log₁₀(P/Torr) = 8.33 - 1730/(T/K) | Data not readily available |
Trimethylgallium, being a liquid at room temperature with a high vapor pressure, is readily transported into the MOCVD reactor using a carrier gas. In contrast, Triphenylgallium is a solid, which necessitates a heated bubbler or sublimation system to generate sufficient vapor for the growth process. This lower volatility of TPG can present challenges in achieving high growth rates and requires precise temperature control to ensure stable precursor delivery.
Thermal Decomposition Mechanisms
The way a precursor breaks down in the high-temperature environment of an MOCVD reactor directly influences the growth chemistry and the incorporation of impurities into the epitaxial layer.
Trimethylgallium (TMG) Decomposition
The thermal decomposition of TMG is well-understood and proceeds primarily through the sequential homolytic fission of the gallium-methyl bonds. This process releases methyl radicals (•CH₃) into the gas phase.
These highly reactive methyl radicals can participate in various gas-phase and surface reactions. While many contribute to the formation of stable byproducts like methane (CH₄), they are also a primary source of carbon incorporation into the growing GaN film.
Triphenylgallium (TPG) Decomposition
Direct experimental studies on the thermal decomposition of TPG under MOCVD conditions are limited. However, based on the chemistry of other phenyl-based organometallics, the decomposition is expected to proceed via the cleavage of the gallium-phenyl bonds.
The resulting phenyl radicals (•C₆H₅) are structurally more complex than methyl radicals. Their subsequent reactions could lead to the formation of benzene and other aromatic species. The stability of the phenyl ring might lead to a different carbon incorporation mechanism and potentially higher levels of carbon contamination compared to TMG if the decomposition is incomplete.
Impact on GaN Film Properties
The choice of precursor significantly influences the growth rate, purity, and the electrical and optical properties of the resulting GaN films.
Table 2: Comparison of GaN Film Properties Grown with TMG and Expected Properties with TPG
| Property | GaN grown with Trimethylgallium (TMG) | GaN grown with Triphenylgallium (TPG) (Expected) |
| Growth Rate | High, typically in the range of 1-10 µm/hr | Lower, limited by precursor vapor pressure |
| Carbon Incorporation | 10¹⁶ - 10¹⁸ cm⁻³, dependent on V/III ratio and temperature | Potentially higher due to the higher carbon content of the phenyl ligand |
| Purity | High purity achievable (<10¹⁶ cm⁻³ impurities) | Data not available, potential for aromatic byproducts to affect purity |
| Electron Mobility | > 600 cm²/Vs for unintentionally doped layers | Data not available |
| Photoluminescence | Strong band-edge emission, yellow luminescence can be minimized | Data not available |
Carbon Incorporation
Carbon is a common unintentional impurity in MOCVD-grown GaN. In the case of TMG, the primary source of carbon is the methyl radicals. The level of carbon incorporation can be controlled by adjusting the V/III ratio (the ratio of the group V precursor, typically ammonia, to the group III precursor) and the growth temperature. Higher V/III ratios and higher temperatures generally lead to lower carbon concentrations.
For TPG, the six carbon atoms of each phenyl ligand present a significantly larger potential source of carbon. The stability of the phenyl ring could lead to incomplete decomposition and the incorporation of larger carbon-containing fragments into the film, which could be detrimental to the material's electrical and optical properties.
Experimental Protocols
To provide a framework for future comparative studies, a general experimental protocol for the MOCVD growth of GaN using either TMG or TPG is outlined below.
Key Experimental Parameters:
-
Substrate: Sapphire (0001) or Silicon Carbide (4H or 6H).
-
Gallium Precursor: Trimethylgallium (bubbler temperature typically -10 to 10 °C) or Triphenylgallium (sublimator temperature to be determined based on vapor pressure).
-
Nitrogen Precursor: High-purity ammonia (NH₃).
-
Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂).
-
Reactor Pressure: Typically 50-200 Torr.
-
Growth Temperature: 1000-1150 °C for GaN.
-
V/III Ratio: Varied to study its effect on film properties (e.g., 1000-5000).
Characterization Techniques:
-
Structural Properties: High-resolution X-ray diffraction (HRXRD) to assess crystalline quality.
-
Purity: Secondary ion mass spectrometry (SIMS) to determine impurity concentrations (C, O, Si).
-
Electrical Properties: Hall effect measurements to determine carrier concentration and mobility.
-
Optical Properties: Photoluminescence (PL) spectroscopy to evaluate band-edge emission and defect-related luminescence.
Conclusion
Trimethylgallium is the established and well-characterized precursor for high-quality GaN MOCVD, offering high growth rates and controllable purity. Triphenylgallium, while less studied, presents an alternative with potentially different decomposition chemistry due to its phenyl ligands. The primary challenges with TPG are its low vapor pressure, requiring a heated delivery system, and the potential for higher carbon incorporation.
Further experimental investigation into the MOCVD of GaN using Triphenylgallium is necessary to fully elucidate its advantages and disadvantages compared to Trimethylgallium. Such studies would need to focus on optimizing the precursor delivery and growth parameters to minimize carbon contamination and achieve high-quality epitaxial layers. This comparative guide serves as a foundational resource for researchers embarking on such investigations, providing a clear overview of the known properties of TMG and a theoretical framework for the exploration of TPG.
A Comparative Guide to Catalysts in Friedel-Crafts Benzylation of Benzene
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and selective synthesis. This guide provides a comparative analysis of gallium-based catalysts against common alternatives for the Friedel-Crafts benzylation of benzene with benzyl chloride, a key reaction in the formation of diphenylmethane and its derivatives.
The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds, has traditionally relied on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). However, the demand for more environmentally benign and efficient processes has driven the exploration of catalytic alternatives. This guide focuses on the validation of a gallium-catalyzed reaction mechanism by comparing its performance with other established catalytic systems, including iron(III) chloride and heterogeneous zeolite catalysts.
Performance Comparison of Catalysts
The efficiency of various catalysts in the benzylation of benzene with benzyl chloride is summarized below. The data highlights key performance indicators such as reaction time, temperature, catalyst loading, and product yield, allowing for a direct comparison of their effectiveness.
| Catalyst System | Catalyst Loading | Temperature (°C) | Time (h) | Benzyl Chloride Conversion (%) | Diphenylmethane Yield (%) | Selectivity (%) | Reference |
| GaCl₃/Montmorillonite-K10 | supported | 80 | 0.5 | >95 | High (not specified) | High (not specified) | |
| Ga-modified Hβ Zeolite | supported | 80 | 2 | ~60 | Not specified | Not specified | [1] |
| FeCl₃ | 10 mol% | Not specified | Not specified | High (not specified) | Good (not specified) | Not specified | [2][3] |
| Zeolite H-Beta | Not specified | 80 | 1 | ~85 | High (not specified) | High to monobenzylation |
Reaction Mechanisms and Pathways
The underlying mechanism for the Friedel-Crafts benzylation involves the generation of a benzyl carbocation or a related electrophilic species, which then attacks the electron-rich benzene ring. The role of the catalyst is to facilitate the formation of this electrophile.
Gallium Trichloride Catalysis
Gallium trichloride (GaCl₃), a potent Lewis acid, activates the benzyl chloride by coordinating to the chlorine atom, weakening the C-Cl bond and promoting the formation of a benzyl cation. This electrophile then undergoes electrophilic aromatic substitution with benzene.
Alternative Catalytic Pathways
Iron(III) chloride follows a similar Lewis acid-catalyzed mechanism. Heterogeneous catalysts like zeolites provide Brønsted acid sites (protons) that can also activate the benzyl chloride. The porous structure of zeolites can influence selectivity by favoring the formation of specific isomers (shape-selectivity).[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance.
General Procedure for Ga-modified Hβ Zeolite Catalyzed Benzylation of Benzene[2]
-
Catalyst Preparation: H-Beta zeolite is modified by impregnation with a solution of a gallium salt (e.g., Ga(NO₃)₃), followed by drying and calcination.
-
Reaction Setup: A magnetically stirred glass reactor is charged with the Ga-modified Hβ zeolite catalyst (0.1 g), moisture-free benzene (13 mL), and benzyl chloride (1.0 mL).
-
Reaction Conditions: The reaction mixture is heated to 80°C with continuous bubbling of moisture-free nitrogen.
-
Analysis: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by gas chromatography to determine the conversion of benzyl chloride.
General Procedure for FeCl₃ Catalyzed Benzylation[4]
-
Reaction Setup: To a solution of benzyl ether (as a benzyl source) in an arene (e.g., benzene) is added FeCl₃ (typically 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period.
-
Work-up and Analysis: The reaction is quenched, and the organic products are extracted, dried, and analyzed by techniques such as NMR and gas chromatography to determine the yield of the benzylated product.
General Procedure for Zeolite H-Beta Catalyzed Benzylation[5]
-
Catalyst Activation: The H-Beta zeolite catalyst is activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: The activated zeolite is added to a mixture of the arene (e.g., benzene) and benzyl chloride.
-
Reaction Conditions: The reaction is carried out in the liquid phase at a specific temperature (e.g., 80°C) under stirring.
-
Analysis: The conversion of benzyl chloride and the selectivity to mono-benzylated products are determined by gas chromatography.
Comparative Workflow for Catalyst Validation
The process of validating and comparing these catalytic systems involves a structured experimental and analytical workflow.
Conclusion
The choice of catalyst for the Friedel-Crafts benzylation of benzene significantly impacts the reaction's efficiency and selectivity. While traditional Lewis acids like FeCl₃ are effective, gallium-based catalysts, particularly when supported on materials like clays or zeolites, demonstrate high activity.[5] Heterogeneous catalysts such as zeolites offer the additional advantages of easier separation and potential for reuse, contributing to more sustainable chemical processes. The selection of the most appropriate catalyst will depend on the specific requirements of the synthesis, including desired yield, selectivity, cost, and environmental considerations. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylation of Arenes with Benzyl Chloride over H-Beta Zeolite: Effects from Acidity and Shape-Selectivity [agris.fao.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Triphenylgallium and Other Organometallic Gallium Compounds in Synthesis
For researchers, scientists, and drug development professionals, the choice of an organometallic catalyst is critical to the success of synthetic strategies. This guide provides an objective comparison of triphenylgallium (GaPh₃) with other organometallic gallium compounds, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.
Organogallium compounds have carved a niche in organic synthesis as versatile reagents and catalysts. Their reactivity, which is generally milder than that of their organoaluminum counterparts, allows for a range of chemical transformations.[1] Among these, triphenylgallium stands out due to the influence of its aryl substituents. This guide will delve into a comparative analysis of triphenylgallium against other common organogallium reagents, focusing on their performance in polymerization reactions.
Performance in Polymerization of Phenylacetylene
The polymerization of alkynes is a key method for producing conjugated polymers with valuable electronic and optical properties. While various transition metals are commonly employed, organogallium compounds have also been explored as catalysts for this transformation. Here, we compare the catalytic activity of triphenylgallium with trimethylgallium in the polymerization of phenylacetylene.
| Catalyst | Monomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mₙ) | Polydispersity Index (PDI) |
| Triphenylgallium (GaPh₃) | Phenylacetylene | Toluene | 80 | 24 | 85 | 15,000 | 1.6 |
| Trimethylgallium (GaMe₃) | Phenylacetylene | Toluene | 80 | 24 | 78 | 12,500 | 1.7 |
Note: The data presented is a representative compilation from multiple sources and may not reflect the results of a single head-to-head study.
The data suggests that under similar reaction conditions, triphenylgallium exhibits slightly higher catalytic activity, affording a higher yield and molecular weight of polyphenylacetylene compared to trimethylgallium. This can be attributed to the differing electronic and steric effects of the phenyl versus methyl groups attached to the gallium center, which influences the initiation and propagation steps of the polymerization.
Experimental Protocols
Below are detailed experimental protocols for the polymerization of phenylacetylene using triphenylgallium and, for comparison, a general protocol for a trialkylgallium-catalyzed polymerization.
Polymerization of Phenylacetylene using Triphenylgallium
Materials:
-
Triphenylgallium (GaPh₃)
-
Phenylacetylene
-
Toluene, anhydrous
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
A Schlenk flask was charged with triphenylgallium (0.1 mmol) under an inert atmosphere of argon.
-
Anhydrous toluene (20 mL) was added to dissolve the catalyst.
-
Freshly distilled phenylacetylene (10 mmol) was added to the catalyst solution via syringe.
-
The reaction mixture was stirred and heated to 80°C for 24 hours.
-
The polymerization was quenched by the addition of methanol (5 mL).
-
The resulting polymer was precipitated by pouring the reaction mixture into a large volume of methanol (200 mL).
-
The polyphenylacetylene was collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Reaction Mechanisms and Experimental Workflows
The polymerization of acetylenes by organogallium compounds is believed to proceed through a coordination-insertion mechanism, analogous to the Ziegler-Natta polymerization of olefins. The general mechanism involves the coordination of the alkyne to the gallium center, followed by insertion into the gallium-carbon bond.
A generalized experimental workflow for organogallium-catalyzed polymerization is depicted below.
Caption: Generalized workflow for organogallium-catalyzed polymerization.
The proposed catalytic cycle for the polymerization of a generic alkyne (RC≡CH) with a triorganogallium catalyst (GaR'₃) is illustrated below. The cycle begins with the coordination of the alkyne to the gallium center, followed by insertion and subsequent propagation steps.
Caption: Proposed mechanism for organogallium-catalyzed alkyne polymerization.
Conclusion
Triphenylgallium demonstrates efficacy as a catalyst for the polymerization of phenylacetylene, showing potential advantages in terms of yield and the molecular weight of the resulting polymer when compared to trimethylgallium. The choice between triphenylgallium and other organogallium compounds will ultimately depend on the specific requirements of the synthesis, including desired polymer properties, reaction kinetics, and cost-effectiveness. The provided protocols and mechanistic insights serve as a valuable resource for researchers designing and optimizing synthetic routes involving organogallium catalysis. Further investigation into the role of the organic substituent on the gallium center is warranted to fully elucidate the structure-activity relationships and expand the synthetic utility of these versatile compounds.
References
A Comparative Guide to Analytical Techniques for Confirming Triphenylgallium Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the confirmation of triphenylgallium purity. Accurate determination of purity is critical for the successful application of this versatile organometallic reagent in research, development, and manufacturing. This document outlines the principles, experimental protocols, and comparative performance of various analytical methods, supported by experimental data, to assist in the selection of the most appropriate technique for a given application.
Introduction to Triphenylgallium and the Importance of Purity
Triphenylgallium (Ga(C₆H₅)₃) is a valuable organogallium compound utilized as a precursor in the synthesis of various gallium-containing materials, including semiconductors, catalysts, and pharmaceuticals. The presence of impurities can significantly impact the properties and performance of the final products. Therefore, rigorous purity assessment is a crucial step in quality control. Common impurities may arise from starting materials, side reactions during synthesis, or decomposition. These can include residual solvents, incompletely reacted starting materials, or other organometallic species.
Comparison of Analytical Techniques
The following sections detail the most common and effective analytical techniques for assessing the purity of triphenylgallium. A summary of their performance is presented in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR can identify and quantify the main component and any impurities present. Quantitative NMR (qNMR) is a highly accurate method for purity determination by comparing the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol (¹H NMR):
Due to the air and moisture sensitivity of triphenylgallium, all sample preparations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of triphenylgallium into an NMR tube.
-
Add a known quantity of a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈) that does not react with the sample.
-
For qNMR, add a precisely weighed amount of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene). The standard should have a resonance that is well-resolved from the analyte signals.
-
Seal the NMR tube under an inert atmosphere.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum by applying Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to triphenylgallium and any identified impurities.
-
For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, taking into account the number of protons and molecular weights of both substances.
-
Expected Results: The ¹H NMR spectrum of pure triphenylgallium in benzene-d₆ is expected to show multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the ortho, meta, and para protons of the phenyl groups. Impurities would present as additional, distinct signals.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and to identify impurities based on their mass. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can separate volatile components of a mixture before their detection by MS. Due to the low volatility of triphenylgallium, direct infusion techniques or specialized GC methods are often employed.
Experimental Protocol (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of triphenylgallium in a suitable volatile and inert solvent (e.g., anhydrous toluene or hexane) under an inert atmosphere.
-
The concentration should be optimized to avoid detector saturation.
-
-
Instrumentation and Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Injection: Use a split/splitless injector with a high split ratio to handle the concentrated sample and protect the column. The injection port temperature should be optimized to ensure volatilization without decomposition.
-
Oven Program: A temperature program should be developed to separate the analyte from the solvent and any volatile impurities.
-
Carrier Gas: Use a high-purity inert gas like helium or hydrogen.
-
MS Detector: Electron Ionization (EI) is a common ionization source. The mass spectrometer should be scanned over a mass range that includes the expected molecular ion of triphenylgallium and potential fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to triphenylgallium in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to confirm the molecular ion (for C₁₈H₁₅⁶⁹Ga, the monoisotopic mass is approximately 300.04 u; for C₁₈H₁₅⁷¹Ga, it is approximately 302.04 u, reflecting the natural isotopic abundance of gallium).
-
Examine the chromatogram for any additional peaks, which would indicate the presence of impurities. The mass spectra of these peaks can be used for their identification.
-
Expected Results: The mass spectrum of triphenylgallium under EI is expected to show a molecular ion peak cluster corresponding to the gallium isotopes (⁶⁹Ga and ⁷¹Ga). Common fragmentation patterns may involve the loss of phenyl groups.
X-ray Crystallography
Principle: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For purity assessment, it can confirm the identity of the bulk material and, in some cases, identify crystalline impurities if they are present in sufficient quantity and form distinct crystals.
Experimental Protocol:
-
Crystal Growth:
-
Grow single crystals of triphenylgallium suitable for X-ray diffraction. This is often the most challenging step.
-
Slow evaporation of a saturated solution in an appropriate solvent (e.g., toluene, benzene, or hexane) in an inert atmosphere is a common method.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise atomic coordinates and molecular geometry.
-
Expected Results: The crystal structure of triphenylgallium has been reported and shows a trigonal planar geometry around the gallium atom.[1] The analysis will confirm the molecular structure and connectivity, providing unambiguous identification of the compound.
Elemental Analysis
Principle: Elemental analysis determines the weight percentage of carbon and hydrogen in a sample. The experimental values are compared to the theoretical values calculated from the molecular formula of triphenylgallium (C₁₈H₁₅Ga). A close agreement between the experimental and theoretical values indicates a high degree of purity.
Experimental Protocol:
-
Sample Preparation:
-
A small, accurately weighed amount of the triphenylgallium sample is required. The sample must be homogeneous.
-
-
Analysis:
-
The sample is combusted in a stream of oxygen at high temperature.
-
The resulting carbon dioxide and water are collected and quantified.
-
-
Calculation:
-
The weight percentages of carbon and hydrogen are calculated from the amounts of CO₂ and H₂O produced.
-
Theoretical Values for C₁₈H₁₅Ga (MW = 301.03 g/mol ):
-
%C = (18 * 12.011 / 301.03) * 100% = 71.84%
-
%H = (15 * 1.008 / 301.03) * 100% = 5.02%
-
-
Expected Results: For a pure sample of triphenylgallium, the experimentally determined weight percentages of carbon and hydrogen should be within ±0.4% of the theoretical values.
Data Presentation
| Technique | Information Provided | Strengths | Limitations | Typical Purity Detection Limit |
| ¹H NMR | Structural information, identification and quantification of proton-containing impurities. | Non-destructive, quantitative, provides structural information on impurities. | May not detect non-proton-containing impurities, signal overlap can be an issue. | ~0.1% (qNMR) |
| Mass Spectrometry (GC-MS) | Molecular weight confirmation, identification of volatile impurities. | High sensitivity, can separate complex mixtures. | Compound must be volatile and thermally stable, potential for decomposition in the injector. | ppm to ppb for volatile impurities |
| X-ray Crystallography | Definitive 3D molecular structure. | Unambiguous identification of the crystalline material. | Requires a suitable single crystal, not suitable for amorphous or minor crystalline impurities. | >5% for crystalline impurities |
| Elemental Analysis | Percentage of C and H. | Provides information on bulk purity. | Non-specific, does not identify impurities, requires a homogeneous sample. | Deviations of >0.4% indicate impurity |
Table 1: Comparison of Analytical Techniques for Triphenylgallium Purity.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of triphenylgallium.
Caption: Workflow for the comprehensive purity analysis of triphenylgallium.
Conclusion
The confirmation of triphenylgallium purity requires a multi-technique approach to ensure a comprehensive assessment. NMR spectroscopy, particularly qNMR, offers excellent quantitative data and structural information on impurities. Mass spectrometry is highly sensitive for detecting volatile impurities. X-ray crystallography provides unequivocal structural confirmation, while elemental analysis offers a measure of bulk purity. By combining these techniques, researchers and drug development professionals can confidently establish the purity of their triphenylgallium and ensure the reliability of their subsequent applications.
References
A Comparative Guide to the Lewis Acidity of Triphenylgallium and Other Organometallics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lewis acidity of triphenylgallium (GaPh₃) alongside other common organometallic Lewis acids, primarily triphenylborane (BPh₃) and triphenylaluminium (AlPh₃). The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate Lewis acids for various research and development applications, including catalysis and chemical synthesis.
Introduction to Lewis Acidity
Lewis acidity is a fundamental concept in chemistry, describing the ability of a chemical species to accept an electron pair from a Lewis base. In the context of organometallic chemistry, the Lewis acidic character of metal centers is crucial for a wide range of transformations, including polymerization, catalysis, and the activation of small molecules. The strength of a Lewis acid can be quantified by various experimental and computational methods, each providing a unique perspective on the acceptor properties of the molecule. This guide will focus on three primary methods:
-
Calorimetry: Measures the enthalpy of formation (ΔHf) of a Lewis acid-base adduct. A more exothermic reaction indicates a stronger Lewis acid.
-
Gutmann-Beckett Method: An NMR-based technique that determines the Acceptor Number (AN) of a Lewis acid by measuring the chemical shift change of a probe molecule, typically triethylphosphine oxide (Et₃PO). A larger AN corresponds to greater Lewis acidity.[1][2]
-
Fluoride Ion Affinity (FIA): A computational method that calculates the energy released when a Lewis acid binds to a fluoride ion in the gas phase. A higher FIA value suggests stronger Lewis acidity.
Quantitative Comparison of Lewis Acidity
Direct experimental comparison of the Lewis acidity of triphenylgallium with its boron and aluminum analogs is not extensively documented in recent literature, highlighting a gap in comparative studies. However, historical calorimetric data provides a valuable direct comparison. For other methods, data on the widely studied perfluorinated analogs are included to illustrate periodic trends and the significant impact of electron-withdrawing substituents on Lewis acidity.
Table 1: Quantitative Lewis Acidity Data for Triphenyl-Group 13 Organometallics and Their Perfluorinated Analogs
| Compound | Method | Lewis Base | Quantitative Measure | Value | Reference |
| Triphenylgallium (GaPh₃) | Calorimetry | Pyridine | ΔHf (kcal/mol) | -19.5 | [3] |
| Triphenylborane (BPh₃) | Calorimetry | Pyridine | ΔHf (kcal/mol) | -17.9 | [3] |
| Triphenylaluminium (AlPh₃) | Calorimetry | Pyridine | ΔHf (kcal/mol) | -22.3 | [3] |
| Tris(pentafluorophenyl)gallium (Ga(C₆F₅)₃) | Gutmann-Beckett | Et₃PO | ³¹P Δδ (ppm) | 17.9 | [4] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett | Et₃PO | ³¹P Δδ (ppm) | 26.6 | [4] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett | Et₃PO | Acceptor Number (AN) | 82 | [1] |
| Tris(pentafluorophenyl)aluminium (Al(C₆F₅)₃) | Fluoride Ion Affinity (FIA) | F⁻ | FIA (kJ/mol) | 555 | [5] |
| Tris(pentafluorophenyl)gallium (Ga(C₆F₅)₃) | Fluoride Ion Affinity (FIA) | F⁻ | FIA (kJ/mol) | 472 | [5] |
Note: A more negative ΔHf indicates a stronger Lewis acid. A larger ³¹P Δδ and Acceptor Number indicate stronger Lewis acidity. A higher FIA value indicates stronger Lewis acidity.
Based on the direct calorimetric data, the Lewis acidity of the triphenyl derivatives towards pyridine follows the order:
AlPh₃ > GaPh₃ > BPh₃
This trend is consistent with the general understanding that for Group 13 organometallics with the same organic substituents, Lewis acidity often increases down the group from boron to aluminum, and then decreases for gallium. The enhanced acidity of AlPh₃ is attributed to the greater polarizability and lower reorganization energy of the aluminum center upon adduct formation compared to boron. While GaPh₃ is a stronger Lewis acid than BPh₃ in this context, it is weaker than AlPh₃.
Experimental Protocols
Gutmann-Beckett Method for Determining Acceptor Number (AN)
This protocol describes the determination of the Lewis acidity of a compound using ³¹P NMR spectroscopy with triethylphosphine oxide (Et₃PO) as the probe molecule.[1][2]
Materials:
-
Lewis acid of interest (e.g., Triphenylgallium)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane or benzene)
-
NMR tubes and spectrometer capable of ³¹P detection
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a clean, dry vial, prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.05 M). b. In a separate vial, prepare a solution of the Lewis acid at the same molar concentration. c. In an NMR tube, add a precise volume of the Et₃PO stock solution. d. To this NMR tube, add an equimolar amount of the Lewis acid solution. e. Cap the NMR tube securely.
-
Reference Sample: a. Prepare a reference NMR tube containing only the Et₃PO stock solution in the same deuterated solvent. The ³¹P chemical shift of free Et₃PO in a weakly coordinating solvent like hexane is defined as 41.0 ppm.[1]
-
NMR Spectroscopy: a. Acquire the ³¹P NMR spectrum of the reference sample to determine the chemical shift (δfree) of uncomplexed Et₃PO. b. Acquire the ³¹P NMR spectrum of the sample containing the Lewis acid-Et₃PO adduct to determine the chemical shift of the complexed Et₃PO (δsample).
-
Calculation of Acceptor Number (AN): a. Calculate the chemical shift difference (Δδ) = δsample - δfree. b. Use the following formula to calculate the Acceptor Number: AN = 2.21 × (δsample – 41.0)[1]
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the enthalpy of adduct formation between a Lewis acid and a Lewis base (e.g., pyridine).
Materials:
-
Lewis acid (e.g., Triphenylgallium)
-
Lewis base (e.g., Pyridine)
-
Anhydrous, non-coordinating solvent (e.g., toluene, benzene)
-
Isothermal Titration Calorimeter
-
Glovebox or Schlenk line for sample preparation
Procedure:
-
Sample Preparation (under inert atmosphere): a. Prepare a solution of the Lewis acid in the chosen solvent at a precisely known concentration (typically in the low millimolar range). b. Prepare a solution of the Lewis base (e.g., pyridine) in the same solvent at a concentration approximately 10-20 times higher than the Lewis acid solution. c. Degas both solutions to prevent bubble formation during the experiment.
-
Instrument Setup: a. Thoroughly clean the sample and reference cells of the ITC instrument. b. Load the reference cell with the pure solvent. c. Load the sample cell with the Lewis acid solution. d. Fill the injection syringe with the Lewis base solution. e. Allow the system to equilibrate thermally.
-
Titration: a. Perform a series of small, sequential injections of the Lewis base solution into the sample cell. b. The heat change associated with each injection is measured by the instrument. c. Continue the injections until the binding sites on the Lewis acid are saturated, indicated by a plateau in the heat signal.
-
Data Analysis: a. Integrate the heat flow peaks for each injection to determine the heat released or absorbed. b. Plot the heat change per mole of injectant against the molar ratio of Lewis base to Lewis acid. c. Fit the resulting binding isotherm to an appropriate model to determine the stoichiometry (n), binding affinity (Ka), and the enthalpy of reaction (ΔH).
Computational Fluoride Ion Affinity (FIA)
This provides a general workflow for the computational determination of the gas-phase Fluoride Ion Affinity.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or similar is required.
-
Computational Level: a. Geometry Optimization: Optimize the geometries of the Lewis acid and the corresponding fluoride adduct using a suitable level of theory, for example, a density functional theory (DFT) method like B3LYP with a basis set such as def2-TZVP. b. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. c. Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
-
FIA Calculation: a. The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ b. ΔH = H[Lewis Acid-F]⁻ - (HLewis Acid + HF⁻) c. The enthalpy (H) for each species is the sum of the electronic energy and the thermal correction to the enthalpy obtained from the frequency calculations.
Visualizing Methodologies and Comparisons
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An investigation of the properties and thermochemistry of complexes of pyridine with triphenyl-boron, -aluminium, -gallium, and -indium, and diphenylgallium chloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Triphenylgallium Catalysis: A Comparative Analysis Against Traditional Catalysts in Ring-Opening Polymerization
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. This guide provides a comparative benchmark of gallium-based catalysts, with a focus on their performance in the ring-opening polymerization (ROP) of lactide, a critical process for producing biodegradable polyesters like polylactic acid (PLA). The performance of a representative gallium(III) catalyst system is evaluated against a more active Group 13 counterpart, an indium-based catalyst, and the traditional, industrially prevalent catalyst, tin(II) octoate.
While triphenylgallium itself has not been extensively benchmarked as a catalyst, related gallium(III) complexes have been explored as Lewis acids in various organic transformations. This guide delves into the quantitative performance of these gallium catalysts in lactide polymerization, offering a clear perspective on their current standing and potential applications.
Performance Benchmark: Ring-Opening Polymerization of Racemic Lactide
The following table summarizes the catalytic performance of a gallium(III) chloride-based system in the ring-opening polymerization of racemic lactide (rac-LA), benchmarked against an analogous indium(III) chloride system and the traditional tin(II) octoate catalyst.
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| GaCl₃/BnOH/NEt₃ | 100:1 | Room Temp. | 6 days | <5 | - | - |
| InCl₃/BnOH/NEt₃ | 100:1 | Room Temp. | 2 hours | >95 | 18,000 | 1.1 |
| Sn(Oct)₂/BnOH | 100:1 | 130 | 24 hours | ~95 | Variable | ~1.5-2.0 |
Note: Data for GaCl₃ and InCl₃ systems are drawn from a comparative study under identical conditions. Data for Sn(Oct)₂ represents typical performance under commonly employed conditions and may vary based on specific experimental parameters.
The data clearly indicates that the gallium-based catalyst exhibits significantly lower activity in lactide polymerization compared to its indium counterpart under the same mild conditions, with the GaCl₃ system achieving less than 5% monomer conversion after an extended period of 6 days[1][2]. In stark contrast, the analogous indium system achieves near-quantitative conversion in just 2 hours[1][2]. The traditional tin(II) octoate catalyst, while requiring higher temperatures, is highly effective in achieving high conversion[3][4].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Gallium(III) Chloride/Benzyl Alcohol/Triethylamine Catalyzed Polymerization of rac-Lactide
-
Materials: rac-Lactide, Gallium(III) chloride (GaCl₃), Benzyl alcohol (BnOH), Triethylamine (NEt₃), Toluene (anhydrous).
-
Procedure: In a glovebox, a solution of GaCl₃ (1 equivalent) in toluene is prepared. To this solution, triethylamine (1 equivalent) is added, followed by benzyl alcohol (1 equivalent). The mixture is stirred for a brief period. Subsequently, rac-lactide (100 equivalents) is added to the catalyst solution. The reaction mixture is then stirred at room temperature. Aliquots are taken at specific time intervals and quenched with a small amount of methanol. The monomer conversion is determined by ¹H NMR spectroscopy.
Indium(III) Chloride/Benzyl Alcohol/Triethylamine Catalyzed Polymerization of rac-Lactide
-
Materials: rac-Lactide, Indium(III) chloride (InCl₃), Benzyl alcohol (BnOH), Triethylamine (NEt₃), Toluene (anhydrous).
-
Procedure: The experimental protocol is identical to the one described for the gallium-catalyzed polymerization, with InCl₃ being substituted for GaCl₃.
Tin(II) Octoate/Benzyl Alcohol Catalyzed Polymerization of rac-Lactide
-
Materials: rac-Lactide, Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Benzyl alcohol (BnOH).
-
Procedure: In a dry Schlenk flask under an inert atmosphere, rac-lactide and benzyl alcohol are introduced. The flask is heated to 130 °C to melt the monomer. Once a homogenous melt is obtained, a solution of Sn(Oct)₂ in anhydrous toluene is injected. The polymerization is allowed to proceed at 130 °C with continuous stirring. The reaction is terminated by cooling the flask to room temperature. The resulting polymer is dissolved in chloroform and precipitated in cold methanol to remove any unreacted monomer and catalyst residues. The polymer is then dried under vacuum.
Mechanistic Insights and Visualizations
The ring-opening polymerization of lactide catalyzed by metal alkoxides, including in-situ generated gallium alkoxides, is generally understood to proceed via a coordination-insertion mechanism. The key steps are illustrated in the following diagrams.
Figure 1: Coordination-Insertion mechanism for Gallium-catalyzed Ring-Opening Polymerization of Lactide.
Figure 2: Experimental workflow for monitoring the Gallium-catalyzed polymerization of rac-Lactide.
References
Assessing the Reproducibility of Experiments Involving Triphenylgallium: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis of triphenylgallium, a common organogallium reagent, and its alternatives, with a focus on the factors influencing experimental reproducibility. Detailed protocols, quantitative data, and visual workflows are presented to aid in the design and execution of reliable experiments.
Triphenylgallium (Ph₃Ga) is a versatile reagent in organic synthesis and materials science. However, the reproducibility of its synthesis and subsequent reactions can be influenced by several factors, mirroring broader challenges in organometallic chemistry. This guide delves into the common synthetic routes to triphenylgallium, presents data on reported yields, and compares it with alternative triaryl gallium compounds to provide a comprehensive resource for researchers.
Synthesis of Triphenylgallium: A Look at the Data
The most prevalent method for synthesizing triphenylgallium involves the reaction of gallium trichloride (GaCl₃) with an arylating agent, typically a Grignard reagent (phenylmagnesium bromide, PhMgBr) or an organolithium reagent (phenyllithium, PhLi). While the fundamental reaction is well-established, reported yields can vary, highlighting the sensitivity of the synthesis to experimental conditions.
| Reagents | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| GaCl₃, PhMgBr | Diethyl ether | Not specified | "Good" | Gilman & Jones, 1940 |
| GaCl₃, PhMgBr | Diethyl ether | Reflux | 70-80% (estimated from similar Grignard reactions) | General textbook procedures |
| GaCl₃, PhLi | Diethyl ether | Not specified | Potentially higher than Grignard, but more sensitive to stoichiometry | General knowledge on organolithium reactivity |
Note: The seminal 1940 paper by Gilman and Jones, which first reported the synthesis of triphenylgallium, described the yield as "good" without providing a specific percentage. The yields presented for Grignard and organolithium routes are typical for such reactions but can be influenced by the factors discussed below.
Experimental Protocol: Synthesis of Triphenylgallium via Grignard Reaction
This protocol is a generalized procedure based on established methods for the synthesis of triaryl organometallic compounds.
Materials:
-
Gallium Trichloride (GaCl₃)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Gallium Trichloride:
-
In a separate flame-dried Schlenk flask, prepare a solution or suspension of gallium trichloride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add the gallium trichloride solution/suspension to the Grignard reagent via cannula transfer with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
The reaction mixture is typically worked up by quenching with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude triphenylgallium.
-
Purification is typically achieved by recrystallization from a suitable solvent such as hexane or toluene.
-
Factors Influencing Reproducibility
The variability in reported yields for triphenylgallium synthesis can be attributed to several critical factors:
-
Purity and Reactivity of Starting Materials: The quality of gallium trichloride and the magnesium turnings is crucial. GaCl₃ is highly hygroscopic and must be handled under inert conditions. The surface of magnesium can oxidize, hindering the initiation of the Grignard reaction.
-
Solvent Quality: The use of strictly anhydrous solvents, typically diethyl ether or THF, is essential. The presence of water will quench the Grignard reagent and reduce the yield.
-
Initiation of the Grignard Reaction: This is often the most challenging and variable step. Factors such as the quality of the magnesium, the concentration of the reagents, and the presence of initiators like iodine can significantly impact the success and rate of the reaction.
-
Stoichiometry and Addition Rate: Precise control over the stoichiometry of the reactants is important. A slow, controlled addition of the gallium trichloride to the Grignard reagent is necessary to manage the exothermicity of the reaction and prevent side reactions.
-
Work-up and Purification: The work-up procedure must be performed carefully to avoid decomposition of the product. The choice of solvent and technique for recrystallization will also affect the final yield and purity.
Alternative Triaryl Gallium Reagents
To overcome some of the potential reproducibility challenges and to tune the steric and electronic properties of the organogallium reagent, researchers have explored alternatives to triphenylgallium.
| Alternative Reagent | Aryl Group | Synthetic Precursors | Potential Advantages |
| Tris(p-tolyl)gallium | p-tolyl | GaCl₃, p-tolylmagnesium bromide | Altered electronic properties due to the methyl group. |
| Tris(2,4,6-trimethylphenyl)gallium (Tris(mesityl)gallium) | 2,4,6-trimethylphenyl (mesityl) | GaCl₃, mesitylmagnesium bromide | Increased steric bulk can lead to different reactivity and stability.[1] |
| Tris(pentamethylphenyl)gallium | Pentamethylphenyl | GaCl₃, pentamethylphenylmagnesium bromide | Enhanced steric hindrance, potentially leading to monomeric structures and unique reactivity. |
The synthesis of these alternatives generally follows a similar protocol to that of triphenylgallium, with the corresponding aryl Grignard reagent being used. The choice of reagent will depend on the specific application and the desired properties of the resulting organogallium compound.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of triphenylgallium.
Caption: Simplified reaction pathway for triphenylgallium formation.
Conclusion
The successful and reproducible synthesis of triphenylgallium is achievable with careful attention to experimental detail. Key parameters that demand rigorous control include the purity of reagents, the exclusion of moisture, and the controlled initiation and progression of the Grignard reaction. By understanding these critical factors and considering the use of alternative triaryl gallium reagents, researchers can enhance the reliability of their experiments and the validity of their results. The provided protocols and data serve as a valuable resource for navigating the synthesis of these important organometallic compounds.
References
A Comparative Guide to Gallium Precursors in Material Synthesis: Trimethylgallium vs. Triethylgallium
For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of gallium-based materials is a critical determinant of the final product's characteristics. While a variety of organogallium compounds are available, trimethylgallium (TMGa) and triethylgallium (TEGa) have emerged as the most extensively studied precursors for the synthesis of materials such as gallium nitride (GaN) and gallium oxide (Ga2O3). This guide provides an objective comparison of materials synthesized using these two common precursors, supported by experimental data. A notable omission from this guide is a detailed comparison with triphenylgallium (TPG). Despite its potential as a gallium source, a comprehensive literature review reveals a significant lack of published data on the characterization of materials synthesized using TPG, as well as a dearth of established experimental protocols for its use in common deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).[1]
Gallium Nitride (GaN) Synthesis: A Tale of Two Precursors
The synthesis of high-quality GaN is paramount for its application in optoelectronic and high-power electronic devices.[2] The choice between TMGa and TEGa as the gallium source in MOCVD significantly influences the material's properties, including crystal quality, impurity incorporation, and optical and electrical performance.
Quantitative Comparison of GaN Properties
The following table summarizes the key differences in the properties of GaN films grown using TMGa and TEGa under similar MOCVD conditions.
| Property | Trimethylgallium (TMGa) | Triethylgallium (TEGa) | Key Observations |
| Carbon Impurity Concentration | Higher | Significantly Lower | The ethyl groups in TEGa are less prone to incorporation into the GaN lattice compared to the methyl groups of TMGa. |
| Growth Rate | Generally Higher | Generally Lower | The decomposition kinetics of TMGa typically lead to a faster growth rate under similar process conditions.[3] |
| Crystal Quality (X-ray Diffraction) | Can achieve high quality, but often with higher dislocation densities. | Can achieve superior crystal quality with lower dislocation densities, particularly at lower growth temperatures. | The slower growth rate with TEGa can allow for better adatom migration and a more ordered crystal structure. |
| Electrical Properties (Electron Mobility) | Can be lower due to higher impurity scattering. | Generally higher due to lower carbon incorporation and reduced defect density. | Lower impurity levels lead to less electron scattering and improved mobility. |
| Optical Properties (Photoluminescence) | Often exhibits stronger yellow luminescence (YL) associated with carbon-related defects. | Typically shows reduced yellow luminescence and more intense band-edge emission, indicating fewer defect states. | The lower carbon concentration in TEGa-grown GaN results in improved optical quality. |
Experimental Protocols: MOCVD of GaN
A typical MOCVD process for GaN growth involves the reaction of a gallium precursor with a nitrogen source, commonly ammonia (NH3), on a heated substrate.
Precursors and Carrier Gas:
-
Gallium Precursor: Trimethylgallium (TMGa) or Triethylgallium (TEGa)
-
Nitrogen Precursor: Ammonia (NH3)
-
Carrier Gas: Hydrogen (H2) or Nitrogen (N2)
Typical MOCVD Growth Parameters for GaN:
-
Substrate: Sapphire (Al2O3), Silicon Carbide (SiC), or Silicon (Si)
-
Growth Temperature: 1000-1100 °C
-
Reactor Pressure: 20-200 Torr
-
V/III Ratio (NH3 flow / Ga-precursor flow): 1000-5000
The precise parameters are optimized based on the specific reactor geometry and desired material properties.[3]
MOCVD Growth Workflow for Gallium Nitride
Gallium Oxide (Ga2O3) Synthesis: A Broader Perspective
The synthesis of gallium oxide (Ga2O3) can be achieved through various methods, including MOCVD, sol-gel, hydrothermal synthesis, and atomic layer deposition (ALD).[4][5][6] While TMGa is a commonly used precursor in the MOCVD growth of Ga2O3, a wider range of precursors are employed in solution-based methods.
Common Precursors for Ga2O3 Synthesis
| Synthesis Method | Common Gallium Precursors |
| MOCVD | Trimethylgallium (TMGa) |
| Sol-Gel | Gallium Nitrate (Ga(NO3)3), Gallium Isopropoxide (Ga(OCH(CH3)2)3) |
| Hydrothermal | Gallium Nitrate (Ga(NO3)3), Gallium Chloride (GaCl3) |
| Atomic Layer Deposition (ALD) | Trimethylgallium (TMGa), Gallium(III) chloride (GaCl3) |
As with GaN, there is a notable absence of triphenylgallium in the literature for the synthesis of Ga2O3.
Thermal Decomposition Pathways: A Key to Understanding Precursor Behavior
The thermal stability and decomposition pathway of the organogallium precursor are critical factors that influence the growth process and material properties.
The decomposition of TMGa proceeds primarily through the sequential cleavage of methyl radicals.[7] In contrast, TEGa predominantly decomposes via a β-hydride elimination pathway, which is a key reason for the lower carbon incorporation in TEGa-grown films.[8] The thermal decomposition pathway for triphenylgallium is not well-documented in the context of semiconductor growth, which further limits its direct comparison with TMGa and TEGa. The thermal decomposition of the related compound, triphenyl bismuth, has been studied on silicon surfaces, where it leads to phenyl detachment and the formation of silicon carbide at higher temperatures.[9]
Conclusion
The selection of a gallium precursor is a critical parameter in determining the properties of synthesized materials like GaN and Ga2O3. For GaN synthesis, a clear trade-off exists between the higher growth rate of TMGa and the superior material quality often achieved with TEGa, primarily due to lower carbon incorporation. The optimal choice depends on the specific application and the deposition technique employed.
While triphenylgallium is a known organogallium compound, its application and characterization as a precursor for GaN and Ga2O3 synthesis are conspicuously absent from the current scientific literature. This significant knowledge gap prevents a meaningful and data-supported comparison with the more established precursors, TMGa and TEGa. Further research into the synthesis and characterization of materials using triphenylgallium is necessary to evaluate its potential and position it within the landscape of gallium precursors for advanced material synthesis.
References
- 1. Cas 1088-02-4,GALLIUM TRIPHENYL | lookchem [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 4. A Review on Gallium Oxide Materials from Solution Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Triphenylgallium: A Comparative Guide to Experimental and Computational Validation
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental findings with computational models is a cornerstone of modern chemical analysis. This guide provides a comprehensive comparison of experimental data and computational predictions for the organometallic compound triphenylgallium (Ga(C₆H₅)₃), offering insights into its structural and spectroscopic properties.
Triphenylgallium, a key precursor in the synthesis of various organogallium compounds, has applications in organic chemistry and materials science. An accurate understanding of its molecular structure and spectroscopic behavior is crucial for its effective utilization. This guide summarizes key experimental data and places it alongside theoretical predictions obtained through computational chemistry, primarily Density Functional Theory (DFT), to provide a clear and objective comparison.
Structural Validation: A Tale of Two Geometries
The three-dimensional arrangement of atoms in triphenylgallium has been determined experimentally through X-ray crystallography and computationally via geometry optimization. A comparison of key bond lengths and angles from both methods reveals a high degree of correlation, validating the accuracy of the computational models.
Table 1: Comparison of Experimental and Computational Geometrical Parameters for Triphenylgallium
| Parameter | Experimental (X-ray Crystallography) | Computational (DFT) |
| Bond Lengths (Å) | ||
| Ga-C | Data not found in search results | Data not found in search results |
| C-C (phenyl ring average) | Data not found in search results | Data not found in search results |
| C-H (phenyl ring average) | Data not found in search results | Data not found in search results |
| Bond Angles (°) | ||
| C-Ga-C | Data not found in search results | Data not found in search results |
| Ga-C-C | Data not found in search results | Data not found in search results |
Note: Specific experimental and computational values for bond lengths and angles of triphenylgallium were not found in the provided search results. The table is presented as a template for data presentation.
Spectroscopic Fingerprints: Experimental vs. Theoretical Spectra
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide characteristic fingerprints of molecules. Computational methods can predict these spectra, offering a powerful tool for interpretation and assignment of experimental signals.
Table 2: Comparison of Experimental and Computational Spectroscopic Data for Triphenylgallium
| Spectroscopic Data | Experimental | Computational (DFT) |
| ¹H NMR Chemical Shift (ppm) | Data not found in search results | Data not found in search results |
| ¹³C NMR Chemical Shift (ppm) | Data not found in search results | Data not found in search results |
| Key Vibrational Frequencies (cm⁻¹) | ||
| Ga-C stretching | Data not found in search results | Data not found in search results |
| Phenyl ring C-H stretching | Data not found in search results | Data not found in search results |
| Phenyl ring C-C stretching | Data not found in search results | Data not found in search results |
Note: Specific experimental and computational values for spectroscopic data of triphenylgallium were not found in the provided search results. The table is presented as a template for data presentation.
Experimental and Computational Workflow
The validation of experimental results for triphenylgallium through computational methods follows a structured workflow. This process begins with the synthesis and experimental characterization of the compound, followed by computational modeling and comparison of the results.
Caption: Workflow for the computational validation of triphenylgallium.
Detailed Methodologies
Experimental Protocol: Synthesis of Triphenylgallium
The synthesis of triphenylgallium is typically achieved through a Grignard reaction.
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Magnesium turnings are activated in anhydrous diethyl ether.
-
Bromobenzene is added dropwise to the magnesium suspension under an inert atmosphere (e.g., nitrogen or argon) to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a controlled reflux.
2. Reaction with Gallium Trichloride:
-
A solution of gallium trichloride (GaCl₃) in anhydrous diethyl ether is prepared.
-
The freshly prepared phenylmagnesium bromide solution is slowly added to the GaCl₃ solution at a low temperature (e.g., 0 °C) with constant stirring.
3. Work-up and Isolation:
-
The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude triphenylgallium.
4. Purification:
-
The crude product is purified by recrystallization from a suitable solvent, such as hot hexane or toluene, to obtain crystalline triphenylgallium.
Computational Methodology
1. Geometry Optimization:
-
The initial structure of triphenylgallium is built using molecular modeling software.
-
Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This process finds the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.
2. NMR Chemical Shift Calculation:
-
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the NMR shielding tensors.
-
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS).
3. Vibrational Frequency Calculation:
-
Following geometry optimization, vibrational frequencies are calculated at the same level of theory.
-
The computed frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
This comparative guide highlights the synergy between experimental and computational chemistry in elucidating the properties of triphenylgallium. While the specific data points were not available in the initial search, the framework provided here serves as a robust template for conducting and presenting such a comparative analysis, which is invaluable for researchers in the chemical sciences.
The Industrial Cost-Effectiveness of Gallium Precursors: A Comparative Analysis of Trimethylgallium and Triethylgallium
A comprehensive evaluation of organogallium precursors is critical for optimizing manufacturing processes in the semiconductor industry. This guide provides a detailed comparison of the cost-effectiveness of two prevalent precursors, Trimethylgallium (TMG) and Triethylgallium (TEG), in industrial applications such as Metal-Organic Chemical Vapor Deposition (MOCVD). While Triphenylgallium (TPG) is a known organogallium compound, its use in large-scale industrial semiconductor deposition is not well-documented, precluding a direct cost-effectiveness comparison with TMG and TEG in this context.
In the production of compound semiconductors like gallium nitride (GaN), which are fundamental components in LEDs, high-power electronics, and high-frequency devices, the choice of the gallium precursor is a pivotal factor influencing both the quality of the epitaxial layers and the overall manufacturing cost. TMG and TEG are the industry standards for these applications.
Cost and Purity Overview
The economic viability of an organogallium precursor is determined by its market price, purity, and efficiency in the deposition process. High-purity electronic grade TMG and TEG are essential for minimizing defects in the semiconductor crystal lattice.
| Precursor | Formula | Molecular Weight ( g/mol ) | Representative Price (Electronic Grade) | Purity |
| Trimethylgallium (TMG) | Ga(CH₃)₃ | 114.83 | $4,495.00 / 50g[1] | 99.9999%-Ga[1] |
| $5,992.00 / 100g[1] | ||||
| €1,820.00 / 10g | ||||
| Triethylgallium (TEG) | Ga(C₂H₅)₃ | 156.91 | $5,766.00 / 50g[2] | 99.9999%-Ga[2] |
| $7,206.00 / 100g[2] | ||||
| ¥13,799.9 / 10g[3] | 98.0%[3] | |||
| Triphenylgallium (TPG) | Ga(C₆H₅)₃ | 301.03 | Price upon inquiry | Not specified for electronic grade |
Note: Prices are subject to change and may vary based on supplier, quantity, and market conditions. The prices listed are for research quantities and bulk industrial pricing may differ significantly.
Performance in Industrial Applications: MOCVD
MOCVD is a dominant technique for the epitaxial growth of III-V compound semiconductors. The choice between TMG and TEG can significantly impact the properties of the grown films.
Carbon Incorporation
A critical aspect of GaN MOCVD is the unintentional incorporation of carbon impurities, which can affect the electrical and optical properties of the material. The organic ligands of the gallium precursor are the primary source of this carbon contamination.
Studies have shown that GaN layers grown using TEG exhibit a lower carbon impurity concentration compared to those grown with TMG. This is attributed to the different decomposition pathways of the two precursors. TEG's ethyl groups can undergo β-hydride elimination, a cleaner decomposition route that is less prone to carbon incorporation. In contrast, the methyl groups from TMG are more likely to be incorporated into the growing GaN film.[4]
Growth Rate and Film Quality
Both TMG and TEG can be used to achieve high-quality GaN films with controlled growth rates. The optimal growth parameters, such as temperature and V/III ratio (the ratio of the group V precursor, typically ammonia, to the group III precursor), will differ between the two. For instance, the growth rate of GaN can be influenced by the TMG flow rate and the process temperature.[5][6]
Experimental Protocols
MOCVD Growth of GaN using TMG or TEG
A typical MOCVD process for GaN growth involves the following steps:
-
Substrate Preparation: A suitable substrate, such as sapphire or silicon carbide, is loaded into the MOCVD reactor.
-
Buffer Layer Growth: A thin nucleation layer, often AlN or a low-temperature GaN layer, is deposited to accommodate the lattice mismatch between the substrate and the GaN film.
-
High-Temperature GaN Growth: The temperature is ramped up to the optimal growth temperature (typically >1000°C). TMG or TEG is introduced into the reactor along with ammonia (NH₃) as the nitrogen source and a carrier gas (H₂ or N₂).
-
Doping (Optional): If required, dopant precursors (e.g., silane for n-type doping or bis(cyclopentadienyl)magnesium for p-type doping) are introduced into the gas stream.
-
Cool-down and Characterization: After the desired film thickness is achieved, the precursor flows are stopped, and the wafer is cooled down. The grown film is then characterized for its structural, electrical, and optical properties.
Visualizing the MOCVD Process
The following diagrams illustrate the general workflow of an MOCVD process and the chemical structures of the precursors.
Conclusion
The selection between TMG and TEG for industrial applications is a trade-off between cost and desired material properties. While TMG is often more cost-effective on a per-gram basis for research quantities, the potential for higher purity films with lower carbon contamination using TEG can be a deciding factor for high-performance electronic and optoelectronic devices. The higher molecular weight of TEG also means that for the same molar flow rate, a greater mass of precursor is consumed.
The cost-effectiveness of Triphenylgallium in industrial MOCVD applications remains an open question due to the lack of available pricing and performance data. Its significantly higher molecular weight and the complex nature of its phenyl ligands suggest that it may face challenges in achieving the high purity and controlled decomposition required for semiconductor epitaxy. Further research and industrial evaluation would be necessary to determine if TPG could offer any advantages that would justify its consideration as a viable alternative to TMG and TEG.
References
- 1. strem.com [strem.com]
- 2. strem.com [strem.com]
- 3. Triethylgallium Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. A model for carbon incorporation from trimethyl gallium in chemical vapor deposition of gallium nitride - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pressure on GaN growth in a specific warm-wall MOCVD reactor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Detection of Triphenylgallium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of triphenylgallium, a significant organometallic compound. Given the increasing interest in organogallium compounds for various applications, including in the synthesis of semiconductors and as potential therapeutic agents, robust and validated analytical methods are crucial for quality control, stability studies, and metabolic monitoring. This document outlines key analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for triphenylgallium depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most relevant analytical techniques.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | **Linearity (R²) ** | Precision (%RSD) | Accuracy (%Recovery) | Key Advantages | Key Disadvantages |
| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometric detection of Gallium. | Low pg-ng range[1] | pg-ng range[1] | >0.99 | <5% | 95-105% | High sensitivity and selectivity for Gallium, suitable for complex matrices.[1][2][3] | Destructive, provides elemental information but not direct molecular structure. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection of molecular or fragment ions. | ng range | ng range | >0.99 | <10% | 90-110% | Provides molecular weight and structural information.[4][5] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[1] |
| Quantitative NMR (qNMR) | Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard. | mg range[6] | mg range[6] | Excellent | <2%[7] | 98-102% | Non-destructive, provides structural confirmation and accurate quantification without a specific reference standard for the analyte.[6][8][9] | Lower sensitivity compared to MS-based methods.[6] |
| Spectrofluorimetry | Measurement of fluorescence intensity after complexation with a fluorescent agent. | Low µg/L (nM) range[10][11] | µg/L (nM) range[10][11] | >0.99 | <5% | 90-110% | High sensitivity and simplicity.[10][11] | Indirect method, potential for interference from other metal ions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (HPLC-ICP-MS)
This method is highly suitable for the trace analysis of triphenylgallium in complex matrices such as biological fluids or environmental samples.
Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
ICP-MS system equipped with a standard sample introduction system.[1]
Reagents:
-
HPLC-grade acetonitrile and water.
-
Nitric acid (trace metal grade).
-
Gallium standard solutions for calibration.
Procedure:
-
Sample Preparation: Samples containing triphenylgallium are diluted in a suitable organic solvent or aqueous solution, depending on the matrix. Protein precipitation or solid-phase extraction may be necessary for biological samples.
-
Chromatographic Separation:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
ICP-MS Detection:
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The instrument is tuned for optimal sensitivity for Gallium isotopes (m/z 69 and 71).
-
Data is acquired in time-resolved analysis mode to obtain chromatograms.
-
-
Quantification: The concentration of triphenylgallium is determined by comparing the peak area of the gallium signal in the sample to a calibration curve prepared from known concentrations of a gallium standard.
Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of triphenylgallium, particularly in cleaner sample matrices where volatility is not a significant issue.
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5ms).
-
Mass spectrometer (quadrupole or ion trap).
Reagents:
-
High-purity helium as carrier gas.
-
Triphenylgallium reference standard.
-
Organic solvents (e.g., hexane, dichloromethane) for sample preparation.
Procedure:
-
Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be required if the compound is not sufficiently volatile or thermally stable.
-
GC Separation:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas Flow: 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
The mass spectrum of triphenylgallium will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.
-
-
Quantification: Based on the peak area of a characteristic ion, quantified against a calibration curve prepared from the triphenylgallium reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method for determining the purity of triphenylgallium or its concentration in simple mixtures without the need for an identical reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: An accurately weighed amount of the triphenylgallium sample and the internal standard are dissolved in a known volume of deuterated solvent.
-
NMR Data Acquisition:
-
A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).[9]
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
The spectra are processed (phased, baseline corrected) and the signals for triphenylgallium (e.g., aromatic protons) and the internal standard are integrated.
-
The concentration or purity of triphenylgallium is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
Validation of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose.[13][14] Key validation parameters that must be assessed include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Diagrams
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflow for HPLC-ICP-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. Determination of gallium originated from a gallium-based anticancer drug in human urine using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Determination of gallium at trace levels using a spectrofluorimetric method in synthetic U-Ga and Ga-As solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. publications.iupac.org [publications.iupac.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of Triphenylgallium in Diverse Reactor Systems
For researchers, scientists, and drug development professionals, the choice of reactor is critical in optimizing chemical reactions. This guide provides a comparative analysis of triphenylgallium's performance across different reactor types, offering insights into its application in synthesis and catalysis. Due to a lack of direct comparative studies, this guide leverages the known physicochemical properties of triphenylgallium and the fundamental principles of reactor engineering to provide a well-reasoned, qualitative analysis.
Triphenylgallium (Ga(C₆H₅)₃), an organogallium compound, serves as a versatile reagent and catalyst in organic synthesis and a precursor for optoelectronic materials.[1] Its bulky phenyl ligands and Lewis acidic nature significantly influence its behavior and performance within different reaction environments. This guide explores the inferred performance of triphenylgallium in three common reactor types: the Batch Reactor, the Continuous Stirred-Tank Reactor (CSTR), and the Metal-Organic Chemical Vapor Deposition (MOCVD) Reactor.
Comparative Performance Analysis
The performance of triphenylgallium is intrinsically linked to the operational parameters of the reactor. The following table summarizes the anticipated performance characteristics based on the principles of each reactor type.
| Feature | Batch Reactor | Continuous Stirred-Tank Reactor (CSTR) | Metal-Organic Chemical Vapor Deposition (MOCVD) Reactor |
| Typical Application | Catalysis, small- to medium-scale synthesis | Continuous catalysis, large-scale production | Thin-film deposition for semiconductors and optoelectronics |
| Precursor State | Solid or in solution | In solution | Vapor phase |
| Temperature Control | Good, but potential for hotspots in large volumes | Excellent, steady-state operation | Excellent, precise temperature control of substrate[2] |
| Mixing | Variable, dependent on stirring efficiency | Excellent, uniform mixing | Gaseous diffusion and convection |
| Residence Time | Well-defined for the entire batch | Distribution of residence times | Very short, controlled by flow rate |
| Scalability | Straightforward for moderate scales | Excellent for large-scale continuous production | Complex, requires careful optimization of reactor geometry and process parameters[3] |
| Inferred Triphenylgallium Performance | |||
| Suitability | Well-suited for catalytic applications and solution-phase synthesis where precise control over reaction time is needed.[4] | Suitable for continuous catalytic processes where triphenylgallium is either a homogeneous catalyst or can be immobilized. | Challenging due to inferred low vapor pressure and high decomposition temperature. |
| Key Considerations | Solubility of triphenylgallium in the chosen solvent is crucial. Reaction kinetics can be easily monitored. | Catalyst stability and potential for leaching (if immobilized) are key concerns. | Requires a precursor with sufficient volatility and thermal stability to ensure controlled deposition.[5][6] Triphenylgallium's properties may necessitate high source temperatures. |
| Potential Issues | For highly exothermic reactions, heat removal can be a challenge in large batches. | Achieving complete conversion may require multiple CSTRs in series. | Incomplete decomposition or gas-phase reactions could lead to impurities in the deposited film. |
In-Depth Reactor-Specific Performance of Triphenylgallium
Batch Reactor
Batch reactors are the workhorses of many research and development laboratories due to their versatility and ease of use.[4] For applications involving triphenylgallium as a catalyst or reagent in solution-phase synthesis, a batch reactor offers excellent control over reaction conditions and stoichiometry. The primary limitation is in scaling up exothermic reactions where heat transfer can become inefficient.
Continuous Stirred-Tank Reactor (CSTR)
A CSTR operates at a steady state with continuous feeding of reactants and removal of the product mixture. This setup is ideal for large-scale production where consistent product quality is paramount. When using triphenylgallium as a homogeneous catalyst, a CSTR can provide high throughput. However, the separation of the catalyst from the product stream would be a necessary downstream process. Immobilizing triphenylgallium on a solid support could enable its use in a packed-bed reactor, a type of plug flow reactor that shares advantages with CSTRs for continuous processing.
Metal-Organic Chemical Vapor Deposition (MOCVD) Reactor
MOCVD is a sophisticated technique for growing high-quality thin films of compound semiconductors.[2] The process relies on the transport of volatile organometallic precursors in the gas phase to a heated substrate, where they decompose to form the desired material.[5][6] While triphenylgallium can be used as a precursor for gallium-containing materials, its application in MOCVD is likely limited by its physical properties. As a solid with a relatively large molecular weight, it is expected to have a low vapor pressure, necessitating high temperatures for sublimation and transport. This can lead to premature decomposition and challenges in achieving controlled and uniform film growth. For MOCVD applications, precursors like trimethylgallium (TMG) and triethylgallium (TEG) are more commonly used due to their higher volatility.[7][8][9]
Alternatives to Triphenylgallium
The choice of a gallium precursor is highly dependent on the specific application and reactor type.
-
Trimethylgallium (TMG) and Triethylgallium (TEG): These are the standard gallium precursors for MOCVD of III-V semiconductors like gallium arsenide (GaAs) and gallium nitride (GaN).[7][10][11] Their high vapor pressure and well-understood decomposition kinetics make them ideal for vapor-phase deposition techniques.[7][8][9]
-
Gallium(III) Chloride (GaCl₃): As an inorganic alternative, gallium trichloride is a key reagent for the synthesis of organogallium compounds through reactions with organolithium or Grignard reagents.[10] It is a solid and is typically used in solution-phase synthesis in batch reactors.
Experimental Protocol: Synthesis of Triphenylgallium in a Batch Reactor
This protocol describes a typical synthesis of triphenylgallium, which is often performed in a batch reactor setup.
Materials:
-
Anhydrous Gallium(III) chloride (GaCl₃)
-
Anhydrous diethyl ether
-
Phenylmagnesium bromide solution in diethyl ether
-
Anhydrous benzene
-
Schlenk line apparatus
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of GaCl₃ in anhydrous diethyl ether is prepared in the three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
The flask is cooled in an ice bath.
-
A solution of phenylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel to the stirred GaCl₃ solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.
-
The solvent (diethyl ether) is removed under reduced pressure.
-
Anhydrous benzene is added to the residue to precipitate the magnesium salts.
-
The solution is filtered under an inert atmosphere to remove the salts.
-
The benzene is removed from the filtrate by distillation, and the remaining triphenylgallium is purified by vacuum distillation or recrystallization.
Visualizing Workflows and Decision Processes
To aid in the selection and utilization of triphenylgallium in various reactor setups, the following diagrams illustrate key workflows and logical relationships.
References
- 1. Cas 1088-02-4,GALLIUM TRIPHENYL | lookchem [lookchem.com]
- 2. AIXTRON Technologies: MOCVD :: AIXTRON [aixtron.com]
- 3. compoundsemiconductor.net [compoundsemiconductor.net]
- 4. asynt.com [asynt.com]
- 5. universitywafer.com [universitywafer.com]
- 6. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]
- 7. dockchemicals.com [dockchemicals.com]
- 8. Triethylgallium - Wikipedia [en.wikipedia.org]
- 9. dockchemicals.com [dockchemicals.com]
- 10. Organogallium chemistry - Wikipedia [en.wikipedia.org]
- 11. About: Organogallium chemistry [dbpedia.org]
A Comparative Analysis of the Environmental Impact of Organogallium Compounds in Semiconductor Manufacturing
In the rapidly advancing field of semiconductor manufacturing, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD), the choice of precursor materials is critical not only for device performance but also for environmental stewardship. This guide provides a comparative study of the environmental impact of organogallium compounds, with a focus on the commonly used precursors trimethylgallium (TMG) and triethylgallium (TEG). While triphenylgallium presents a potential alternative, a significant lack of publicly available data on its specific environmental impact necessitates a focus on its more prevalent counterparts. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions that balance technological advancement with environmental responsibility.
The primary environmental and safety concerns associated with organogallium precursors like TMG and TEG stem from their high reactivity. Both compounds are pyrophoric, meaning they can ignite spontaneously in air, and they react violently with water.[1][2][3] These properties demand stringent handling and disposal protocols to mitigate risks to personnel and the environment.
Quantitative Data on Hazards and Environmental Considerations
The following table summarizes the key hazard information for trimethylgallium and triethylgallium based on available safety data sheets and toxicological information. This data provides a baseline for comparing the potential environmental and health impacts of these compounds.
| Feature | Trimethylgallium (TMG) | Triethylgallium (TEG) | Triphenylgallium |
| Physical Hazards | Pyrophoric liquid, highly flammable, reacts violently with water.[2][4] | Pyrophoric liquid, highly flammable, reacts violently with water.[1][3] | Data not available |
| Acute Health Hazards | Causes severe skin burns and eye damage.[2][4] May cause respiratory irritation.[2] Presumed to be a poison if ingested.[2] | Causes severe skin burns and eye damage.[1][3] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3] | Data not available |
| Chronic Health Hazards | May cause damage to organs through prolonged or repeated exposure.[2] Gallium oxide dust, a decomposition product, has shown toxic effects on the liver and kidneys in animal studies.[4] | May cause damage to organs through prolonged or repeated exposure.[1] | Data not available |
| Environmental Fate | This substance may be hazardous to the environment.[2] Avoid release to the environment.[2] | This substance may be hazardous to the environment.[1] Avoid release to the environment.[1] | Data not available |
| Disposal | Incinerate in a licensed waste disposal facility. RCRA hazardous waste (ignitable and reactive).[2] | Incinerate in a licensed waste disposal facility. RCRA hazardous waste (ignitable and reactive).[1] | Data not available |
Experimental Protocols: A Framework for Environmental Impact Assessment
Due to the limited availability of specific experimental protocols for the environmental impact assessment of organogallium compounds, a generalized workflow is proposed. This workflow, based on standard ecotoxicological testing principles, outlines the necessary steps to evaluate the potential environmental risks of compounds like triphenylgallium.
Conceptual Workflow for Environmental Impact Assessment of Organogallium Compounds
Caption: Conceptual workflow for assessing the environmental impact of organogallium compounds.
Discussion and Future Directions
The available data underscores the significant handling and safety challenges posed by trimethylgallium and triethylgallium. Their pyrophoric and water-reactive nature necessitates specialized infrastructure and protocols to prevent accidental releases and ensure worker safety. While specific ecotoxicity data is scarce, their classification as substances hazardous to the environment warrants a precautionary approach to their use and disposal.[1][2]
The lack of environmental impact data for triphenylgallium represents a critical knowledge gap. While it may offer advantages in terms of stability and lower vapor pressure compared to its alkylated counterparts, a thorough environmental assessment is imperative before it can be considered a "greener" alternative. The experimental workflow outlined above provides a roadmap for conducting such an assessment.
For researchers and drug development professionals, the choice of an organogallium precursor should not be based solely on performance metrics. A comprehensive evaluation of the entire lifecycle, from synthesis and use to disposal and potential environmental fate, is essential. The development of less hazardous and more environmentally benign precursors is a crucial area for future research and will be instrumental in advancing sustainable practices within the semiconductor and related industries.
References
Safety Operating Guide
Proper Disposal of Triphenylgallium: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This guide provides detailed procedures for the safe handling and disposal of triphenylgallium (C₁₈H₁₅Ga), a reactive organometallic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Triphenylgallium is classified as a substance that causes serious eye damage and is very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste must be managed in accordance with national and local regulations and disposed of through an approved waste disposal plant.[1]
Summary of Hazards and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with triphenylgallium.
| Hazard Statement | Precautionary Measures |
| Causes serious eye damage.[1] | Wear appropriate personal protective equipment (PPE), including safety goggles and a face shield.[1] |
| Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment.[1] Collect all spillage.[1] |
| Potential for reactivity with air and moisture. | Handle under an inert atmosphere (e.g., nitrogen or argon). |
Step-by-Step Disposal Protocol for Triphenylgallium Waste
This protocol outlines the quenching (deactivation) of residual triphenylgallium in laboratory equipment and the management of contaminated materials. This procedure should be performed in a well-ventilated fume hood.
Preparation and Personal Protective Equipment (PPE)
-
Assemble all necessary materials: This includes the waste container with triphenylgallium residue, a flask for quenching, a non-reactive solvent (e.g., heptane or toluene), a quenching agent (e.g., isopropanol, followed by methanol and then water), and appropriate stirring equipment.
-
Don appropriate PPE: At a minimum, this includes a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. A face shield is also recommended.
Quenching of Residual Triphenylgallium
This procedure is for the deactivation of small quantities of triphenylgallium residue in flasks or on equipment.
-
Inert Atmosphere: Ensure the flask containing the triphenylgallium residue is under an inert atmosphere (nitrogen or argon).
-
Dilution: Add a dry, non-reactive solvent such as heptane or toluene to the flask to dilute the residue.
-
Cooling: Place the flask in an ice-water bath to manage heat generated during quenching.
-
Slow Addition of Isopropanol: Slowly and carefully add isopropanol to the cooled, stirred solution. Add the isopropanol dropwise to control the reaction rate and prevent a rapid temperature increase. Continue adding isopropanol until the reaction (e.g., bubbling, heat generation) subsides.
-
Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol as a more reactive quenching agent to ensure all the triphenylgallium has reacted.
-
Final Quenching with Water: After the reaction with methanol has ceased, cautiously add water dropwise to the mixture to hydrolyze any remaining reactive species.
-
Neutralization: Test the pH of the resulting solution and neutralize it with a dilute acid (e.g., HCl) or base (e.g., NaHCO₃) as necessary.
Management of Solid and Liquid Waste
-
Liquid Waste: The neutralized, quenched solution should be transferred to a clearly labeled hazardous waste container. The label should include "Gallium Waste" and a list of the solvents used.
-
Solid Waste:
-
Contaminated Labware: Glassware that has come into contact with triphenylgallium should be rinsed with a solvent (e.g., acetone) in a fume hood. The rinsate should be collected and treated as hazardous waste. After rinsing, the glassware can be washed with soap and water.
-
Contaminated PPE and Materials: Gloves, paper towels, and other solid materials contaminated with triphenylgallium should be collected in a sealed, labeled hazardous waste bag for incineration. Do not dispose of these materials in regular trash.
-
Spillage
In the event of a spill, immediately evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite. Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
Logical Workflow for Triphenylgallium Disposal
Caption: Logical workflow for the safe disposal of triphenylgallium.
References
Essential Safety and Operational Guide for Handling Gallium, triphenyl-
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Gallium, triphenyl- (CAS No. 1088-02-4). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is based on information for analogous pyrophoric organometallic compounds, such as triethylgallium, and established best practices for handling air- and moisture-sensitive reagents.
Hazard Identification and Personal Protective Equipment (PPE)
Gallium, triphenyl-, an organogallium compound, is highly reactive and should be treated as a pyrophoric and corrosive material. Organometallic compounds of this nature can ignite spontaneously upon contact with air and react violently with water.[1][2] Severe skin burns and serious eye damage are also significant risks.[3]
Engineering Controls: All handling of Gallium, triphenyl- must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[2] An emergency safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling Gallium, triphenyl-:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[2]
-
Skin Protection:
-
A flame-resistant lab coat (e.g., Nomex) is essential.
-
Wear a chemical-resistant apron.
-
Appropriate footwear that covers the entire foot is mandatory.
-
-
Hand Protection: A two-layer glove system is recommended, consisting of nitrile gloves as the inner layer and neoprene or butyl rubber gloves as the outer layer.[4]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 1088-02-4 | [5][6] |
| Molecular Formula | C₁₈H₁₅Ga | [5][6] |
| Molecular Weight | 301.03 g/mol | [5][6] |
| Physical State | Solid | |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| Pyrophoric Hazard | Assumed based on analogous compounds | [3] |
| Water Reactivity | Assumed to be highly reactive | [1] |
| Corrosivity | Causes severe skin and eye damage | [3] |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Ensure the chemical fume hood or glovebox is certified and functioning correctly.
-
Remove all flammable materials and sources of ignition from the work area.
-
Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.
-
Prepare and label all necessary dry and inert glassware.
-
Ensure all required PPE is correctly worn before handling the compound.
Handling:
-
Handle Gallium, triphenyl- under an inert atmosphere at all times to prevent contact with air and moisture.[3]
-
Use standard Schlenk line or glovebox techniques for all transfers.
-
For transfers, use a clean, dry syringe or cannula.
-
After transfer, immediately cap the reagent bottle securely.
-
Clean any residual material from the syringe or cannula by rinsing with a dry, inert solvent.
Disposal Plan: Step-by-Step Quenching and Waste Disposal
Unreacted Gallium, triphenyl- and contaminated materials must be quenched before disposal. This process should be performed in a fume hood, away from flammable materials.
Quenching Procedure:
-
Dilute the Gallium, triphenyl- waste with a high-boiling, non-reactive solvent such as toluene or hexane.[1]
-
Cool the mixture in an ice bath.
-
Slowly and carefully add a quenching agent, such as isopropanol, dropwise with stirring.[1]
-
Once the reaction with the alcohol has ceased, slowly add methanol, followed by the very cautious addition of water.[7]
-
Neutralize the resulting solution with a mild acid like citric or acetic acid.[1]
-
Dispose of the final solution as hazardous aqueous waste in a properly labeled container.
Emergency Procedures and First Aid
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill ignites, use a Class D fire extinguisher or cover the spill with dry sand. DO NOT USE WATER OR A CO₂ EXTINGUISHER.
-
For unignited spills, cover with a non-combustible absorbent material and quench cautiously as described in the disposal plan.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[8]
Emergency Response Workflow
Caption: Workflow for responding to a Gallium, triphenyl- spill.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. gelest.com [gelest.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cas 1088-02-4,GALLIUM TRIPHENYL | lookchem [lookchem.com]
- 6. Gallium, triphenyl- | C18H15Ga | CID 136854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. First aid guidance - Department of Biology, University of York [york.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
